8-Chloro-2-methylquinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAYOQTQMORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650061 | |
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19407-54-6 | |
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Chloro-2-methylquinazolin-4(1H)-one: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers
Introduction: The Quinazolinone Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically active agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinazolinone core, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Found in over 150 naturally occurring alkaloids and numerous synthetic compounds, quinazolinones exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4]
This guide focuses on a specific, highly versatile derivative: 8-Chloro-2-methylquinazolin-4(1H)-one . The strategic placement of a chloro group at the 8-position and a methyl group at the 2-position imparts unique chemical reactivity and pharmacological potential, establishing it as a critical building block and key pharmacophore in the development of targeted therapies, particularly in oncology.[5] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its nomenclature, structure, synthesis, reactivity, and applications.
Part 1: Nomenclature and Structural Elucidation
A precise understanding of a compound's structure is the bedrock of its application. This compound is a well-defined molecule whose identity is confirmed through various spectroscopic techniques.
IUPAC Nomenclature and Tautomerism
The formal IUPAC name for this compound is 8-chloro-2-methylquinazolin-4(3H)-one .[6][7] It is important to recognize the existence of tautomerism in the quinazolinone ring. The proton on the nitrogen can reside at either the N1 or N3 position, leading to the 4(1H)-one and 4(3H)-one forms, respectively. The 4(3H)-one tautomer is generally the more stable and prevalent form. Additionally, it can exist in an aromatic enol form, 8-chloro-2-methylquinazolin-4-ol. For clarity and consistency with common database entries, this guide will use the 4(1H)-one/4(3H)-one designation.
Core Molecular Structure
The molecule consists of a bicyclic quinazolinone core with a chlorine atom substituted at position C8 and a methyl group at C2.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol 1: Conventional Heating
This method is robust and suitable for larger-scale synthesis without specialized equipment.
Rationale: The initial reaction with acetic anhydride forms a benzoxazinone intermediate. Subsequent reaction with a nitrogen source, like formamide, facilitates ring-opening and re-closure to form the thermodynamically stable quinazolinone ring. Heating drives the condensation and dehydration steps to completion.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and acetic anhydride (3.0-5.0 eq).
-
Heating: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Isolation (Optional): Cool the reaction and remove excess acetic anhydride under reduced pressure. The resulting solid is the 8-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate.
-
Ammonolysis: Add an excess of formamide (10-20 eq) to the intermediate.
-
Cyclization: Heat the new mixture to 150-160 °C for 2-4 hours. [5]6. Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water while stirring vigorously. This precipitates the product and dissolves excess formamide.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual reagents. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure product.
Experimental Protocol 2: Microwave-Assisted Synthesis
This modern approach offers significant advantages in terms of reaction time and often leads to higher yields and cleaner product profiles. [5] Rationale: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the rate of the condensation and cyclization reactions compared to conventional oil-bath heating. [5]This efficiency reduces the formation of degradation byproducts.
Step-by-Step Protocol:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq). [5]Note: In some variations, the benzoxazinone intermediate from Protocol 1 can be used as the starting material here.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150-160 °C for 15-30 minutes. [5]Reaction parameters (time, temperature) should be optimized for the specific instrument.
-
Work-up & Isolation: Follow steps 6 and 7 from the conventional heating protocol. The precipitation, filtration, and recrystallization process remains the same.
Part 3: Chemical Reactivity and Derivatization Potential
The utility of this compound in drug discovery stems from its capacity for further chemical modification. The structure contains multiple reactive sites that can be selectively targeted to generate diverse libraries of analogues.
Caption: Key derivatization pathways for the target scaffold.
-
N3-Position: The nitrogen at position 3 is a nucleophilic site and can be readily alkylated or arylated using various electrophiles (e.g., alkyl halides, boronic acids) under basic conditions. This is a primary site for introducing diversity elements to modulate solubility and target engagement.
-
C2-Methyl Group: The methyl group at the C2 position is activated and acidic. It can readily undergo condensation reactions with aromatic or aliphatic aldehydes in the presence of an acid catalyst to form 2-styryl and related derivatives. [6]This modification extends the molecular structure and allows for the exploration of new binding pockets.
-
C8-Chloro Group: The chlorine atom at C8 can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions. More effectively, it can be functionalized using modern cross-coupling methodologies, such as Buchwald-Hartwig amination or Suzuki coupling, to introduce amine, ether, or new carbon-carbon bonds. This position is critical for tuning electronic properties and establishing key interactions with biological targets.
Part 4: Pharmacological Significance and Applications
The 8-chloro-2-methylquinazolin-4-one scaffold is a cornerstone in the design of protein kinase inhibitors. [5]Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP). The quinazolinone core is an excellent "hinge-binder," a moiety that forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The substituents at the C2 and C8 positions then project into different regions of the binding site to confer potency and selectivity.
The 8-chloro substituent is particularly significant. It can serve as a key interaction point or be replaced with other groups to optimize binding affinity and pharmacokinetic properties for specific kinase targets, including:
-
PI3K/Akt/mTOR Pathway: Inhibitors of this crucial cell survival and proliferation pathway often utilize the quinazolinone scaffold. [5]* EGFR (Epidermal Growth Factor Receptor): First-generation EGFR inhibitors like Gefitinib feature a related quinazoline core, demonstrating the scaffold's clinical relevance. [2]* VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Targeting angiogenesis is a key anticancer strategy, and quinazolinone-based compounds have been developed as potent VEGFR-2 inhibitors. [5] Beyond cancer, the broad biological activity of quinazolinones suggests potential applications as antibacterial, antifungal, and anti-inflammatory agents, making this a continuously fruitful area of research. [3][8]
Conclusion
This compound is far more than a simple chemical compound; it is a highly enabling platform for drug discovery. Its accessible synthesis, predictable chemical reactivity, and proven utility as a pharmacophore make it an invaluable tool for medicinal chemists. The strategic positioning of its functional groups provides a versatile template for generating compound libraries with diverse pharmacological profiles. As our understanding of disease biology deepens, scaffolds like this one will continue to be instrumental in the design and development of the next generation of targeted therapeutics.
References
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PubChem. (n.d.). 4(1H)-Quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 8-chloroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Yaka, U. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2504327. Retrieved from [Link]
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Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(34), 20845-20876. Retrieved from [Link]
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PubChemLite. (n.d.). 8-chloro-2-methylquinazolin-4-amine. Retrieved from [Link]
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Singh, S., et al. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101416. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Retrieved from [Link]
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Sahu, J. K., et al. (2024). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Elsevier. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 6-CHLORO-2-METHYL-4(1H)-QUINAZOLINONE. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 4972. Retrieved from [Link]
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Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d].[6][9] GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Retrieved from [Link]
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Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 9(5), 295-309. Retrieved from [Link]
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PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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An In-Depth Technical Guide to 8-Chloro-2-methylquinazolin-4(1H)-one: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, exhibits remarkable stability towards oxidation, reduction, and hydrolysis.[1] The inherent stability and versatile reactivity of the quinazolinone core have led to its incorporation into a wide array of therapeutic agents, demonstrating activities ranging from antibacterial and antifungal to anticancer and anticonvulsant.[1]
Among the vast library of quinazolinone derivatives, 8-Chloro-2-methylquinazolin-4(1H)-one stands out as a key intermediate and a pharmacophore of interest. The strategic placement of a chloro group at the 8-position and a methyl group at the 2-position significantly influences the molecule's electronic properties and steric profile, thereby modulating its biological activity and reactivity.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and analytical characterization of this compound, offering valuable insights for its application in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, formulation, and application in research. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClN₂O | [3] |
| Molecular Weight | 194.62 g/mol | [3] |
| CAS Number | 19407-54-6 | [3] |
| Appearance | Solid | - |
| Melting Point | 150-160 °C | [4] |
| Boiling Point (Predicted) | 329.8 ± 44.0 °C | [3][4] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3][4] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); poorly soluble in water. | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The most prevalent and efficient method for the synthesis of this compound involves the condensation of a substituted anthranilic acid derivative. The following protocol details a common synthetic route.
Reaction Scheme:
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis via Condensation
This protocol is based on the general principle of reacting a substituted anthranilic acid with an appropriate reagent to form the quinazolinone ring system.[4]
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid with an excess of acetic anhydride.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.
-
Precipitation: Carefully pour the cooled reaction mixture into a beaker of cold water with stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay of the quinazolinone core and its substituents.
Tautomerism:
This compound can exist in tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The lactam form is generally the predominant tautomer in both the solid state and in polar aprotic solvents.[4] This equilibrium is a crucial factor in its reactivity and biological interactions.
Caption: Tautomeric equilibrium of this compound.
Key Reactions:
-
Reactivity of the 2-Methyl Group: The methyl group at the 2-position is activated and can readily undergo condensation reactions with aldehydes to form the corresponding 2-styryl derivatives.[4] This reactivity provides a convenient handle for further structural modifications.
-
Nucleophilic Substitution of the Chloro Group: The chloro group at the 8-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a key strategy for synthesizing diverse libraries of quinazolinone analogs for structure-activity relationship (SAR) studies.[4]
-
Hydrazinolysis: Reaction with hydrazine can yield hydrazino derivatives, which are often explored for their potential biological activities.[4]
Stability:
This compound is generally stable under standard laboratory conditions.[4] However, it may be susceptible to decomposition under extreme pH or high temperatures.[4] Forced degradation studies under hydrolytic (acidic, basic, neutral), oxidative, and photolytic conditions are recommended to fully characterize its stability profile for pharmaceutical development.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized this compound.
Spectroscopic Analysis Workflow:
Caption: Workflow for the analytical characterization of the compound.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shift of the carbonyl carbon is a characteristic feature of the quinazolinone ring.
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching vibration, C=O stretching of the amide, C=C stretching of the aromatic rings, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is typically used. The gradient program should be optimized to achieve good separation.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution to an appropriate concentration for analysis.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage is at 2-8°C.[4]
-
In case of contact:
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical routes, and its reactivity offers numerous possibilities for the generation of diverse analogs. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is paramount for its effective utilization in research and development. This guide provides a foundational understanding of this important molecule, empowering researchers to confidently incorporate it into their scientific endeavors.
References
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Omics International. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Retrieved from [Link]
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ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). A highly efficient heterogeneous copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines leading to quinazolinones. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-methylquinazolin-4(1H)-one is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, designed for researchers and professionals in drug development. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and presents a comparative analysis of different methodologies. The focus is on providing actionable, field-proven insights to enable the efficient and reliable synthesis of this important chemical entity.
Introduction: The Significance of the Quinazolinone Core
The quinazolinone skeleton is a prominent feature in a wide array of pharmacologically active molecules.[2] These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] The specific substitution pattern of this compound, with a chloro group at position 8 and a methyl group at position 2, imparts distinct physicochemical properties that can influence its biological activity and metabolic stability.[5] This makes it a valuable target for synthetic chemists and a key building block in the development of novel therapeutics.
Molecular Structure:
-
Molecular Formula: C₉H₇ClN₂O[5]
-
Molecular Weight: 194.62 g/mol [6]
-
Core Structure: A bicyclic system consisting of a pyrimidine ring fused to a benzene ring.[7]
-
Key Substituents:
-
A chloro group at the 8-position.
-
A methyl group at the 2-position.
-
A carbonyl group at the 4-position, characteristic of the quinazolinone class.[5]
-
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic starting materials.
Caption: Retrosynthetic analysis of this compound.
The primary disconnection points lead to two main synthetic strategies, both of which utilize the key precursor, 2-amino-3-chlorobenzoic acid . This precursor can be synthesized from 2,3-dichlorobenzoic acid through a nucleophilic aromatic substitution with ammonia in the presence of a copper catalyst.[8]
Primary Synthesis Pathways
Pathway A: Direct Cyclocondensation (Niementowski Reaction Variant)
This is a straightforward and widely used method for the synthesis of quinazolinones.[1] It involves the direct reaction of an anthranilic acid derivative with an amide. In the case of this compound, 2-amino-3-chlorobenzoic acid is reacted with acetamide or a combination of reagents that can generate the N-acetyl intermediate in situ.
Caption: Direct cyclocondensation pathway for synthesis.
Mechanistic Insights: The reaction proceeds through an initial acylation of the amino group of 2-amino-3-chlorobenzoic acid by acetic anhydride to form N-(2-carboxy-6-chlorophenyl)acetamide. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl group, followed by dehydration to yield the final quinazolinone product.
Experimental Protocol (Conventional Heating):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of acetic anhydride (3-5 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 140°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound.[1]
Microwave-Assisted Synthesis:
Microwave irradiation offers a significant advantage by reducing reaction times and often improving yields.[1]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and acetic anhydride (3 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes.
-
Work-up and Isolation: Follow the same procedure as the conventional heating method.
Pathway B: Two-Step Synthesis via Benzoxazinone Intermediate
This pathway provides a more controlled approach, isolating the intermediate benzoxazinone before its conversion to the quinazolinone.[9][10] This can be advantageous for purification and for the synthesis of a library of N-substituted quinazolinones.
Caption: Two-step synthesis via a benzoxazinone intermediate.
Step 1: Synthesis of 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Experimental Protocol:
-
Acylation and Cyclization: Reflux 2-amino-3-chlorobenzoic acid (1.0 eq) with an excess of acetic anhydride (3-5 eq) for 1-2 hours.[9]
-
Isolation: Cool the reaction mixture and pour it into crushed ice. The precipitated solid, 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.[9]
Step 2: Conversion of Benzoxazinone to Quinazolinone
Experimental Protocol:
-
Ammonolysis: Heat the obtained benzoxazinone with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in a suitable solvent like glacial acetic acid or ethanol under reflux for 4-6 hours.[9]
-
Isolation and Purification: Cool the reaction mixture, and the precipitated this compound is collected by filtration and purified by recrystallization.
Modern and Green Synthetic Approaches
While the classical methods are reliable, modern organic synthesis emphasizes the development of more efficient, atom-economical, and environmentally friendly procedures.
One-Pot, Three-Component Reactions:
These reactions combine multiple steps into a single operation, reducing waste and simplifying the workflow. A plausible one-pot synthesis of this compound could involve the reaction of 2-amino-3-chlorobenzoic acid, an orthoester, and an amine in a single reaction vessel.[11]
Catalytic Methods:
The use of transition metal catalysts, such as copper or iron salts, can facilitate the cyclization process under milder conditions and potentially improve yields.[12][13] These catalysts can activate the substrates and lower the energy barrier for the cyclization step.
Green Chemistry Approaches:
The use of deep eutectic solvents (DES) and microwave irradiation are examples of green chemistry principles applied to quinazolinone synthesis.[11] These methods can reduce the reliance on volatile organic solvents and decrease energy consumption.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages | Typical Yields |
| Direct Cyclocondensation (Conventional) | Simple, one-step procedure. | High temperatures, long reaction times. | 60-80% |
| Direct Cyclocondensation (Microwave) | Rapid, often higher yields. | Requires specialized equipment. | 70-90%[1] |
| Two-Step via Benzoxazinone | Allows for purification of intermediate, suitable for library synthesis. | Longer overall process, more steps. | 65-85% (overall) |
| One-Pot, Multi-Component | High efficiency, reduced waste. | Optimization of reaction conditions can be complex. | Variable, can be high. |
| Catalytic Methods | Milder reaction conditions. | Catalyst cost and removal can be a concern. | Often >80% |
Conclusion
The synthesis of this compound can be achieved through several reliable pathways. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and the need for analog synthesis. The direct cyclocondensation, particularly with microwave assistance, offers a rapid and efficient route to the target molecule. For applications requiring a more controlled synthesis or the generation of a diverse library of related compounds, the two-step process via the benzoxazinone intermediate is a valuable alternative. The ongoing development of one-pot and catalytic methods promises to further enhance the efficiency and sustainability of quinazolinone synthesis.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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- A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology, 10(5).
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- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2020). The Journal of Organic Chemistry, 85(15), 9864–9874.
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Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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PubMed. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Retrieved from [Link]
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Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
- Matulenko, M. A., Surber, B., Fan, L., Kolasa, T., Nakane, M., Terranova, M. A., Uchic, M. E., Miller, L. N., Chang, R., Donnelly-Roberts, D. L., Namovic, M. T., Moreland, R. B., Brioni, J. D., & Stewart, A. O. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & medicinal chemistry letters, 14(20), 5095–5098.
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NanoWorld Journal. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. Retrieved from [Link]
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The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, establishing it as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview of the diverse pharmacological landscape of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, explore the critical structure-activity relationships that govern their potency, and provide detailed experimental protocols for the evaluation of their biological efficacy. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics based on the versatile quinazolinone framework.
Introduction: The Enduring Significance of the Quinazolinone Nucleus
Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] The inherent structural features of the quinazolinone nucleus, including its rigidity, aromaticity, and the presence of multiple sites for substitution, allow for the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of numerous clinically approved drugs and a plethora of investigational agents targeting a wide range of diseases.[2][4]
The core structure of quinazolinone is comprised of a benzene ring fused to a pyrimidine ring, with a carbonyl group in the pyrimidine ring. The two most common isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more extensively studied and pharmacologically significant isomer.[4] The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and the pyrimidine rings, a concept that will be explored in detail in the subsequent sections on structure-activity relationships.
This guide will systematically explore the major therapeutic areas where quinazolinone derivatives have shown significant promise, providing not only an overview of their biological activities but also the practical experimental methodologies required to assess them.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having received FDA approval for the treatment of various cancers.[1] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of quinazolinone derivatives are mediated through various mechanisms, including:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinazolinone-based anticancer drugs function as inhibitors of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[1][5][6] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[7] Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[8] Marketed drugs like Gefitinib and Erlotinib are prime examples of quinazolinone-based EGFR inhibitors.[2]
graph EGFR_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; // Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_SOS [label="Activates"]; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; Quinazolinone -> EGFR [label="Inhibits", style=dashed, color="#EA4335"]; }
EGFR Signaling Pathway Inhibition -
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[5] Certain quinazolinone derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[10][11][12] This prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[13]
graph Tubulin_Polymerization { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; // Nodes Tubulin [label="α/β-Tubulin\nDimers", fillcolor="#F1F3F4"]; Microtubule [label="Microtubule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitotic_Spindle [label="Mitotic Spindle\nFormation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Division [label="Cell Division", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tubulin -> Microtubule [label="Polymerization"]; Microtubule -> Mitotic_Spindle; Mitotic_Spindle -> Cell_Division; Quinazolinone -> Tubulin [label="Binds to\nColchicine Site", style=dashed, color="#EA4335"]; }
Inhibition of Tubulin Polymerization
Structure-Activity Relationship (SAR)
The anticancer activity of quinazolinone derivatives is highly dependent on the substitution pattern around the core scaffold.
-
Substitutions at Position 2: The nature of the substituent at the 2-position significantly influences the anticancer potency. For instance, the presence of an aryl or heteroaryl group at this position is often associated with enhanced activity.[14]
-
Substitutions at Position 3: The substituent at the 3-position plays a crucial role in determining the biological activity. The incorporation of various substituted aryl or benzyl groups can lead to potent anticancer agents.[15]
-
Substitutions on the Benzene Ring: Modifications on the benzene ring of the quinazolinone nucleus, such as the introduction of halogen atoms or methoxy groups at positions 6 and 7, are often critical for high-affinity binding to the ATP-binding pocket of EGFR.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinazolinone derivatives against various cancer cell lines.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Nitrostyryl | 3-Hydroxyphenyl | Unsubstituted | S. aureus ATCC 29213 | 2 | [16] |
| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | S. aureus ATCC 29213 | 0.25 | [16] |
| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | S. aureus ATCC 29213 | 0.5 | [16] |
| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | S. aureus ATCC 29213 | 0.5 | [16] |
| Gefitinib | - | - | - | A549 (Lung) | 0.015 | [15] |
| Erlotinib | - | - | - | A549 (Lung) | 0.04 | [17] |
| Compound 14 | - | - | - | MCF-7 (Breast) | 0.350 | [17] |
| Compound 14 | - | - | - | MDA-MB-231 (Breast) | 0.447 | [17] |
| Compound 23 | - | - | - | PC-3 (Prostate) | 0.019 | [17] |
| Compound 23 | - | - | - | A549 (Lung) | 0.016 | [17] |
| Compound 23 | - | - | - | MCF-7 (Breast) | 0.021 | [17] |
| Compound 23 | - | - | - | A2780 (Ovarian) | 0.19 | [17] |
| Compound 18 | - | - | - | A549 (Lung) | 0.540 | [17] |
| Compound 19 | - | - | - | A549 (Lung) | 0.548 | [17] |
| Compound 8b | ((2-chlorobenzyl)amino) | - | 6-phenoxy | EGFR-TK | 0.00137 | [5][6] |
| Compound 4a | - | - | - | Mean of 4 cancer cell lines | 0.052 | [10] |
| Colchicine | - | - | - | Mean of 4 cancer cell lines | 0.059 | [10] |
| Compound Q19 | - | - | - | HT-29 (Colon) | 0.051 | [11] |
| Compound 4a4 | - | - | - | 4 human cancer cell lines | 0.0004 - 0.0027 | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells to about 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to seed approximately 5,000-10,000 cells per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Combating Infectious Diseases
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[19]
Mechanism of Action
The antimicrobial mechanisms of quinazolinone derivatives are varied and can include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some quinazolinones act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[20]
-
Inhibition of DNA Gyrase: Certain derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting bacterial proliferation.[16]
Structure-Activity Relationship (SAR)
-
Substitutions at Positions 2 and 3: The presence of specific substituents at the 2 and 3-positions of the quinazolinone ring is critical for antimicrobial activity. For example, a styryl group at position 2 and a substituted phenyl group at position 3 have been shown to be favorable for antibacterial activity against S. aureus.[20]
-
Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, on the quinazolinone core can enhance antibacterial potency.[16][20]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against various microbial strains.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | Microorganism | MIC (µg/mL) | Reference |
| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | S. aureus (MRSA) | ≤0.5 | [20] |
| Compound 9 | - | - | - | B. subtilis | 32 | [19] |
| Compound 10 | - | - | - | B. subtilis | 64 | [19] |
| Compound 11 | - | - | - | B. subtilis | 64 | [19] |
| Compound 14 | - | - | - | B. subtilis | 32 | [19] |
| Compound 15 | - | - | - | S. aureus | 32 | [19] |
| Compound 15 | - | - | - | B. subtilis | 32 | [19] |
| Compound 18 | - | - | - | B. subtilis | 64 | [19] |
| Compound 2 | - | - | - | A. niger | 32 | [19] |
| Compound 3 | - | - | - | C. albicans | 32 | [19] |
| Compound 8 | - | - | - | C. albicans | 32 | [19] |
| Compound 8 | - | - | - | A. niger | 64 | [19] |
| Compound 9 | - | - | - | C. albicans | 64 | [19] |
| Compound 9 | - | - | - | A. niger | 32 | [19] |
| Compound 10 | - | - | - | C. albicans | 64 | [19] |
| Compound 10 | - | - | - | A. niger | 32 | [19] |
| Compound 11 | - | - | - | C. albicans | 32 | [19] |
| Compound 11 | - | - | - | A. niger | 32 | [19] |
| Compound 13 | - | - | - | C. albicans | 32 | [19] |
| Compound 13 | - | - | - | A. niger | 32 | [19] |
| Compound 14 | - | - | - | C. albicans | 64 | [19] |
| Compound 15 | - | - | - | C. albicans | 64 | [19] |
| THTQ | - | - | - | P. mirabilis | 1.875 | [21] |
| THTQ | - | - | - | E. coli | 3.75 | [21] |
| THTQ | - | - | - | A. niger | 15 | [21] |
| THTQ | - | - | - | C. albicans | 7.5 | [21] |
| THTQ | - | - | - | A. flavus | 15 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., ampicillin, fluconazole)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the quinazolinone derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth medium only).
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[22]
Mechanism of Action
A primary mechanism of anti-inflammatory action for many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[24] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1]
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#FBBC05"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation\n(Pain, Swelling, Redness)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> Arachidonic_Acid [label="Releases"]; Arachidonic_Acid -> COX2 [label="Substrate for"]; COX2 -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation; Quinazolinone -> COX2 [label="Inhibits", style=dashed, color="#EA4335"]; }
Structure-Activity Relationship (SAR)
-
Substitutions on the Quinazolinone Core: The presence of electron-withdrawing groups on the quinazolinone ring system can enhance anti-inflammatory activity.[22]
-
Substituents at Position 2 and 3: The nature of the substituents at these positions is crucial. For example, 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have shown potent anti-inflammatory effects.[23]
Quantitative Data: Anti-inflammatory Activity
The following table shows the in vivo anti-inflammatory activity of selected quinazolinone derivatives.
| Compound ID | Anti-inflammatory Activity (ED50 mg/kg) | Analgesic Activity (ED50 mg/kg) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| 1 | 112.1 | 111.3 | - | - | [23][25] |
| 4 | 50.3 | 12.3 | 0.33 | >303.0 | [23][25] |
| 5 | 65.2 | 80.4 | 0.80 | >125 | [23][25] |
| 6 | 55.4 | 60.3 | 0.40 | >250.0 | [23][25] |
| 8 | 80.2 | 90.5 | 0.75 | >133 | [23][25] |
| 10 | 100.5 | 105.7 | - | - | [23][25] |
| 13 | 70.6 | 40.3 | 0.70 | >142 | [23][25] |
| 14 | 60.3 | 54.5 | - | - | [23][25] |
| 15 | 58.7 | 33.7 | - | - | [23][25] |
| 16 | 63.4 | 50.3 | - | - | [23][25] |
| 17 | 90.8 | 95.8 | - | - | [23][25] |
| Diclofenac Sodium | 112.2 | 100.4 | - | - | [23][25] |
| Celecoxib | 84.3 | 71.6 | 0.30 | >333 | [23][25] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and standard drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Anticonvulsant Activity: Targeting Neuronal Excitability
Quinazolinone derivatives have also been explored for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy.[26][27]
Mechanism of Action
The anticonvulsant effects of some quinazolinone derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. These compounds may act as positive allosteric modulators of the GABAA receptor, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[28]
// Nodes GABA [label="GABA", fillcolor="#FBBC05"]; GABA_A_Receptor [label="GABA-A Receptor\n(Chloride Channel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride_Influx [label="Chloride Ion\nInflux", fillcolor="#F1F3F4"]; Hyperpolarization [label="Neuronal\nHyperpolarization", fillcolor="#F1F3F4"]; Reduced_Excitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GABA -> GABA_A_Receptor [label="Binds"]; GABA_A_Receptor -> Chloride_Influx [label="Opens"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Reduced_Excitability; Quinazolinone -> GABA_A_Receptor [label="Potentiates", style=dashed, color="#EA4335"]; }
Structure-Activity Relationship (SAR)
The anticonvulsant activity of quinazolinone derivatives is influenced by the substituents at various positions. The presence of a fluorine atom at position 6 of the quinazoline ring has been shown to be beneficial for anticonvulsant activity.[28]
Quantitative Data: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected quinazolinone derivatives in the maximal electroshock (MES) test.
| Compound ID | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 5b | 152 | - | >300 | >1.97 | [28] |
| 5c | 165 | - | >300 | >1.82 | [28] |
| 5d | 140 | - | >300 | >2.14 | [28] |
| Methaqualone | 200 | - | - | - | [28] |
| Valproate | 300 | - | - | - | [28] |
| 5f | 28.90 | - | - | - | [29] |
| 5b | 47.38 | - | - | - | [29] |
| 5c | 56.40 | - | - | - | [29] |
| Compound 8 | - | 0.248 mmol/kg | >100 | >4.03 | [27] |
| Compound 13 | - | 0.239 mmol/kg | >100 | >4.18 | [27] |
| Compound 19 | - | 0.338 mmol/kg | >100 | >2.96 | [27] |
| Ethosuximide | - | 1.07 mmol/kg | - | - | [27] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
Test compounds and standard drug (e.g., phenytoin)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the laboratory conditions.
-
Divide the animals into groups.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug intraperitoneally to the respective groups. The control group receives the vehicle.
-
-
Induction of Seizures:
-
At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
-
Observation:
-
Observe the mice for the presence or absence of the hind limb tonic extensor phase of the seizure. Abolition of this phase is considered the endpoint of protection.
-
-
Data Analysis:
-
Calculate the percentage of protection in each group.
-
Determine the ED50 value (the dose of the compound that protects 50% of the animals from the tonic extensor seizure).
-
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly productive source of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in drug discovery. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of quinazolinone-based drugs to address unmet medical needs.
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Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. [Link]
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Scheme 1: Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones For... ResearchGate. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 8-Chloro-2-methylquinazolin-4(1H)-one
Introduction
8-Chloro-2-methylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The specific substitutions of a chloro group at the 8-position and a methyl group at the 2-position of the quinazolinone core are anticipated to modulate its biological profile, influencing its potency, selectivity, and pharmacokinetic properties.[4][5] This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound, drawing upon established findings for structurally related quinazolinone derivatives to propose its most likely biological targets and cellular effects.
Proposed Core Mechanism of Action: Multi-Target Inhibition and Apoptosis Induction
Based on extensive research into the quinazolinone class of compounds, it is proposed that this compound exerts its biological effects, particularly its anticancer activity, through a multi-targeted mechanism involving the inhibition of key cellular enzymes and the subsequent induction of apoptosis. The primary proposed targets and pathways are detailed below.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A significant body of evidence suggests that quinazolinone derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] PARP inhibitors have emerged as a clinically important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The proposed mechanism involves the this compound molecule binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains at sites of DNA single-strand breaks. This inhibition of PARP-mediated DNA repair leads to the accumulation of unresolved single-strand breaks, which are subsequently converted into more lethal double-strand breaks during DNA replication. In cancer cells with compromised homologous recombination repair, this accumulation of DNA damage triggers synthetic lethality, leading to cell cycle arrest and apoptosis.[1]
Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.
Supporting Evidence from Structurally Related Compounds
The proposed mechanisms of action are supported by findings from various studies on quinazolinone derivatives:
| Derivative Class | Observed Mechanism | Key Findings | Citation |
| 4-Hydroxyquinazoline Derivatives | PARP Inhibition | Demonstrated superior cytotoxicity in PARP inhibitor-resistant cell lines and suppressed intracellular PAR formation. | [1] |
| 4-Anilinoquinazolines | Apoptosis Induction | Identified as potent inducers of apoptosis through high-throughput screening of caspase-3 activators. | [6][7] |
| 2,3-disubstituted quinazolin-4(1H)-ones | HIF-1α Inhibition | Identified as inhibitors of the HIF-1α transcriptional factor, which is crucial for tumor adaptation to hypoxia. | [8] |
| Quinazolinone-2-carboxamide Derivatives | Antimalarial Activity | Showed potent antimalarial activity, suggesting a distinct mechanism of action against parasitic targets. | |
| 2-(amino)quinazolin-4(3H)-one Derivatives | Antibacterial Activity | Exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). |
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism of action for this compound, the following experimental workflows are recommended:
PARP Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against PARP1.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate for the reporter enzyme.
-
Assay Procedure:
-
Coat streptavidin-coated microplates with activated DNA.
-
Add a mixture of recombinant PARP1 enzyme and varying concentrations of this compound to the wells.
-
Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubate to allow for the synthesis of poly(ADP-ribose) chains.
-
Wash the plates to remove unbound reagents.
-
Add an anti-PAR antibody-HRP conjugate and incubate.
-
Wash the plates again.
-
Add the HRP substrate and measure the resulting signal (e.g., absorbance or fluorescence).
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the PARP1 activity.
Caption: Workflow for an in vitro PARP1 Inhibition Assay.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases in cells treated with this compound.
Methodology:
-
Reagents and Materials: A suitable cancer cell line, cell culture medium, this compound, a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence), and a plate reader.
-
Assay Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time period (e.g., 24-48 hours).
-
Add the caspase-3/7 substrate to the wells.
-
Incubate to allow for cleavage of the substrate by activated caspases.
-
Measure the resulting luminescence or fluorescence signal.
-
-
Data Analysis: Plot the signal intensity against the compound concentration to determine the dose-dependent activation of caspase-3/7.
Caption: Workflow for a Cell-Based Caspase-3/7 Activity Assay.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, a strong rationale based on the well-established activities of the quinazolinone chemical class points towards a multi-faceted mechanism involving the inhibition of key enzymes such as PARP and the induction of apoptosis. The chloro and methyl substitutions on the quinazolinone core are likely to fine-tune its interaction with these biological targets. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these proposed mechanisms, which will be crucial for the further development and characterization of this promising compound.
References
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. [Link]
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Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. (2023). Journal of Medicinal Chemistry. [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of Zhejiang University. Science. B. [Link]
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A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. (1996). Arzneimittel-Forschung. [Link]
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Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. (2008). Journal of Medicinal Chemistry. [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. [Link]
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Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. (2008). Journal of Medicinal Chemistry. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]
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Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells. (2010). Neuro-Oncology. [Link]
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8-chloroquinolin-2(1H)-one. (n.d.). PubChem. [Link]
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Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d].[1][2] (2020). GSC Biological and Pharmaceutical Sciences. [Link]
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synthesis, characterization and antimicrobial activity studies of quinazolin-4-one -8 hydroxy quinoline merged molecules and their transition metal chelates. (2008). ResearchGate. [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024). Oncology Reports. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]
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Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (2022). Molecules. [Link]
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A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Experimental Biology and Agricultural Sciences. [Link]
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Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet. (2021). Toxins. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 8-Chloro-2-methylquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-2-methylquinazolin-4(1H)-one, a member of the quinazolinone class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure, known to interact with a variety of biological targets, and the specific substitution pattern of this compound—a chloro group at the 8-position and a methyl group at the 2-position—imparts distinct physicochemical properties that influence its biological activity.[1] Accurate structural elucidation and characterization are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification and utilization in complex research settings.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₇ClN₂O and a molecular weight of approximately 194.62 g/mol .[2] The core of the molecule is a bicyclic system where a pyrimidine ring is fused to a benzene ring. The key structural features include a chloro substituent at position 8, a methyl group at position 2, and a carbonyl group at position 4.[1] This compound can exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, with the lactam form generally predominating in the solid state and in polar aprotic solvents.[1]
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
The unequivocal identification of this compound relies on the synergistic interpretation of data from various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of this compound is characterized by signals corresponding to the methyl protons and the aromatic protons on the benzene ring.
Predicted ¹H NMR Data:
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (at C2) | Singlet | ~2.5 |
| Aromatic Protons (H5, H6, H7) | Multiplet | 7.2 - 8.1 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[1]
Interpretation:
-
The methyl protons at the C2 position are expected to appear as a sharp singlet around 2.5 ppm. This is due to the absence of adjacent protons for coupling.
-
The aromatic protons on the benzene ring (H5, H6, and H7) will resonate in the downfield region, typically between 7.2 and 8.1 ppm.[1] Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the chloro group and the overall electronic structure of the quinazolinone ring. The proton adjacent to the chloro group is expected to be the most deshielded and resonate further downfield.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data for the target molecule is limited, the expected ¹³C NMR chemical shifts can be inferred from the analysis of structurally similar compounds, such as its regioisomer, 6-chloro-2-methylquinazolin-4(3H)-one.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~21 |
| Aromatic & Heterocyclic Carbons | 115 - 155 |
| C=O (Carbonyl) | ~161 |
Interpretation:
-
The methyl carbon is expected to appear in the aliphatic region, around 21 ppm.
-
The aromatic and heterocyclic carbons will resonate in the broad region between approximately 115 and 155 ppm. The carbon atom attached to the chlorine (C8) and the carbons of the pyrimidine ring (C2, C4, C4a, and C8a) will have distinct chemical shifts influenced by their electronic environments.
-
The carbonyl carbon (C4) is typically observed at the most downfield position in the spectrum, around 161 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 1680 - 1700 | C=O (Carbonyl) stretching |
| ~1580 | C=N stretching |
| ~3050 | Aromatic C-H stretching |
Interpretation:
-
A strong and sharp absorption band in the region of 1680-1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the quinazolinone ring.[1]
-
The stretching vibration of the imine (C=N) bond within the pyrimidine ring typically appears around 1580 cm⁻¹ .[1]
-
Weak to medium intensity bands around 3050 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 194/196 | Molecular ion peak ([M]⁺) |
| 159 | Fragment ion ([M-Cl]⁺) |
| 132 | Fragment ion ([M-Cl-HCN]⁺) |
Interpretation:
-
The molecular ion peak is expected at an m/z of 194, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 196 (the M+2 peak) should also be observed in an approximate 3:1 ratio.
-
A significant fragment ion at m/z 159 would correspond to the loss of a chlorine atom .
-
A subsequent fragmentation involving the loss of hydrogen cyanide (HCN) from the pyrimidine ring would result in a fragment at m/z 132.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclocondensation of an appropriately substituted anthranilic acid with a suitable one-carbon and a methyl group source. A common method involves the reaction of 2-amino-3-chlorobenzoic acid with acetic anhydride followed by cyclization.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid and an excess of acetic anhydride.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water with stirring to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound.
Protocol for Spectroscopic Analysis
Caption: Standard workflow for the spectroscopic analysis of the synthesized compound.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
-
IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Data Acquisition: Acquire the mass spectrum using an electron ionization (EI) source, typically at 70 eV.
-
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and Mass Spectrometry data, in conjunction with the provided synthesis and analysis protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The accurate interpretation of this spectroscopic data is fundamental to ensuring the identity, purity, and structural integrity of this important chemical entity, thereby supporting its effective application in scientific research.
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Tautomerism in Substituted Quinazolinones: A Guide to Structure, Analysis, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinones represent a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Their chemical behavior and biological activity are not solely defined by their static structure but are profoundly influenced by a dynamic equilibrium between two or more interconverting isomers known as tautomers. This guide provides an in-depth exploration of tautomerism in substituted quinazolinones, moving beyond a simple description to explain the underlying principles that govern this phenomenon. We will dissect the factors influencing tautomeric equilibrium, detail robust analytical workflows for characterization, and discuss the critical implications for drug design and development. Every protocol and mechanistic claim is grounded in established scientific literature to ensure accuracy and trustworthiness.
The Principle of Tautomerism: A Dynamic Reality
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[3] This process typically involves the migration of a proton, a phenomenon known as prototropy.[4] For quinazolinones, understanding the predominant tautomeric form in a specific environment (e.g., in solution, in the solid state, or at a biological target) is crucial, as different tautomers exhibit distinct physicochemical properties, including solubility, lipophilicity, hydrogen bonding capabilities, and molecular shape.[5] These differences directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to bind to a target receptor.
The quinazolinone scaffold can exhibit several types of prototropic tautomerism depending on its substitution pattern. The three most significant types are:
-
Lactam-Lactim Tautomerism: The most common form, involving an equilibrium between a keto-amide (lactam) and a hydroxy-imine (lactim) form.
-
Amino-Imino Tautomerism: Occurs in quinazolinones bearing an amino substituent, typically at the C2 position.
-
Thione-Thiol Tautomerism: Present in thio-analogues of quinazolinones where a C=S group is in equilibrium with a C-SH group.
Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by intrinsic molecular features and the surrounding environment. A thorough understanding of these factors is essential for predicting and controlling the tautomeric state of a quinazolinone derivative.
Electronic Effects of Substituents
The nature and position of substituents on the quinazolinone ring system can significantly alter the relative stability of tautomers.[6]
-
Electron-Withdrawing Groups (EWGs): When placed on the fused benzene ring, EWGs can increase the acidity of the N-H proton, potentially favoring the lactam form.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density in the ring system, which may stabilize the lactim form through resonance.
-
Substituents at Position 2: Substituents at the C2 position can have a pronounced effect. For instance, in 2-aminoquinazolinones, the equilibrium between the amino and imino forms is a critical determinant of their biological function.[7][8]
Solvent Effects: The Power of the Medium
Solvents play a pivotal role in shifting the tautomeric equilibrium by differentially solvating the tautomers.[4][9]
-
Polarity: More polar solvents will generally stabilize the more polar tautomer. For the lactam-lactim equilibrium, the lactam (keto) form is typically more polar and thus favored in polar solvents like DMSO or water.[3][10]
-
Hydrogen Bonding: Protic solvents (e.g., methanol, water) can form hydrogen bonds with both tautomers. The extent to which a solvent stabilizes one form over another depends on its ability to act as a hydrogen bond donor or acceptor. For example, a solvent that is a good hydrogen bond acceptor can stabilize the N-H of the lactam form.[11]
pH and Temperature
The state of ionization is intrinsically linked to tautomerism. Changes in pH can lead to the formation of an anion or cation, which may exist in a different tautomeric form than the neutral species.[12] Temperature can also influence the equilibrium constant (KT), as the interconversion is a thermodynamic process.
| Factor | Influence on Equilibrium | Causality |
| Substituents | EWGs/EDGs alter the relative stability of tautomers. | Alters the electronic distribution and acidity/basicity of the migrating proton and accepting atoms.[6] |
| Solvent Polarity | Polar solvents favor the more polar tautomer (often the keto/lactam form). | Preferential stabilization of the tautomer with the larger dipole moment.[10] |
| Hydrogen Bonding | Protic solvents can stabilize tautomers with H-bond donor/acceptor sites. | Specific intermolecular interactions lower the energy of one tautomer relative to the other.[11] |
| pH | Alters the predominant species by protonation or deprotonation. | The resulting ion may have a different stable tautomeric form compared to the neutral molecule.[12] |
The Scientist's Toolkit: Analytical Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[12] By analyzing chemical shifts, coupling constants, and signal integration, one can identify the predominant tautomer and quantify the equilibrium ratio.
Expert Insight: The choice of solvent is a critical experimental parameter. Since the solvent can shift the equilibrium, it is imperative to perform the analysis in multiple deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD) to understand the system's behavior.[10][13]
Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh 5-10 mg of the quinazolinone derivative. Prepare separate, precise concentrations in a series of deuterated solvents (e.g., CDCl₃, DMSO-d₆). This ensures that any observed differences are due to solvent effects, not concentration.
-
Data Acquisition: Use a high-field NMR spectrometer (≥400 MHz) to obtain well-resolved spectra.[14]
-
Spectral Interpretation:
-
Lactam vs. Lactim: Look for a broad N-H proton signal (typically δ > 10 ppm) for the lactam form versus a sharper O-H signal for the lactim form. The chemical shifts of aromatic protons adjacent to the tautomerizing group will also differ significantly.
-
Amino vs. Imino: The amino (-NH₂) protons will appear as a distinct signal, often broad, which will be absent in the imino (=NH) form. The imino proton will appear as a singlet at a different chemical shift.[7]
-
Thione vs. Thiol: The thione form will have an N-H proton signal, while the thiol form will exhibit a characteristic S-H proton signal, which is often sharper and at a lower chemical shift.
-
-
Quantification: If both tautomers are present in sufficient concentration, calculate the equilibrium constant (KT) by integrating the signals unique to each tautomer.
UV-Vis Spectroscopy
Tautomers possess different chromophoric systems and will therefore exhibit different UV-Vis absorption spectra.[9] This technique is particularly useful for studying how the equilibrium shifts with changes in solvent or pH.
Expert Insight: The lactam (keto) form of a 4(3H)-quinazolinone has a different conjugated system than the lactim (enol) form. This leads to distinct λmax values, allowing for the observation of equilibrium shifts. By preparing solutions in various solvents, one can correlate the spectral changes with solvent polarity.[4][10]
Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-volatile solvent like DMSO.
-
Sample Preparation: Create a series of dilute solutions (ensuring they are within the linear range of the spectrophotometer) in various solvents (e.g., hexane, chloroform, acetonitrile, methanol, water). Maintain the same final concentration for all samples by adding a small, identical aliquot of the stock solution.
-
Data Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Analysis: Compare the λmax and overall spectral shape across the different solvents. A shift in λmax or the appearance of new bands indicates a shift in the tautomeric equilibrium.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9] These theoretical models complement experimental data by providing energy differences (ΔE or ΔG) between tautomers in the gas phase or in solution (using implicit solvent models like PCM).
Expert Insight: A reliable computational study does not stop at calculating the energy. It is crucial to perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies). This step validates the trustworthiness of the calculated energy difference.
Implications for Drug Development
The tautomeric state of a quinazolinone drug candidate is not an academic curiosity; it is a critical factor that dictates its pharmacological profile.
-
Receptor Recognition: A protein's binding pocket is a highly specific 3D environment with a defined arrangement of hydrogen bond donors and acceptors. One tautomer may fit perfectly, leading to high-affinity binding, while another may not bind at all. The biologically active form may even be a minor tautomer that is "trapped" by the receptor.[4][5]
-
ADME Properties: Tautomerism affects key physicochemical properties. For example, the less polar, more lipid-soluble tautomer may have better membrane permeability, while the more polar tautomer might have better aqueous solubility.
-
Chemical Stability and Reactivity: The different functional groups present in each tautomer dictate their reactivity and metabolic pathways. For example, the lactim form has a nucleophilic hydroxyl group, while the lactam has an amide carbonyl, leading to different metabolic fates.[1][6]
Conclusion
Tautomerism is a fundamental and dynamic aspect of quinazolinone chemistry with profound implications for drug discovery and development. A comprehensive understanding, achieved through a synergistic combination of spectroscopic analysis and computational modeling, is essential for rationally designing molecules with desired biological activity and drug-like properties. By treating tautomers not as static representations but as a dynamic equilibrium, researchers can unlock new potential within this privileged scaffold and avoid pitfalls in the development pipeline.
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Al-Hourani, B., Al-Bawab, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link][1][6]
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Deneva, V., et al. (2017). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 13, 1436–1446. [Link][9][15]
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ResearchGate. (n.d.). Tautomeric states of 2-methyl-4(3H)-quinazolinone. ResearchGate. [Link][16]
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Asadollahi-Nik, M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 20. [Link][2]
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Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(15), 3058-3064. [Link][7]
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El-Sayed, W. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link][10][13]
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Brovarets, O. O., & Hovorun, D. M. (2014). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. RSC Advances, 4(104), 59853-59865. [Link][8]
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Kopacka, H., et al. (2014). A study of the photochemical behaviour and relaxation mechanisms of anti–syn isomerisation around quinazolinone. Photochemical & Photobiological Sciences, 13(7), 1036-1045. [Link][11]
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Nguyen, K. P. P., et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development, 34(3). [Link][12]
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Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link][17]
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An In-depth Technical Guide to the Derivatives and Analogs of 8-Chloro-2-methylquinazolin-4(1H)-one: Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides a comprehensive technical overview of the derivatives and analogs of 8-Chloro-2-methylquinazolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological profiles of these compounds, with a particular focus on their applications in drug discovery, primarily as kinase inhibitors for anticancer therapy.
Introduction: The Quinazolinone Core in Modern Drug Discovery
Quinazolinones represent a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis of numerous biologically active molecules.[1] Their versatile chemical nature and ability to interact with a variety of biological targets have established them as a "privileged structure" in medicinal chemistry.[2] Among the various isomeric forms, the 4(3H)-quinazolinone scaffold is particularly noteworthy, featuring in a range of clinically approved drugs and investigational agents.[3][4]
The this compound core, with its specific substitution pattern, offers a unique starting point for the design of novel therapeutic agents. The chloro group at the 8-position and the methyl group at the 2-position significantly influence the molecule's electronic properties and steric profile, providing a foundation for targeted modifications to enhance potency and selectivity.[5] This guide will explore the chemical space around this core, providing researchers and drug development professionals with the foundational knowledge to design and synthesize novel derivatives with desired pharmacological activities.
Synthetic Strategies for the this compound Scaffold and its Analogs
The construction of the this compound core and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis of the Core Structure
A primary and widely adopted method for the synthesis of the this compound scaffold involves the cyclocondensation of a substituted anthranilic acid with an appropriate reagent.[6]
Experimental Protocol: Synthesis of this compound
-
Reaction: Condensation of 2-amino-3-chlorobenzoic acid with excess formamide.[6]
-
Procedure:
-
Combine 2-amino-3-chlorobenzoic acid and a 10-20 fold excess of formamide in a round-bottom flask.
-
Heat the mixture to 140°C for 4-6 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then dissolve it in ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure to yield the pure product.[6]
-
Synthesis of Analogs and Derivatives
The synthesis of analogs can be achieved by utilizing substituted starting materials or by modifying the core structure.
-
Modification of the Anthranilic Acid: Employing differently substituted 2-amino-3-chlorobenzoic acids allows for the introduction of various functionalities on the benzene ring of the quinazolinone core.[1]
-
Reactivity of the 2-Methyl Group: The methyl group at the 2-position is reactive and can undergo condensation reactions with aldehydes to furnish the corresponding 2-styryl derivatives, expanding the chemical diversity of the scaffold.[6]
-
Nucleophilic Substitution: The chloro group at position 8 can potentially undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.[6]
-
Hydrazinolysis: Reaction with hydrazine can produce hydrazino derivatives, which can serve as intermediates for further functionalization.[6]
Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization.
Caption: General synthetic routes to this compound and its derivatives.
Pharmacological Profile and Structure-Activity Relationships (SAR)
Derivatives of the quinazolinone scaffold are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][7] For the this compound core and its analogs, the primary focus of research has been on their potential as kinase inhibitors for cancer therapy.[1][8]
Kinase Inhibition: Targeting Key Signaling Pathways in Cancer
Quinazolinone-based molecules are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[8] Many of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.[1]
Key kinase targets for quinazolinone derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][11]
-
PI3K/Akt/mTOR Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.[1]
The following diagram illustrates the inhibitory action of 8-chloro-quinazolin-4-ol analogs on key signaling pathways implicated in cancer.
Caption: Inhibition of key cancer signaling pathways by 8-Chloro-quinazolin-4-ol analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring system.
-
Position 2: Modifications at the 2-position have a significant impact on activity. The reactive 2-methyl group allows for the introduction of various aryl and heteroaryl moieties through condensation reactions.[6] The resulting 2-styryl derivatives have shown promising biological activities.
-
Position 3: Substitution at the 3-position is a common strategy to modulate the pharmacological profile. Introduction of different aryl, alkyl, or heterocyclic groups can influence the compound's interaction with the target protein.
-
Position 8: The chloro group at the 8-position is an important feature for bioavailability and can also be a site for further modification to fine-tune the activity and selectivity of the compounds.[5]
The following table summarizes the biological activities of selected quinazolinone derivatives.
| Compound ID | Structure | Target | Activity (IC50) | Reference |
| Gefitinib | 4-anilinoquinazoline | EGFR | ~30 nM | [8] |
| Erlotinib | 4-anilinoquinazoline | EGFR | ~2 nM | [8] |
| Lapatinib | 4-anilinoquinazoline | EGFR/HER2 | ~10 nM | [8] |
| Compound 2i | 2-substituted quinazolin-4(3H)-one | CDK2, HER2, EGFR | Potent Inhibition | [8] |
| Compound 3i | 2,3-disubstituted quinazolin-4(3H)-one | CDK2, HER2, EGFR | Potent Inhibition | [8] |
Biological Evaluation Protocols
The pharmacological evaluation of novel this compound derivatives typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Kinase Inhibition Assays
Protocol: General Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate, ATP, and a buffer solution.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at an appropriate temperature for a defined period to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Cellular Antiproliferative Assays
Protocol: MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
The following diagram outlines the general workflow for the biological evaluation of novel quinazolinone derivatives.
Caption: Workflow for the biological evaluation of novel quinazolinone derivatives.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives that selectively target specific kinases to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.
-
Exploring New Biological Targets: Investigating the potential of these derivatives against other therapeutic targets beyond protein kinases.
-
Molecular Hybridization: Combining the quinazolinone scaffold with other pharmacophores to create hybrid molecules with enhanced or multi-target activities.[3]
By leveraging the knowledge of synthesis, SAR, and biological evaluation outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile heterocyclic core.
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Akao, Y., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13089-13104. DOI: 10.1021/acs.jmedchem.1c01067. Available from: [Link].
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2-Methylquinazolin-4(1H)-one Compounds: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Quinazolinone Scaffold
The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. Among these, 2-methylquinazolin-4(1H)-one and its analogues have garnered significant attention due to their synthetic accessibility and diverse biological profile. This technical guide provides an in-depth exploration of 2-methylquinazolin-4(1H)-one compounds, from their synthesis to their multifaceted biological activities, with a focus on providing actionable insights for researchers and drug development professionals. We will delve into the nuances of their synthesis, explore their mechanisms of action in various therapeutic areas, and elucidate the critical structure-activity relationships that govern their potency and selectivity.
I. Synthesis Methodologies: Constructing the 2-Methylquinazolin-4(1H)-one Core
The synthesis of the 2-methylquinazolin-4(1H)-one scaffold is typically achieved through cyclization reactions involving anthranilic acid or its derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for two common and versatile methods.
Method 1: From Anthranilic Acid and Acetic Anhydride
This is a straightforward and widely used method for the synthesis of the parent 2-methylquinazolin-4(1H)-one.[1] The reaction proceeds through an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.
Experimental Protocol:
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.
-
A mixture of anthranilic acid and acetic anhydride is heated, often under microwave irradiation for enhanced reaction rates.[1]
-
The reaction mixture is then concentrated under vacuum to yield the crude 2-methyl-4H-3,1-benzoxazin-4-one.
-
Purification can be achieved by extraction with a non-polar solvent like n-heptane.[1]
-
-
Step 2: Synthesis of 2-Methylquinazolin-4(1H)-one.
-
The intermediate 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with an ammonia source, such as ammonium acetate or hydrazine hydrate, to form the final quinazolinone ring.[2]
-
The reaction is typically carried out in a suitable solvent like ethanol.
-
The product, 2-methylquinazolin-4(1H)-one, can be isolated by filtration and purified by recrystallization.
-
Caption: Synthesis of 2-Methylquinazolin-4(1H)-one from Anthranilic Acid.
Method 2: Multi-component Reaction for Substituted Derivatives
For the synthesis of more complex derivatives, particularly those with substitutions at the 3-position, a one-pot, three-component reaction is often employed. This approach offers efficiency and diversity in the resulting products.[3]
Experimental Protocol:
-
A mixture of isatoic anhydride, an aromatic aldehyde, and an amine (or ammonium acetate) is refluxed in a suitable solvent system, such as ethanol/water.[3]
-
A catalyst, such as N-halosulfonamide, may be used to facilitate the reaction.[3]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product precipitates and can be collected by filtration and purified by recrystallization.
Caption: One-pot, three-component synthesis of substituted quinazolinones.
II. A Spectrum of Biological Activities: Therapeutic Potential
2-Methylquinazolin-4(1H)-one derivatives have been extensively investigated for a wide array of pharmacological activities. This section will highlight their potential in key therapeutic areas.
A. Anticancer Activity
Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds having progressed to clinical use.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5]
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinazoline-based anticancer agents function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6] They competitively bind to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways crucial for tumor growth and angiogenesis.[4]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
-
PI3K/HDAC Dual Inhibition: More recently, rationally designed quinazolinone-based compounds have emerged as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), offering a synergistic approach to cancer therapy.
-
PARP-1 Inhibition: Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent inhibitory activity against Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising agents for cancers with deficiencies in DNA repair pathways.[6]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitutions at the C-4, C-6, and C-7 positions of the quinazoline ring are critical for anticancer activity.[6]
-
Small chemical modifications can significantly alter the potency and selectivity of these compounds.[6]
| Compound/Derivative | Target | IC50/Activity | Reference |
| Gefitinib | EGFR | Sub-micromolar | [4] |
| Erlotinib | EGFR | Sub-micromolar | [4] |
| Lapatinib | EGFR/HER2 | Sub-micromolar | [4] |
| Vandetanib | VEGFR | Nanomolar | [6] |
| Cediranib | VEGFR | Nanomolar | [6] |
B. Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Methylquinazolin-4(1H)-one derivatives have shown promising activity against a range of bacteria and fungi.[7][8]
Mechanisms of Action:
The exact mechanisms of antimicrobial action are still under investigation for many derivatives, but they are believed to involve the disruption of essential cellular processes in microorganisms.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Substitutions at the 2- and 3-positions are crucial for antimicrobial activity.[8]
-
The presence of a halogen atom at the 6- or 8-position often enhances activity.[8]
-
An amine or substituted amine at the 4-position can also improve antimicrobial properties.[8]
-
A substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often essential for activity.[8]
| Compound/Derivative | Target Organism | MIC/Activity | Reference |
| 7-chloro substituted derivatives | Staphylococcus aureus (MRSA) | MIC50: 0.02 - 1.0 µM | [9] |
| Furan-substituted quinazolinones | Escherichia coli | MIC: 1 - 8 µg/mL | [10] |
| 2-Azetidinone derivatives | Various bacteria | Good activity | [8] |
C. Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 2-methylquinazolin-4(1H)-one derivatives have demonstrated significant anticonvulsant activity in preclinical models.[11][12]
Mechanisms of Action:
The anticonvulsant effects of these compounds are often attributed to their ability to modulate inhibitory and excitatory neurotransmission in the central nervous system.[13]
-
GABAergic System Enhancement: Some derivatives are believed to act as positive allosteric modulators of the GABAA receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[11][12]
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase is another proposed mechanism, which can lead to an increase in brain CO2 levels and a reduction in neuronal excitability.[12]
In Vivo Evaluation of Anticonvulsant Activity:
The anticonvulsant activity of these compounds is typically evaluated in animal models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test.[11][14]
| Compound Series | Animal Model | ED50/Activity | Reference |
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides | MES test | ED50: 28.90 - 56.40 mg/kg | [14] |
| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Dose-dependent protection | [11][12] |
III. Experimental Protocols: A Practical Guide
This section provides standardized protocols for the antimicrobial and anticonvulsant evaluation of 2-methylquinazolin-4(1H)-one compounds.
A. Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Antimicrobial Susceptibility Testing.
B. In Vivo Anticonvulsant Screening (PTZ-induced Seizure Model)
Objective: To assess the ability of a compound to protect against chemically induced seizures in mice.
Protocol:
-
Administer the test compound to a group of mice at various doses via an appropriate route (e.g., intraperitoneal injection).
-
A control group receives the vehicle only. A positive control group receives a standard anticonvulsant drug (e.g., diazepam).
-
After a predetermined time, administer a convulsant dose of pentylenetetrazole (PTZ) to all animals.
-
Observe the animals for the onset and severity of seizures for a specified period.
-
Record the latency to the first seizure and the percentage of animals protected from seizures in each group.
-
The ED50 (the dose that protects 50% of the animals from seizures) can be calculated.
IV. Conclusion and Future Directions
The 2-methylquinazolin-4(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for drug discovery programs in oncology, infectious diseases, and neurology. Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective inhibitors.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Development of Drug Delivery Systems: Exploring novel formulations and delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
By leveraging the insights provided in this guide, researchers can accelerate the development of the next generation of 2-methylquinazolin-4(1H)-one-based therapeutics to address unmet medical needs.
V. References
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Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1).
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Al-Omary F. A., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules. 2010;15(11):7959-7983.
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Lee, J. H., et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2023;28(2):789.
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Organic Chemistry Portal. Synthesis of quinazolinones. [Link]. Accessed January 12, 2026.
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Zitouni, G., et al. Design, Synthesis and in Silico Studies of New 2-MethylQuinazolin-4(3H)-Ones Derivatives. Research on Chemical Intermediates. 2021;47(1):239-255.
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El-Sayed, M. A., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. 2022;27(23):8298.
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Musiol, R., & Sajewicz, M. Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. 2012;4(1):63-69.
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Ioniță, E., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. 2024;29(9):1951.
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Darwish, K. M. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Pharmaceutical and Applied Chemistry. 2017;3(1):1-13.
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Deng, Z., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. 2024;15(2):210.
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Elmuradov, C. J., et al. Convenient synthesis of 2-methylquinazolin-4-thione based on anthranyl acid. Austrian Journal of Technical and Natural Sciences. 2024;(7-8):26-29.
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Ioniță, E., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. 2024;29(9):1951.
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Abdel-Atty, M. M., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. 2023;16(4):527.
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Healy, J. R., et al. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. 2016;59(9):4363-4375.
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Kumar, A., & Kumar, R. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Drug Delivery and Therapeutics. 2022;12(5-S):205-215.
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Szeliga, J., & Kapłon, P. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2023;28(1):373.
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El-Gohary, N. S., & Shaaban, M. I. Synthesis and structure–activity relationship study of novel quinazolinone-based inhibitors of MurA. RSC Advances. 2019;9(47):27521-27536.
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Malpani, S. G., et al. Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International. 2021;33(44B):147-154.
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Deng, Z., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. 2024;15(2):210.
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Deng, Z., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. 2024;15(2):210.
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Ioniță, E., et al. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. ResearchGate. 2024.
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Ghorbani-Vaghei, R., et al. Synthesis of quinazolin-4(1H)-one derivatives. ResearchGate. 2017.
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Al-Omary, F. A., et al. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. 2017;350(12):1700235.
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An In-depth Technical Guide to 8-Chloro-2-methylquinazolin-4(1H)-one (CAS: 19407-54-6)
This guide provides a comprehensive technical overview of 8-Chloro-2-methylquinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and potential applications, supported by detailed experimental protocols and a survey of commercial suppliers.
Introduction: The Quinazolinone Scaffold in Drug Discovery
Quinazolinones are a class of fused heterocyclic compounds that feature prominently in medicinal chemistry due to their broad spectrum of biological activities.[1] The quinazolinone core is considered a "privileged scaffold" as its derivatives have shown efficacy as anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents.[1][2] The compound this compound (CAS: 19407-54-6) is a key intermediate and building block for the synthesis of more complex molecules with tailored pharmacological profiles.[3] Its structure, featuring a chloro- and a methyl-substituent, provides reactive sites for further chemical modifications, making it a versatile precursor in the development of novel therapeutics.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthetic chemistry and drug design.
Chemical Structure and Properties
| Property | Value | Source |
| CAS Number | 19407-54-6 | [3] |
| Molecular Formula | C₉H₇ClN₂O | [3] |
| Molecular Weight | 194.62 g/mol | [3] |
| IUPAC Name | 8-chloro-2-methyl-3H-quinazolin-4-one | [2] |
| Synonyms | 8-Chloro-2-methyl-4-quinazolone, 8-chloro-2-methylquinazolin-4-ol | [2] |
| Appearance | Solid | - |
| Melting Point | 150°C to 160°C | [2] |
| Boiling Point (Predicted) | 329.8 ± 44.0 °C | [3] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO); poorly soluble in water. | [2] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | [3] |
| XLogP3 | 1.3 | [3] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum, the methyl group protons at position 2 would appear as a singlet. The aromatic protons on the benzene ring would exhibit characteristic splitting patterns in the downfield region of the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the carbonyl carbon, and the aromatic carbons, providing a carbon fingerprint of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carbonyl group, and C=N stretching of the pyrimidine ring. Aromatic C-H stretching bands would also be present.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), taking into account the isotopic distribution of chlorine.[3]
Synthesis of this compound
The synthesis of 2-substituted-4(3H)-quinazolinones commonly originates from anthranilic acid and its derivatives.[4] A robust and widely adopted method for the synthesis of this compound involves a two-step process starting from 2-amino-3-chlorobenzoic acid.
Synthetic Pathway Overview
The general synthetic approach involves the initial formation of a benzoxazinone intermediate through the reaction of 2-amino-3-chlorobenzoic acid with acetic anhydride. This intermediate is then reacted with an ammonia source to yield the final quinazolinone product.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for quinazolinone synthesis.[5]
Step 1: Synthesis of 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chlorobenzoic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of acetic anhydride (5-10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add an excess of an ammonia source, such as ammonium acetate (2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Pour the cooled mixture into ice-water. The resulting precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The quinazolinone scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology. Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6]
Kinase Inhibition and Anticancer Activity
The 8-chloro-substituted quinazolinone scaffold is a recognized pharmacophore for targeting protein kinases involved in cancer progression, such as those in the PI3K/Akt/mTOR, EGFR, and VEGFR-2 signaling pathways.[6] By serving as an ATP-competitive inhibitor, these compounds can block the phosphorylation cascade that drives cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazolinone derivatives.
Antibacterial Activity
In addition to its anticancer potential, this compound and its derivatives have demonstrated significant antibacterial activity against various bacterial strains, making them promising candidates for the development of new antibiotics.[2]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is 2-8°C.
Commercial Suppliers
This compound is available from various chemical suppliers. Researchers should verify the purity and specifications of the product from their chosen supplier.
| Supplier | Product Number (Example) | Purity |
| Sigma-Aldrich | COM448620700 | Varies by lot |
| Santa Cruz Biotechnology | sc-230007 | Varies by lot |
| EvitaChem | EVT-1193454 | >95% |
| AA Blocks | - | Varies by lot |
| ECHEMI | - | Varies by lot |
Note: Product numbers and availability are subject to change. Please consult the respective supplier's website for current information.
Conclusion
This compound is a valuable heterocyclic compound with a well-established role in medicinal chemistry. Its versatile chemical nature and the significant biological activities of its derivatives make it a key building block in the ongoing quest for novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.
References
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- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)
- ResearchGate. (n.d.). Synthesis of 4(3H)
- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
- EvitaChem. (n.d.). Buy this compound (EVT-1193454) | 19407-54-6.
- ResearchGate. (n.d.). Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)...
- TargetMol. (n.d.). 8-CHLOROQUINAZOLIN-4(1H)-ONE.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
- Zahran, M. A., et al. (n.d.). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Asian Journal of Chemistry.
- PubChem. (n.d.). 8-chloro-4-(4-methoxy-N-methylanilino)-1H-quinazolin-2-one.
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 8-Chloro-2-methylquinazolin-4(1H)-one
Introduction: Unveiling the Therapeutic Potential of a Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a diverse range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties[1]. 8-Chloro-2-methylquinazolin-4(1H)-one (CAS No: 19407-54-6) is a member of this versatile class of heterocyclic compounds[2][3]. Its structural features suggest potential interactions with key biological targets implicated in disease pathogenesis. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro pharmacological profile of this compound. We will delve into detailed protocols for assessing its activity as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair, and its impact on key cancer-related signaling pathways, namely the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt cascade.
The protocols outlined herein are designed to be self-validating, providing a robust framework for generating reproducible and reliable data. Each experimental choice is rationalized to provide a deeper understanding of the underlying scientific principles.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in vitro studies.
| Property | Value | Source |
| CAS Number | 19407-54-6 | [2][3] |
| Molecular Formula | C₉H₇ClN₂O | [2][3] |
| Molecular Weight | 194.62 g/mol | [2] |
| Solubility | Soluble in DMSO (22.5 mg/mL) | [4] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [4] |
Note on Tautomerism: It is important to recognize that this compound can exist in tautomeric equilibrium with its enol form, 8-Chloro-2-methylquinazolin-4-ol. The keto form is generally more stable. For the purpose of these protocols, we will refer to the compound by its keto-form name and CAS number.
Primary Application: PARP-1 Inhibition
The structural similarity of the quinazolinone scaffold to nicotinamide, the natural substrate of PARP enzymes, suggests that this compound may act as a PARP inhibitor. Indeed, its tautomer, 8-Chloroquinazolin-4-ol, has been identified as a PARP-1 inhibitor with an IC₅₀ of 5.65 μM. PARP-1 is a key enzyme in the base excision repair pathway, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Experimental Workflow for PARP-1 Inhibition Studies
Caption: Workflow for assessing PARP-1 inhibition.
Protocol 1: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available kits, such as the PARP1 Chemiluminescent Assay Kit from BPS Bioscience, to determine the direct inhibitory effect of this compound on PARP-1 activity[5].
Materials:
-
PARP1 Chemiluminescent Assay Kit (containing PARP-1 enzyme, histone-coated 96-well plate, activated DNA, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)
-
This compound
-
Anhydrous DMSO
-
Assay buffer (provided in the kit)
-
Microplate luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects. For initial screening, a concentration of 10 µM is often used[6].
-
-
Assay Setup:
-
To the histone-coated wells, add the following in order:
-
Assay buffer
-
Activated DNA
-
Diluted this compound or vehicle control (assay buffer with the same percentage of DMSO).
-
PARP-1 enzyme.
-
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the biotinylated NAD+ mixture to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate according to the kit manufacturer's instructions.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of PARP-1 inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based PARP Inhibition and Cytotoxicity Assessment
This protocol utilizes cancer cell lines with known DNA repair deficiencies to assess the cellular efficacy of this compound.
Cell Line Selection:
-
BRCA-mutant cell line (e.g., MDA-MB-436): These cells are deficient in homologous recombination repair and are expected to be sensitive to PARP inhibitors.
-
BRCA-proficient cell line (e.g., MDA-MB-231): As a control to assess the synthetic lethality effect.
Part A: Cell Viability (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.
-
For XTT: Add the XTT reagent mixture and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the cytotoxic IC₅₀ value.
Part B: Western Blot for PAR Levels
This assay directly measures the product of PARP activity in cells.
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-PAR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the cytotoxic IC₅₀ for a shorter duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control. A decrease in PAR levels upon treatment indicates PARP inhibition.
Secondary Applications: Targeting EGFR and PI3K/Akt Signaling
Quinazolinone derivatives are also known to inhibit receptor tyrosine kinases like EGFR and modulate downstream signaling pathways such as the PI3K/Akt pathway, which are frequently dysregulated in cancer[7][8][9][10][11].
Signaling Pathway Overview
Caption: Simplified EGFR to PI3K/Akt signaling pathway.
Protocol 3: Assessing Inhibition of EGFR and PI3K/Akt Pathways via Western Blot
This protocol aims to determine if this compound can inhibit the phosphorylation of EGFR and its downstream effector Akt.
Cell Line Selection:
-
EGFR-overexpressing cell line (e.g., A549, a non-small cell lung cancer cell line): These cells are suitable for studying EGFR inhibition.
Materials:
-
A549 cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Western blotting reagents and equipment (as in Protocol 2B)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-β-actin)
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed A549 cells in 6-well plates.
-
Once the cells reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal signaling.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation. Include an unstimulated control and a vehicle-treated, EGF-stimulated control.
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and perform western blotting as described in Protocol 2B.
-
Probe the membranes with primary antibodies against p-EGFR, total EGFR, p-Akt, and total Akt. Use β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phosphorylated protein levels to their respective total protein levels.
-
A dose-dependent decrease in the p-EGFR/total EGFR and p-Akt/total Akt ratios upon treatment with the compound indicates inhibition of the pathway.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following controls and validation steps are integrated into the protocols:
-
Positive and Negative Controls: Each assay includes appropriate controls to validate the experimental setup. For instance, a known PARP inhibitor can be used as a positive control in the enzymatic assay.
-
Vehicle Controls: The use of vehicle (e.g., DMSO) controls is crucial to account for any effects of the solvent on the cells or the enzymatic reaction.
-
Dose-Response Analysis: Determining the IC₅₀ values from a dose-response curve provides a quantitative measure of the compound's potency.
-
Orthogonal Assays: Combining a biochemical assay (Protocol 1) with cell-based assays (Protocol 2) provides a more comprehensive and validated understanding of the compound's activity. A compound that inhibits the enzyme directly and also shows efficacy in a cellular context is a more robust hit.
-
Loading Controls: In western blotting, loading controls like β-actin are essential to ensure equal protein loading across all lanes, allowing for accurate comparison of protein levels.
-
Normalization: Normalizing phosphorylated protein levels to total protein levels in western blot analysis accounts for any variations in total protein expression.
By adhering to these principles, researchers can generate high-quality, reliable data on the in vitro activity of this compound, paving the way for further investigation into its therapeutic potential.
References
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Shapiro, A. B. (2021). How do I choose the concentration for primary screening in drug discovery process? ResearchGate. Retrieved from [Link]
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- Bunz, F., Hwang, P. M., Torrance, C., Waldman, T., Zhang, Y., Dillehay, L., ... & Kinzler, K. W. (1999). Disruption of p53 in human cancer cells alters the responses to therapeutic agents.
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BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
- Kanev, K., Gittens, J., & Georgiev, G. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101743.
- Reinhold, W. C., Varma, S., Sousa, F. G., Sunshine, M., Abaan, O. D., Davis, S. R., ... & Pommier, Y. (2014). NCI-60 whole exome sequencing and pharmacological screen. Clinical Cancer Research, 20(5), 1193-1204.
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
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Chemsigma. (n.d.). 8-CHLOROQUINAZOLIN-4(1H)-ONE. Retrieved from [Link]
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- Anderson, A. C., & Wyatt, M. D. (2017). TP53 Codon 72 Polymorphism Influences Chemotherapeutic Response in Colon Cancer Cells. Poster session presented at the meeting of the American Association for Cancer Research, Washington, DC.
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InvivoGen. (n.d.). Raji-hEGFR cells. Retrieved from [Link]
- Patel, J. R., & Patel, K. N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 10(3), 779-786.
- Li, T., Wang, L., Zhang, Y., Li, L., & Zhang, Y. (2017). Expression of EGFR in different human cancer cell lines. Oncology letters, 14(4), 4833-4838.
- Hoffmann, M., Klose, J., & Ronquist, G. (2014). EGFR overexpression is not common in patients with head and neck cancer.
- Elstrodt, F., Hollestelle, A., Nagel, J. H., Gorin, M., Wasielewski, M., van den Ouweland, A., ... & Schutte, M. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer research, 66(1), 41-45.
- Sotiriou, C., Wirapati, P., Loi, S., Harris, A., Fox, S., Smeds, J., ... & Piccart, M. (2006). Gene expression profiling in breast cancer: understanding the molecular basis of histologic grade. Journal of the National Cancer Institute, 98(4), 262-272.
- Cooke, S. L., Ng, C. K., Melnyk, N., Garcia, M. J., Hardcastle, T., Brough, R., ... & Lord, C. J. (2013).
- Dangi, R. S., Joshi, S., & Shah, A. (2013). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. Chemical Science Transactions, 2(1), 229-236.
-
News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International journal of oncology, 48(4), 1339-1353.
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Application Notes & Protocols: In Vivo Evaluation of 8-Chloro-2-methylquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for designing and executing foundational in vivo studies for the novel compound 8-Chloro-2-methylquinazolin-4(1H)-one. Quinazolinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Given the potential of this specific derivative, a structured and methodologically sound in vivo evaluation is paramount to characterizing its pharmacokinetic profile, assessing its efficacy in relevant disease models, and establishing a preliminary safety profile. This guide emphasizes the rationale behind experimental design, adherence to ethical and regulatory standards, and the implementation of robust, self-validating protocols.
Introduction and Rationale
This compound belongs to the quinazolinone class of heterocyclic compounds. The core structure is a known pharmacophore, and derivatives have been investigated for various therapeutic applications.[2][3][4] Specifically, quinazolinones have been shown to modulate signaling pathways involved in cell cycle arrest and apoptosis in cancer cells and to inhibit inflammatory mediators.[1] The chloro and methyl substitutions on the core ring of the topic compound may enhance its biological activity and specific targeting capabilities.[1]
Before proceeding to complex efficacy models, the primary objectives of initial in vivo studies are to understand how the organism processes the compound (pharmacokinetics) and to identify a safe dose range (toxicology). This foundational data is critical for designing subsequent, meaningful pharmacodynamic and efficacy studies.[5][6] The principles outlined herein are aligned with FDA guidance on preclinical safety evaluation, emphasizing the need for a tailored approach based on the investigational agent.[5][6]
Preclinical Study Design: A Strategic Framework
A well-designed preclinical study prevents wasted resources and generates reliable data for decision-making.[7][8][9] The overall workflow should be phased, moving from foundational understanding to specific therapeutic questions.
Diagram: Phased In Vivo Study Workflow
Caption: A phased approach to in vivo studies ensures logical progression.
Ethical Considerations
All animal studies must be conducted in compliance with institutional and national guidelines. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.[10]
Animal Model Selection
For initial PK and safety studies, standard rodent models are appropriate. For subsequent efficacy studies, the choice of model is critical and depends on the hypothesized mechanism of action. Given the known anti-inflammatory potential of quinazolinones, a relevant model is proposed.[11][12]
-
For Pharmacokinetics & Acute Safety:
-
Species: Mouse (e.g., CD-1, C57BL/6) or Rat (e.g., Sprague-Dawley, Wistar).[13][14] Mice are often preferred for initial screens due to lower compound requirements, while rats can be advantageous for serial blood sampling.[15] The genetic and physiological similarities of rodents to humans make them suitable for studying complex diseases and inflammatory responses.[16]
-
-
For Anti-Inflammatory Efficacy:
-
Model: Carrageenan-Induced Paw Edema in Rats or Mice. This is a widely used, reproducible, and well-characterized model of acute inflammation, ideal for screening novel anti-inflammatory compounds.[11]
-
Protocol: Formulation and Vehicle Selection
The solubility and stability of the test article are critical for accurate dosing.[17] While specific data for this compound is limited, a standard approach for similar heterocyclic compounds can be followed.
Objective: To prepare a homogenous and stable formulation suitable for intravenous (IV) and oral (PO) administration.
Protocol Steps:
-
Solubility Screen: Assess the solubility of the compound in a panel of common, biocompatible vehicles.
-
Aqueous: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Co-solvents/Surfactants: 10% DMSO, 10% Solutol HS 15, 20% Hydroxypropyl-β-cyclodextrin (HPBCD), 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
-
Vehicle Selection Rationale:
-
For IV Administration: The primary choice should be an aqueous-based vehicle (e.g., saline with a co-solvent like HPBCD or Solutol) to prevent precipitation in the bloodstream. The final concentration of organic solvents like DMSO should be minimized (<5-10% v/v).
-
For PO Administration: A suspension is often suitable. A vehicle like 0.5% CMC in water provides viscosity to ensure uniform dosing.
-
-
Formulation Preparation (Example for PO Suspension): a. Weigh the required amount of this compound. b. Create the vehicle by dissolving Tween 80 (if used) in purified water, then slowly adding and mixing the CMC until a uniform suspension is achieved. c. Add the compound to the vehicle. d. Homogenize using a mortar and pestle or an appropriate homogenizer to ensure a fine, uniform suspension. e. Store protected from light and confirm stability for the duration of the study.
Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine the fundamental PK parameters (e.g., clearance, volume of distribution, half-life, bioavailability) of this compound following IV and PO administration.[18]
Study Design:
| Parameter | Specification | Rationale |
| Species/Strain | Male Sprague-Dawley Rats | Larger size facilitates serial blood sampling.[15] |
| Animals/Group | n = 3-4 | Provides sufficient data for statistical power while adhering to reduction principles.[18] |
| Route of Admin. | Intravenous (IV), Oral (PO) | IV provides 100% bioavailability benchmark; PO assesses oral absorption. |
| Dose Levels | IV: 1-2 mg/kg; PO: 5-10 mg/kg | Low IV dose avoids solubility issues. PO dose is higher to account for potential poor absorption. Doses should be non-toxic. |
| Blood Sampling | Serial sampling from a single cohort of animals. | Reduces inter-animal variability compared to composite sampling.[15] |
| Time Points (IV) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr | Captures rapid distribution phase and slower elimination phase.[13] |
| Time Points (PO) | 0.25, 0.5, 1, 2, 4, 8, 24 hr | Captures absorption phase (Tmax) and elimination.[13] |
| Sample Matrix | Plasma (with K2EDTA anticoagulant) | Standard matrix for small molecule bioanalysis. |
Methodology:
-
Acclimatization: Acclimate animals for at least 3-5 days before the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before PO dosing to reduce variability in absorption. Provide water ad libitum.
-
Dosing:
-
IV: Administer the formulation as a bolus dose via the lateral tail vein.
-
PO: Administer the formulation via oral gavage.
-
-
Blood Collection:
-
Collect ~100-150 µL of whole blood at each time point into K2EDTA-containing tubes.[19] The submandibular or saphenous vein are suitable sites for serial collection.
-
Keep samples on ice.
-
-
Plasma Processing:
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Diagram: PK/PD Relationship
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Application Notes & Protocols: Investigating 8-Chloro-2-methylquinazolin-4(1H)-one as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolinone core is a bicyclic heterocyclic system that has earned the status of a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of modern therapeutics.[1] In oncology, this scaffold is particularly prominent, forming the backbone of several FDA-approved drugs that target critical cell signaling pathways.[1] These agents often function by inhibiting protein kinases, disrupting cell cycle progression, or inducing apoptosis.[2][3]
8-Chloro-2-methylquinazolin-4(1H)-one is a specific derivative that presents an intriguing profile for anticancer research. Its structure is characterized by a chloro-group at the 8-position and a methyl group at the 2-position of the quinazolinone ring system.[4] Structure-activity relationship (SAR) studies on related compounds suggest that substitutions at these positions can significantly influence pharmacological activity.[2][3]
This document serves as a comprehensive technical guide for researchers investigating the anticancer potential of this compound. It provides detailed, field-tested protocols for its chemical synthesis, foundational in vitro evaluation, and exploratory mechanism of action (MOA) studies. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence and design logical next steps.
Synthesis of this compound
A reliable synthesis of the title compound is the essential first step for any biological investigation. The most common and efficient method involves the cyclocondensation of an appropriately substituted anthranilic acid with an acetylating agent, followed by cyclization.
Rationale for Synthetic Route: This approach is widely adopted due to the commercial availability of the starting materials and the generally high yields. The reaction proceeds through an initial acylation of the amine, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.
Protocol 2.1: Synthesis via Condensation Reaction
This protocol outlines the reaction of 2-amino-3-chlorobenzoic acid with acetic anhydride.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3-chlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of acetic anhydride (5-10 eq). A few drops of pyridine can be added to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 130-140°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water (approx. 200 mL) with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product thoroughly with cold deionized water to remove any remaining acetic acid. Recrystallize the solid from hot ethanol to obtain the pure this compound.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
In Vitro Evaluation of Anticancer Activity
The following protocols establish the foundational anticancer profile of the compound, addressing its cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO, 0.1% final concentration) and a "no-treatment" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Expected Data Output:
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.5 |
| HCT116 | Colon Cancer | 12.8 |
| PC-3 | Prostate Cancer | 35.1 |
Protocol 3.2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Exploratory Mechanism of Action (MOA) Studies
Quinazolinone derivatives are known to exert their anticancer effects through various mechanisms.[2][3] The following protocols provide a starting point for elucidating the specific MOA of this compound.
Potential MOA 1: Inhibition of the PI3K/AKT/mTOR Pathway
Rationale: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[5] Several quinazolinone-based compounds have been identified as inhibitors of kinases within this pathway.[6] A decrease in the phosphorylation of key proteins like AKT and S6 Ribosomal Protein following treatment would suggest pathway inhibition.
Protocol 4.1: Western Blot Analysis of Key Pathway Proteins
-
Protein Extraction: Treat cells with the compound at various concentrations for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-mTOR, anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Potential MOA 2: Disruption of Microtubule Polymerization
Rationale: Microtubules are essential for forming the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics can induce G2/M cell cycle arrest and subsequent apoptosis.[3] This is a well-established mechanism for many anticancer agents, including some quinazolinone derivatives.[7]
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at IC₅₀ concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI/RNase staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase compared to the control would indicate mitotic arrest.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, pro-apoptotic effects, and impact on key cellular pathways, researchers can build a comprehensive preclinical data package.
Positive results from these assays would justify progression to more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models, such as tumor xenografts.[8]
-
Target Deconvolution: Employing chemical proteomics or molecular docking to identify specific protein targets.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.[9]
This structured approach ensures that the investigation is both scientifically rigorous and resource-efficient, paving the way for the potential development of a novel therapeutic candidate.
References
-
Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]
-
Bhat, M. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]
-
Greene, L. M., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, H., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]
-
Shi, Y., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. Available at: [Link]
-
Wang, C., et al. (2021). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available at: [Link]
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- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Buy this compound (EVT-1193454) | 19407-54-6 [evitachem.com]
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- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Chloro-2-methylquinazolin-4(1H)-one in Antibacterial Research: An In-Depth Technical Guide
Introduction: The Quinazolinone Scaffold in Antibacterial Drug Discovery
The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with diverse mechanisms of action. The quinazolinone core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its wide spectrum of pharmacological activities, including potent antibacterial effects.[1][2] Derivatives of quinazolin-4(3H)-one have demonstrated efficacy against a range of pathogenic bacteria, encompassing both Gram-positive and Gram-negative species.[3][4] The structural versatility of the quinazolinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity.
This application note focuses on 8-Chloro-2-methylquinazolin-4(1H)-one , a specific derivative that holds promise for antibacterial research. The presence of a chloro group at the 8th position and a methyl group at the 2nd position can significantly influence the compound's physicochemical properties and its interaction with biological targets.[5] This guide provides a comprehensive overview of the synthesis, application, and evaluation of this compound in an antibacterial research setting, complete with detailed protocols for its assessment.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclocondensation of an appropriately substituted anthranilic acid. A common and effective method involves the reaction of 2-amino-3-chlorobenzoic acid with an excess of formamide under heating.[1] This approach is a modification of the Niementowski quinazoline synthesis.
Protocol: Synthesis via Conventional Heating
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).[1]
-
Heating: Heat the reaction mixture to 150-160 °C using a heating mantle and stir for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any remaining formamide.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[1]
Caption: Workflow for the synthesis of this compound.
Protocols for Antibacterial Activity Assessment
To evaluate the antibacterial potential of this compound, standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are employed. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is a widely used technique for determining the MIC of a compound.[3]
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a known high concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add a specific volume of the compound's stock solution to well 1 to achieve the highest desired test concentration (typically in a total volume of 200 µL).
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process across the plate to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a separate, appropriately labeled MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation: Antibacterial Spectrum
While specific antibacterial activity data for this compound is not extensively available in the public domain, the following table presents representative MIC values for a closely related analog, 7-chloro-2-methyl-quinazolin-4(3H)-one, to illustrate its potential antibacterial spectrum.[9]
| Bacterial Strain | Type | Representative MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive | 6 - 9 |
| Klebsiella pneumoniae | Gram-negative | 6 - 9 |
| Pseudomonas aeruginosa | Gram-negative | 6 - 9 |
Disclaimer: The data presented above is for a structural analog and should be considered for illustrative purposes only. The actual antibacterial activity of this compound must be determined experimentally.
Plausible Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of other quinazolinone derivatives, several plausible targets can be proposed.
-
Inhibition of DNA Gyrase and Topoisomerase IV: A primary mechanism for many quinolone and quinazolinone-based antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10][11] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand DNA breaks and ultimately cell death.
-
Inhibition of Penicillin-Binding Proteins (PBPs): Some quinazolinone derivatives have been shown to inhibit Penicillin-Binding Proteins (PBPs).[12] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, which is a vital component of the bacterial cell wall. Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis.
Sources
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- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
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- 12. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloro-2-methylquinazolin-4(1H)-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors for cancer therapy.[1][2] This document provides a comprehensive guide for the investigation of 8-Chloro-2-methylquinazolin-4(1H)-one , a specific quinazoline derivative, as a potential kinase inhibitor. While the precise molecular targets of this compound are still under active investigation, this guide presents a structured workflow, from initial biochemical validation to cellular and in vivo characterization, using methodologies broadly applicable to novel kinase inhibitor discovery. We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target for quinazoline-based inhibitors, as a representative example to illustrate these protocols.[1][2]
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The quinazoline ring system has proven to be a highly effective pharmacophore for targeting the ATP-binding site of various protein kinases.[1][2] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature this core structure and function by inhibiting kinases like the Epidermal Growth Factor Receptor (EGFR).[3] The chemical versatility of the quinazoline scaffold allows for substitutions that can fine-tune potency and selectivity against different kinases.[4][5] this compound is a member of this chemical class with potential therapeutic applications.[6] This guide provides the experimental framework to elucidate its biological activity as a kinase inhibitor.
Compound Handling and Preparation
Proper handling and solubilization of small molecule inhibitors are crucial for reproducible experimental results.
2.1. Reconstitution of Lyophilized Powder:
-
Initial Solubilization: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
2.2. Preparation of Working Solutions:
-
For most in vitro and cell-based assays, the DMSO stock solution should be serially diluted in the appropriate assay buffer or cell culture medium to achieve the final desired concentrations.
-
Important Consideration: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
In Vitro Characterization: Direct Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase.
3.1. In Vitro Kinase Assay Principle:
-
In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[7] The inhibitory potential of a compound is quantified by its ability to reduce this enzymatic activity.[7]
-
A variety of assay formats are available, including luminescence-based ATP detection (e.g., Kinase-Glo®), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assays (e.g., LanthaScreen™).[7]
3.2. Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol measures the amount of ATP remaining in the reaction after kinase activity. A lower luminescence signal indicates higher kinase activity and vice versa.[7]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
This compound
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well or 384-well white plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for the kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[7]
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Table 1: Example IC₅₀ Data for this compound against a Panel of Kinases
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 50 |
| EGFR | 1,200 |
| c-Met | 2,500 |
| Aurora Kinase A | >10,000 |
| PIM-1 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Cellular Activity: Target Engagement and Downstream Signaling
Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step.[8]
4.1. Experimental Workflow for Cellular Analysis
Caption: Workflow for assessing cellular kinase inhibition.
4.2. Protocol: Western Blotting for Phospho-Kinase Levels
Western blotting is a standard technique to measure the phosphorylation state of a kinase and its downstream substrates, providing direct evidence of target engagement.[9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell line
-
Cell culture medium and supplements
-
Recombinant human VEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed HUVEC cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Quantify protein concentration using a BCA assay.[10]
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a membrane.[10]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
4.3. Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[11]
Materials:
-
Cancer cell line (e.g., HT-29, which expresses VEGFR-2)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[11]
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Efficacy Evaluation
Testing the compound in a living organism is the final preclinical step to assess its therapeutic potential.
5.1. Xenograft Tumor Model Workflow
Caption: Workflow for an in vivo xenograft study.
5.2. Protocol: Human Tumor Xenograft Study
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor effects of novel compounds.[13][14]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., HT-29)
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the compound or vehicle according to the planned schedule (e.g., daily oral gavage at 25 mg/kg).[13]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-VEGFR-2) to confirm target engagement in vivo.[15]
Table 2: Example In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg, p.o.) | 480 ± 95 | 61.6% |
| Positive Control (e.g., Sunitinib, 40 mg/kg, p.o.) | 350 ± 80 | 72.0% |
This table presents hypothetical data for illustrative purposes. p.o. = per os (by mouth).
Conclusion
This document outlines a systematic approach to characterizing this compound as a potential kinase inhibitor. By following these protocols, researchers can progress from initial biochemical screening to robust cellular and in vivo validation. The quinazoline scaffold holds significant promise in the development of targeted therapies[1][4], and a thorough investigation using the described methodologies will be essential to determine the therapeutic potential of this specific compound.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Shaik, A. B., et al. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101377.
-
MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
-
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Application Notes and Protocols for Cell-Based Assays of 8-Chloro-2-methylquinazolin-4(1H)-one
Introduction: The Therapeutic Potential of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This structural motif is found in both natural alkaloids and clinically approved synthetic drugs.[2] Notably, several quinazolinone derivatives have been successfully developed as anticancer agents that target key signaling pathways involved in tumor growth and survival.[3]
8-Chloro-2-methylquinazolin-4(1H)-one is a member of this versatile chemical class. While its specific biological targets are still under investigation, the broader family of quinazolinone-based molecules has shown significant promise in oncology. Many derivatives have been found to exert their effects by inhibiting protein kinases, modulating cell cycle progression, or inducing apoptosis.[4][5] Given that some of the most successful quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, are inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a plausible hypothesis is that this compound may also interact with this or related signaling pathways.[3][6]
This document provides a comprehensive guide for researchers to evaluate the biological activity of this compound using a series of robust cell-based assays. The protocols described herein are designed to first assess the compound's general cytotoxic and anti-proliferative effects, and then to dissect its potential mechanism of action, with a focus on apoptosis, cell cycle arrest, and modulation of the PI3K/Akt signaling pathway, which is a critical downstream effector of EGFR.
I. Initial Screening: Assessing General Cytotoxicity and Viability
The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of its potency and therapeutic window. We recommend screening against a panel of cancer cell lines, such as the NCI-60 panel, to identify sensitive cell types.[7][8] For this protocol, we will use the A549 human lung carcinoma cell line, which is a common model in cancer research.
Two common methods for assessing cell viability are the MTT and CellTiter-Glo® assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[9][10] The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol.[11]
Cell Line Selection and Culture
A diverse panel of human cancer cell lines, such as the NCI-60, can be used to screen for compounds with potential anticancer activity.[7][12] For the detailed protocols below, we will use the A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, which are widely used in cancer drug discovery.[13][14]
-
Cell Lines: A549 (ATCC® CCL-185™), MCF-7 (ATCC® HTB-22™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.[15]
Protocol:
-
Seed A549 or MCF-7 cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.[16]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure the luminescence using a plate reader.[15]
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data can be used to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Line | A549, MCF-7 |
| Seeding Density | 5,000 cells/well |
| Compound Incubation | 72 hours |
| Assay Readout | Luminescence |
| Calculated Value | IC50 |
II. Mechanistic Assays: Elucidating the Mode of Action
Once the cytotoxic potential of this compound is established, the next step is to investigate how it induces cell death or inhibits proliferation. The following assays will explore its effects on apoptosis and the cell cycle.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells.[18]
Protocol:
-
Seed A549 or MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.[19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[21]
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within one hour.[18]
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds exert their effects by causing cell cycle arrest at specific phases, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining can be used to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[2][16]
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[16]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[16][22]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
Analyze the cells by flow cytometry.
Data Analysis: The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular phase suggests compound-induced cell cycle arrest.
Caption: Workflow for apoptosis and cell cycle analysis.
III. Target Engagement and Signaling Pathway Analysis
Based on the known activities of other quinazolinone derivatives, a plausible mechanism of action for this compound is the inhibition of a protein kinase, such as EGFR. Inhibition of EGFR would lead to a downstream effect on the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][23]
Western Blot Analysis of the PI3K/Akt Pathway
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself. A decrease in the phosphorylation of Akt at Ser473 or Thr308 would suggest that the compound is inhibiting the pathway upstream.[24]
Protocol:
-
Seed A549 or MCF-7 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound for a shorter duration (e.g., 1-6 hours) to observe effects on signaling.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[25]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[26]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[25]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. A decrease in this ratio in treated cells compared to control cells indicates inhibition of the PI3K/Akt pathway.
Caption: Proposed inhibition of the EGFR-PI3K-Akt pathway.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a systematic approach to characterizing the anticancer properties of this compound. By starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activity.
If the results from these assays suggest that this compound induces apoptosis, causes cell cycle arrest, and inhibits the PI3K/Akt signaling pathway, further investigation would be warranted. This could include direct enzymatic assays to confirm its inhibitory effect on EGFR or other kinases, as well as in vivo studies in animal models to assess its therapeutic efficacy and safety profile.[27][28] The versatility of the quinazolinone scaffold suggests that this compound could be a valuable lead compound in the development of new cancer therapies.
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Application Notes and Protocols for the Synthesis of Novel Quinazolinone Derivatives
Introduction
The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This has rendered it a cornerstone in medicinal chemistry and drug discovery programs.[3][4] The versatility of the quinazolinone core allows for extensive structural modifications, enabling the fine-tuning of its biological activity. This guide provides an in-depth exploration of key synthetic methodologies for novel quinazolinone derivatives, offering detailed protocols and insights into the rationale behind experimental choices.
Foundational Synthetic Strategies: Classical Approaches
The Niementowski Quinazolinone Synthesis
The Niementowski reaction is a classical and widely employed method for the synthesis of 4(3H)-quinazolinones. It involves the thermal condensation of an anthranilic acid with an amide.[3][5] The reaction typically proceeds at elevated temperatures (130–150 °C) and can be performed with or without a catalyst.[1][3]
Mechanistic Insights
The reaction is believed to proceed through the initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the 4(3H)-quinazolinone.[3] The use of microwave irradiation has been shown to significantly accelerate this reaction.[1][6]
Protocol 1: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
Materials:
-
Anthranilic acid
-
Acetamide
-
Sand bath or high-temperature heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, thoroughly mix anthranilic acid (1 eq.) and acetamide (3 eq.).
-
Heat the mixture in a sand bath or heating mantle to 130-150 °C.
-
Maintain the temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the solidified mass into cold water and stir vigorously.
-
Collect the precipitated product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-4(3H)-quinazolinone.
Rationale: The excess acetamide serves as both a reactant and a solvent at the reaction temperature. The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps.
The Friedländer Annulation
While the Friedländer synthesis is primarily known for producing quinolines, a modification of this reaction can be utilized to synthesize quinazolinone derivatives.[7][8][9][10][11] This typically involves the reaction of a 2-aminobenzamide with a compound containing an α-methylene ketone.
Mechanistic Insights
The mechanism involves an initial aldol-type condensation between the 2-aminobenzamide and the ketone, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.[7]
Protocol 2: Friedländer-type Synthesis of 2,3-Disubstituted Quinazolinones
Materials:
-
2-Aminobenzamide
-
β-Diketone (e.g., acetylacetone)
-
Toluene
-
Pyridinium p-toluenesulfonate (PPTS) catalyst
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-aminobenzamide (1 eq.), the β-diketone (1.2 eq.), and a catalytic amount of PPTS (0.1 eq.) in toluene.
-
Reflux the mixture for 6-8 hours, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the 2,3-disubstituted quinazolinone.[12]
Rationale: The PPTS acts as a mild acid catalyst to promote the condensation reaction. The azeotropic removal of water drives the equilibrium towards product formation.
Modern Synthetic Methodologies
The quest for more efficient, versatile, and environmentally benign synthetic routes has led to the development of numerous modern methods for quinazolinone synthesis.
Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of quinazolinone scaffolds, offering milder reaction conditions and broader substrate scope.[13][14][15][16][17] Copper and palladium are among the most commonly employed metals.
Copper-Catalyzed Approaches
Copper catalysts are attractive due to their low cost and low toxicity. Copper-catalyzed reactions often proceed via domino or tandem pathways, enabling the synthesis of complex quinazolinones in a single step.[18][19]
Protocol 3: Copper-Catalyzed Synthesis of 2-Substituted Quinazolinones
Materials:
-
2-Bromobenzamide
-
Aldehyde
-
Trimethylsilyl azide (TMSN₃)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., DMSO)
-
Microwave reactor (optional)
Procedure:
-
In a sealed reaction vessel, combine 2-bromobenzamide (1 eq.), the desired aldehyde (1.2 eq.), TMSN₃ (1.5 eq.), and CuI (10 mol%).
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours (or in a microwave reactor for a shorter duration).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[18]
Rationale: This one-pot protocol involves a multipathway domino strategy where TMSN₃ serves as the nitrogen source. The copper catalyst facilitates the key C-N bond-forming steps.[18]
Green Chemistry Approaches
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for quinazolinone synthesis.[20][21][22][23] These approaches often utilize microwave irradiation, ultrasound, or environmentally friendly solvents like water or deep eutectic solvents (DES).[20][24][25]
Protocol 4: Microwave-Assisted Green Synthesis of 3-Substituted Quinazolin-4(3H)-ones
Materials:
-
Anthranilic acid
-
Primary amine
-
Triethyl orthoformate
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix anthranilic acid (1 eq.), a primary amine (1.2 eq.), and triethyl orthoformate (2 eq.).
-
Seal the vessel and irradiate in a microwave reactor at a specified temperature (e.g., 140 °C) and power for a short duration (e.g., 20-30 minutes).[26]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.[20]
Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating.[6] This one-pot, solvent-free approach aligns with the principles of green chemistry.[26]
Synthesis of Fused Quinazolinones
Fused quinazolinones, where another ring system is annulated to the quinazolinone core, often exhibit enhanced biological activity due to their increased rigidity and planarity.[27][28]
Protocol 5: Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one Derivatives
Materials:
-
N-Pyridylindole
-
Potassium persulfate (K₂S₂O₈)
-
(Diacetoxyiodo)benzene (DIB)
-
Acetonitrile (MeCN)
-
Oil bath
Procedure:
-
To a round-bottom flask, add N-pyridylindole (1 eq.), K₂S₂O₈ (3 eq.), and DIB (2 eq.) in acetonitrile.
-
Stir the reaction mixture at 80 °C in an oil bath for 2-3.5 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction with water and extract with ethyl acetate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the product by column chromatography on silica gel using an ethyl acetate-hexane eluent system.[29]
Rationale: This transition-metal-free method proceeds via an oxidative cyclization, where DIB and K₂S₂O₈ act as a combination of oxidants. The reaction is believed to involve a C-C bond cleavage of a key intermediate.[29]
Comparative Data of Synthetic Methods
| Method | Key Features | Typical Conditions | Advantages | Disadvantages |
| Niementowski Synthesis | Thermal condensation of anthranilic acid and amides. | High temperature (130-150 °C), long reaction times. | Simple starting materials, straightforward procedure. | Harsh conditions, often requires excess reagents. |
| Friedländer-type Synthesis | Condensation of 2-aminobenzamides with β-diketones. | Reflux in toluene with a catalyst, azeotropic water removal. | Good for 2,3-disubstituted derivatives. | Requires specific starting materials. |
| Copper-Catalyzed Synthesis | Domino reaction of 2-bromobenzamides, aldehydes, and a nitrogen source. | 100-120 °C, CuI catalyst. | High atom economy, good functional group tolerance. | May require inert atmosphere, catalyst can be toxic. |
| Microwave-Assisted Green Synthesis | One-pot reaction of anthranilic acid, amines, and orthoesters. | Microwave irradiation (140 °C), short reaction times. | Rapid, high yields, often solvent-free. | Requires specialized equipment. |
| Fused Quinazolinone Synthesis | Oxidative cyclization of N-pyridylindoles. | 80 °C, DIB/K₂S₂O₈ oxidants. | Transition-metal-free, good yields. | Specific to the synthesis of fused systems. |
Experimental Workflows and Mechanistic Diagrams
General Workflow for Quinazolinone Synthesis
Caption: General experimental workflow for quinazolinone synthesis.
Mechanistic Pathway of the Niementowski Reaction
Caption: Simplified mechanism of the Niementowski reaction.
Conclusion
The synthesis of novel quinazolinone derivatives is a dynamic field of research, driven by the significant therapeutic potential of this heterocyclic system. While classical methods like the Niementowski and Friedländer syntheses remain valuable, modern approaches, including metal-catalyzed and green chemistry techniques, offer significant advantages in terms of efficiency, versatility, and sustainability. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of new quinazolinone-based therapeutic agents.
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A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Application Notes and Protocols: 8-Chloro-2-methylquinazolin-4(1H)-one as a Chemical Probe for Target Identification
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloro-2-methylquinazolin-4(1H)-one as a foundational scaffold for the development of chemical probes aimed at target identification and validation. This document outlines the scientific rationale, probe design strategies, detailed experimental protocols, and data analysis workflows.
Introduction: The Quinazolinone Scaffold and the Imperative of Target Identification
The quinazolinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, this compound, presents an attractive starting point for chemical probe development due to its synthetic tractability and the known biological relevance of its analogs.[3][4] Identifying the specific protein targets of such bioactive small molecules is a critical step in drug discovery, providing insights into their mechanism of action, potential off-target effects, and opportunities for therapeutic development.[5][6]
Chemical probes are indispensable tools in this endeavor, enabling the identification and validation of drug targets in complex biological systems.[7] This guide will focus on two powerful chemoproteomic strategies: Affinity Purification-Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP).
Part 1: Chemical Probe Design and Synthesis
The transformation of a bioactive compound into a chemical probe requires the strategic introduction of a reporter tag and/or a reactive group, while minimizing disruption to its original bioactivity. The design of the probe is a cornerstone of any successful target identification experiment.[8]
Rationale for Modification of this compound
The this compound scaffold offers several potential points for chemical modification. The 2-methyl group is particularly reactive and can be functionalized through condensation reactions.[3] This position is often modified in the synthesis of other quinazolinone derivatives, suggesting it is a suitable location for linker and tag attachment.[1][9]
Probe Design Strategy: Affinity-Based vs. Activity-Based Probes
Two primary types of probes can be designed from the this compound scaffold:
-
Affinity-Based Probes (AfBPs): These probes are designed to bind non-covalently to their target protein. They typically consist of the parent molecule, a flexible linker, and a reporter tag (e.g., biotin) for enrichment.[10]
-
Activity-Based Probes (ABPs): These probes form a covalent bond with the target protein, often at a reactive residue within the active site. ABPs contain a reactive group (warhead) in addition to the parent molecule and a reporter tag.[8][11]
The choice between an AfBP and an ABP depends on the suspected mechanism of action of the parent compound and the nature of the target protein. For initial target discovery, an affinity-based approach is often a robust starting point.
Proposed Synthesis of an Affinity-Based Probe
The following is a proposed synthetic route to generate a biotinylated affinity probe from this compound. This strategy leverages the reactivity of the 2-methyl group.
Scheme 1: Synthesis of a Biotinylated this compound Probe
Caption: Proposed synthetic workflow for a biotinylated probe.
Protocol 1: Synthesis of Biotinylated this compound Probe
-
Step 1: Aldehyde Condensation: React this compound with a suitable aldehyde containing a linker arm (e.g., a short polyethylene glycol chain with a terminal aldehyde) in the presence of a base to form a styryl derivative.[3]
-
Step 2: Reduction: Reduce the resulting double bond using a reducing agent like sodium borohydride (NaBH4) to yield a more flexible alkyl linkage.
-
Step 3: Amine Formation: If the linker terminates in a protected amine, deprotect it to reveal a primary or secondary amine.
-
Step 4: Biotinylation: React the amine-functionalized intermediate with a biotin-N-hydroxysuccinimide (NHS) ester to form the final biotinylated probe.
-
Purification and Characterization: Purify the final product using column chromatography and characterize its structure and purity using NMR and mass spectrometry.
Part 2: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that interact with a small molecule probe.[12][13] The general workflow involves incubating the probe with a cell lysate, capturing the probe-protein complexes, and identifying the bound proteins by mass spectrometry.[14][15]
Caption: General workflow for Affinity Purification-Mass Spectrometry.
Protocol 2: AP-MS for Target Identification
-
Cell Culture and Lysis:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells in a mild lysis buffer (e.g., containing non-ionic detergents like NP-40) to preserve protein-protein interactions.[15]
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Probe Incubation and Complex Formation:
-
Incubate the clarified cell lysate with the biotinylated this compound probe at a predetermined optimal concentration.
-
As a negative control, incubate a separate aliquot of lysate with an inactive control probe or DMSO. A competition control, where the lysate is pre-incubated with an excess of the non-biotinylated parent compound before adding the probe, is highly recommended.
-
-
Affinity Capture:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.[16]
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be optimized.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer or by using a more specific elution method like biotin competition.
-
-
Proteomic Analysis:
Data Analysis and Hit Prioritization
-
Identify proteins from the MS data using a suitable search algorithm (e.g., Mascot, Sequest) against a protein database.
-
Compare the protein lists from the probe-treated sample and the negative control. True interactors should be significantly enriched in the probe sample.
-
Utilize quantitative proteomics approaches (e.g., label-free quantification or isotopic labeling) for more accurate determination of enrichment.
-
Prioritize candidate proteins based on their enrichment factor, statistical significance, and biological relevance.
Part 3: Target Validation using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex proteomes.[8][11] If the parent compound is suspected to be a covalent inhibitor, an ABP can be designed to validate this and identify the specific target.
Caption: Workflow for competitive Activity-Based Protein Profiling.
Designing an Activity-Based Probe
An ABP based on this compound would require the incorporation of a reactive "warhead" to form a covalent bond with the target protein. A common strategy is to include an electrophilic group, such as an acrylamide or a fluorophosphonate.[17][18] The probe would also contain a clickable handle (e.g., an alkyne or azide) for the subsequent attachment of a reporter tag via click chemistry.[19]
Protocol 3: Competitive ABPP for Target Validation
-
Proteome Preparation: Prepare a cell or tissue lysate as described in the AP-MS protocol.
-
Competitive Incubation:
-
Pre-incubate aliquots of the proteome with increasing concentrations of the parent compound, this compound.
-
Include a DMSO control.
-
-
ABP Labeling:
-
Add the alkyne-functionalized this compound ABP to all samples and incubate to allow for covalent labeling of target proteins.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin-azide or a fluorescent-azide reporter tag to the alkyne-functionalized probe.[19]
-
-
Protein Enrichment and Analysis:
-
If a biotin tag was used, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Data Interpretation
-
Identify the proteins that are labeled by the ABP in the DMSO control.
-
In the samples pre-incubated with the parent compound, the labeling of the true target protein should be diminished in a concentration-dependent manner.
-
This competitive displacement provides strong evidence that the parent compound engages the identified protein in a cellular context.
Quantitative Data Summary
| Parameter | Affinity-Based Probe | Activity-Based Probe |
| Binding Mode | Non-covalent | Covalent |
| Key Components | Parent Molecule, Linker, Reporter Tag | Parent Molecule, Linker, Reactive Group, Reporter Handle |
| Primary Application | Target Discovery | Target Validation, Covalent Ligand Discovery |
| Typical Reporter | Biotin | Alkyne/Azide for Click Chemistry |
| Negative Control | Inactive Analog, DMSO | DMSO, Competition with Parent Compound |
Conclusion
This compound represents a valuable starting point for the development of chemical probes for target identification. The strategic application of affinity-based and activity-based proteomics approaches, as detailed in these protocols, can effectively elucidate the molecular targets of this and other bioactive quinazolinone derivatives. This, in turn, will accelerate the translation of these promising compounds into novel therapeutics.
References
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Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
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Fang, Z., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed. [Link]
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Porta, E., et al. (2022). Activity-based protein profiling: A graphical review. PMC. [Link]
-
Gingras, A.C., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. PMC. [Link]
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Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
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Gingras, A.C., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. ACS Publications. [Link]
-
ResearchGate. (2025). (PDF) Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. ResearchGate. [Link]
-
MDPI. (2022). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
-
PubChem. (n.d.). 8-chloroquinolin-2(1H)-one. PubChem. [Link]
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ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
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MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
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Wikipedia. (n.d.). Activity-based proteomics. Wikipedia. [Link]
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Peyressatre, M., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. PMC. [Link]
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PubChemLite. (n.d.). 8-chloro-2-methylquinazolin-4-amine (C9H8ClN3). PubChemLite. [Link]
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Bentham Science. (2024). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science. [Link]
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Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science. [Link]
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ResearchGate. (2007). synthesis, characterization and antimicrobial activity studies of quinazolin-4-one -8 hydroxy quinoline merged molecules and their transition metal chelates. ResearchGate. [Link]
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Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
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Nature. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]
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AACR Journals. (2024). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
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Mass Spectrometry Facility, University of St Andrews. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of St Andrews. [Link]
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Application Note: Formulation of 8-Chloro-2-methylquinazolin-4(1H)-one for Preclinical Animal Studies
Abstract
This document provides a comprehensive technical guide for the formulation of 8-Chloro-2-methylquinazolin-4(1H)-one, a heterocyclic compound of interest in drug discovery, for in vivo preclinical animal studies. Quinazolinone derivatives have demonstrated a wide range of biological activities, including potential as anticancer and anti-inflammatory agents[1][2]. A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which can hinder the achievement of adequate systemic exposure for toxicological and efficacy assessments. This guide details a systematic, phase-appropriate approach to formulation development, beginning with essential physicochemical characterization and progressing through vehicle screening, protocol development for oral and intravenous administration, and critical quality control testing. The methodologies described herein are designed to ensure dose accuracy, formulation stability, and scientific rigor in animal studies.
Foundational Physicochemical Characterization
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the cornerstone of rational formulation design. This compound is a lipophilic molecule with limited water solubility, characteristics that are typical of a Biopharmaceutics Classification System (BCS) Class II compound, where drug absorption is limited by its dissolution rate[3][4].
The key physicochemical properties are summarized below. These parameters dictate the selection of appropriate excipients and formulation strategies.
| Property | Value | Significance in Formulation |
| Molecular Formula | C₉H₇ClN₂O | Defines the fundamental composition.[5][6] |
| Molecular Weight | 194.62 g/mol | Used for all concentration and dosing calculations.[5][6] |
| Appearance | Off-white to yellow solid | Provides a baseline for visual inspection of the raw material and final formulation.[7][8] |
| Aqueous Solubility | Poorly soluble | The primary challenge to overcome for achieving adequate bioavailability. |
| Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[5] | Indicates that solvent/co-solvent systems are a viable formulation approach. A known value is ~22.5 mg/mL in DMSO.[9][10] |
| Predicted XLogP3 | 1.3 - 1.9 | Confirms the lipophilic nature of the compound, suggesting that lipid-based formulations may be a suitable strategy.[6] |
| Chemical Stability | The quinazolinone ring is generally stable, but the compound may be susceptible to degradation under harsh pH or temperature conditions.[5][9] | Dictates the need for stability-indicating analytical methods and careful selection of storage conditions for both the API and the final formulation. |
Formulation Development Strategy: A Tiered Approach
The selection of a formulation strategy depends on the intended route of administration, the required dose level, and the stage of preclinical development. A logical workflow ensures that the simplest, most robust formulation is chosen, minimizing the confounding influence of complex excipients.
Caption: High-level workflow for preclinical formulation development.
Formulations for Oral Administration (PO)
Oral gavage is a common and precise method for administering compounds to rodents in preclinical studies[11][12]. The primary goal is to create a uniform preparation that ensures consistent dosing.
Tier 1: Aqueous Suspension (Default Starting Point) For early-stage discovery, a simple aqueous suspension is often preferred. This approach minimizes the number of excipients, thereby reducing the risk of vehicle-induced pharmacological or toxicological effects.
-
Rationale: Suspensions are suitable for water-insoluble compounds and can be prepared with commonly used, generally regarded as safe (GRAS) excipients.
-
Common Vehicle: A combination of a suspending agent (to increase viscosity and prevent rapid settling) and a wetting agent (to ensure uniform dispersion of the lipophilic API) is standard. A typical vehicle is 0.5% (w/v) Methylcellulose (MC) with 0.1% (w/v) Tween® 80 in purified water .
Tier 2: Enabled Formulations If a simple suspension fails to provide adequate exposure, more complex "enabling" formulations can be explored.
-
Lipid-Based Formulations: Given the compound's lipophilicity, dissolving it in a lipid vehicle (e.g., corn oil, sesame oil, or medium-chain triglycerides like Miglyol® 812) is a logical next step[3][13]. This can enhance absorption through lymphatic pathways.
-
Co-Solvent Systems: For higher dose requirements, a solution may be necessary. This involves dissolving the compound in a mixture of water-miscible organic solvents (e.g., Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)) and water. Caution: These systems carry a risk of the drug precipitating out of solution upon dilution in the aqueous environment of the gastrointestinal tract.
Formulations for Intravenous Administration (IV)
Intravenous formulations must be sterile, particle-free solutions that are physiologically compatible to prevent vessel irritation and embolism. This presents a significant challenge for poorly soluble compounds.
-
Rationale: The primary goal is to fully solubilize the compound in a vehicle that is safe for injection. Due to the poor aqueous solubility, a co-solvent system is almost always required.
-
Common Vehicle: A multi-component system is typically used. A common approach is a ternary system such as 10% DMSO / 40% PEG 400 / 50% Saline (0.9% NaCl) . The API is first dissolved in the organic solvent (DMSO), then diluted with the co-solvent (PEG 400), and finally brought to volume with the aqueous component (Saline). The final formulation must be sterile-filtered through a 0.22 µm filter.
-
Critical Consideration: The rate of injection is crucial. Rapid administration can cause the drug to precipitate in the bloodstream as the co-solvent vehicle is diluted. Slow bolus injection is recommended[14].
Detailed Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 10 mg/mL Oral Suspension
This protocol describes the preparation of 100 mL of a 10 mg/mL suspension in 0.5% Methylcellulose / 0.1% Tween® 80.
Materials & Equipment:
-
This compound (1000 mg)
-
Methylcellulose (MC, 400 cP) (500 mg)
-
Tween® 80 (100 mg or ~100 µL)
-
Purified Water
-
Analytical balance, magnetic stirrer and stir bar, glass beaker (250 mL), graduated cylinders, glass mortar and pestle.
Procedure:
-
Prepare the Vehicle: Add ~80 mL of purified water to a beaker. While stirring, slowly sprinkle in 500 mg of Methylcellulose to avoid clumping. Stir until fully hydrated and dissolved (this may take 30-60 minutes). Add 100 mg of Tween® 80 and continue stirring until a clear, homogeneous solution is formed.
-
Weigh the API: Accurately weigh 1000 mg of this compound.
-
Create a Paste: Transfer the weighed API to a glass mortar. Add a small volume (~2-3 mL) of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical for wetting the API and preventing particle aggregation.
-
Geometric Dilution: Gradually add more vehicle to the paste in small increments, mixing thoroughly after each addition, until the contents are fluid enough to be transferred.
-
Final Suspension: Transfer the contents of the mortar into a graduated cylinder. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the API.
-
QS to Volume: Add vehicle to the graduated cylinder to reach a final volume of 100 mL.
-
Homogenize: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The suspension should be stirred continuously before and during dose administration.
Protocol 2: Preparation of a 2 mg/mL Intravenous Solution
This protocol describes the preparation of 10 mL of a 2 mg/mL solution in 10% DMSO / 40% PEG 400 / 50% Saline.
Materials & Equipment:
-
This compound (20 mg)
-
Dimethyl Sulfoxide (DMSO), sterile injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile injectable grade
-
Sterile Saline (0.9% NaCl) for Injection, USP
-
Sterile vials, 0.22 µm sterile syringe filter, syringes, analytical balance.
Procedure:
-
Weigh the API: Aseptically weigh 20 mg of this compound and place it into a sterile vial.
-
Dissolve in DMSO: Add 1.0 mL of sterile DMSO to the vial. Vortex or sonicate briefly until the API is completely dissolved and a clear solution is obtained.
-
Add Co-Solvent: Add 4.0 mL of sterile PEG 400 to the vial. Mix thoroughly until the solution is homogeneous.
-
Add Saline: Slowly add 5.0 mL of sterile saline to the vial while gently swirling. The solution should remain clear. Note: Adding the aqueous component too quickly can cause precipitation.
-
Sterile Filtration: Draw the entire solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile vial. This is the final, ready-to-use formulation.
Analytical Characterization and Quality Control
Analytical testing is mandatory to ensure that the prepared formulation is accurate, homogeneous, and stable for the duration of the study[15][16].
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-1193454) | 19407-54-6 [evitachem.com]
- 6. echemi.com [echemi.com]
- 7. 4-CHLORO-8-METHYLQUINAZOLINE CAS#: 58421-80-0 [m.chemicalbook.com]
- 8. 8-CHLOROQUINAZOLIN-4(1H)-ONE CAS#: 101494-95-5 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8-CHLOROQUINAZOLIN-4(1H)-ONE | TargetMol [targetmol.com]
- 11. ntnu.edu [ntnu.edu]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 16. agnopharma.com [agnopharma.com]
Application Notes and Protocols for the Quantification of 8-Chloro-2-methylquinazolin-4(1H)-one in Biological Samples
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 8-Chloro-2-methylquinazolin-4(1H)-one
This compound is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The specific substitutions on the quinazolinone core, such as the chloro group at the 8-position and the methyl group at the 2-position, significantly influence its physicochemical properties and pharmacological effects. As such, this compound and its analogues are of considerable interest in drug discovery and development.
Reliable and robust analytical methods are paramount for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in common biological matrices, such as plasma and urine. The methodologies described herein are based on established principles of bioanalysis and leverage modern analytical techniques to ensure high sensitivity, specificity, and accuracy.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| XLogP3 | 1.88 | |
| Boiling Point (Predicted) | 329.8 ± 44.0 °C | |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ |
The moderate lipophilicity, indicated by the XLogP3 value, suggests that the compound can be efficiently extracted from aqueous biological matrices using organic solvents or retained on reversed-phase chromatographic columns.
Analytical Strategies: A Multi-faceted Approach
The choice of analytical technique depends on the required sensitivity, throughput, and the nature of the biological matrix. For this compound, both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are viable options. LC-MS/MS is the preferred method for its superior sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations are expected. HPLC-UV can be a cost-effective alternative for applications where higher concentrations are anticipated.
I. High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the gold standard for bioanalysis due to its ability to provide structural confirmation and high sensitivity. The following protocol outlines a robust method for the determination of this compound in human plasma.
A. Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample. For this compound in plasma, three common techniques are applicable: protein precipitation, liquid-liquid extraction, and solid-phase extraction.
1. Protocol: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
Step 1: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Step 2: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Step 3: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 4: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Step 5: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Step 6: Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Step 7: Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
2. Protocol: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Step 1: To 200 µL of plasma sample, add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Step 2: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of 1-chlorobutane and 1-hexanol (90:10 v/v)) and the internal standard.
-
Step 3: Vortex for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Step 4: Transfer the organic layer to a clean tube.
-
Step 5: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Step 6: Reconstitute the residue in 100 µL of the mobile phase.
-
Step 7: Inject into the LC-MS/MS system.
3. Protocol: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and the ability to concentrate the analyte.
-
Step 1: Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Step 2: Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Step 3: Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Step 4: Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: Figure 1: Solid-Phase Extraction Workflow
B. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ m/z 195.0 → Product ion (to be determined by infusion and fragmentation analysis). A plausible fragmentation would involve the loss of a neutral molecule or cleavage of the ring structure.
-
Internal Standard: To be determined based on the selected standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy and other compound-dependent parameters should be optimized by infusing a standard solution of the analyte.
-
Caption: Figure 2: LC-MS/MS Analytical Workflow
C. Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity: A linear calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the lower limit of quantification).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
II. Routine Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For applications where the expected concentrations of this compound are higher, HPLC-UV can be a reliable and more accessible alternative to LC-MS/MS.
A. Sample Preparation
The sample preparation methods described for LC-MS/MS (PPT, LLE, and SPE) are also applicable here. LLE or SPE is generally preferred for HPLC-UV to obtain a cleaner extract and minimize interferences.
B. HPLC-UV Instrumental Parameters
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 60:40 mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by acquiring a UV spectrum of a standard solution of this compound. The wavelength of maximum absorbance should be selected for quantification.
-
Column Temperature: 30°C
C. Method Validation
Similar validation parameters as for the LC-MS/MS method should be evaluated to ensure the reliability of the HPLC-UV method. The LLOQ for an HPLC-UV method will typically be in the higher ng/mL to low µg/mL range.
Data Interpretation and Quality Control
For both methods, quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results. The calibration curve should be prepared by spiking known concentrations of the analyte into the same biological matrix as the unknown samples. The concentration of this compound in the unknown samples is then calculated from the linear regression equation of the calibration curve.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quantitative determination of this compound in biological samples. The choice between the high-sensitivity LC-MS/MS method and the more routine HPLC-UV method will depend on the specific requirements of the study. Proper method validation is a critical step to ensure that the data generated is accurate, reliable, and reproducible, thereby supporting informed decisions in the drug development process.
References
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Google Scholar.
- Al-Ostath, A., Abushik, A., Aouad, M. R., Al-Qurashi, A., & Ashraf, S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856.
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Institutes of Health. Retrieved from [Link]
-
(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. (2020). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d]. (n.d.). GSC Online Press. Retrieved from [Link]
-
Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. (1984). PubMed. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one
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Welcome to the technical support center for the synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this important heterocyclic compound.
Quinazolinones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] The specific derivative, this compound, serves as a crucial intermediate in the synthesis of various biologically active molecules.
This guide will delve into the common synthetic routes, potential challenges, and practical solutions to optimize your experimental outcomes.
I. Synthetic Pathway Overview
The most prevalent and practical synthesis of this compound typically follows a two-step process starting from 2-amino-3-chlorobenzoic acid. This method involves the formation of a benzoxazinone intermediate, which is then converted to the desired quinazolinone.
DOT Script for Synthetic Pathway
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Question & Answer
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My yield of the benzoxazinone intermediate (8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one) is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the first step, the formation of the benzoxazinone intermediate, is a common problem that can often be traced back to incomplete acetylation or inefficient cyclization.
Causality and Solutions:
-
Incomplete Acetylation: The initial reaction between 2-amino-3-chlorobenzoic acid and acetic anhydride forms N-acetyl anthranilic acid.[3] If this reaction is incomplete, the unreacted starting material will not cyclize.
-
Solution: Ensure a molar excess of acetic anhydride is used. A common ratio is 2 to 3 equivalents of acetic anhydride to the anthranilic acid derivative. Refluxing the mixture for an adequate duration, typically 1-4 hours, is crucial for driving the reaction to completion.[3]
-
-
Inefficient Cyclization (Dehydration): The cyclization of the N-acetylated intermediate to the benzoxazinone involves the removal of a water molecule.[3]
-
Solution: Acetic anhydride itself can act as a dehydrating agent. However, ensuring the reaction is carried out under anhydrous conditions is beneficial. The reaction temperature should be maintained at reflux to facilitate the dehydration process. After the reflux period, it is critical to remove the excess acetic anhydride and the acetic acid byproduct, often achieved through distillation under reduced pressure.[1][3]
-
-
Side Reactions: Prolonged heating or the presence of impurities can lead to the formation of undesired byproducts.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid degradation of the product.
-
| Parameter | Standard Condition | Optimized Condition |
| Molar Ratio (Anthranilic Acid:Acetic Anhydride) | 1:1.5 | 1:2.5 |
| Reaction Time | 1-2 hours | 3-4 hours (TLC monitored) |
| Temperature | 100-120 °C | Reflux (approx. 140 °C) |
Q2: During the conversion of the benzoxazinone intermediate to the final quinazolinone product, I am observing the formation of multiple products and a low yield of the desired compound. What is happening?
A2: The conversion of the benzoxazinone to the quinazolinone involves nucleophilic attack by an ammonia source, leading to ring opening and subsequent recyclization. The formation of multiple products often indicates incomplete reaction, side reactions, or inappropriate reaction conditions.
Causality and Solutions:
-
Choice of Ammonia Source: The reactivity of the ammonia source is critical. Common reagents include formamide, ammonium acetate, or hydrazine hydrate.[1][2][4]
-
Formamide: When using formamide, it can also act as the solvent. The reaction typically requires heating to high temperatures (140-160 °C) for several hours.[4][5]
-
Ammonium Acetate: This is a common and effective source of ammonia. The reaction is often carried out in a suitable solvent like ethanol.
-
Hydrazine Hydrate: While effective, using hydrazine hydrate will initially form a 3-amino-quinazolinone derivative.[1][6]
-
-
Reaction Conditions:
-
Temperature: Insufficient temperature can lead to an incomplete reaction, leaving unreacted benzoxazinone. Conversely, excessively high temperatures may cause degradation. A temperature range of 130-160 °C is generally effective.[7]
-
Reaction Time: The reaction should be monitored by TLC to determine the point of maximum product formation. Typical reaction times range from 2 to 6 hours.[5][7]
-
-
Work-up Procedure: The method of isolating the product is crucial for both yield and purity.
-
Solution: A common and effective work-up involves cooling the reaction mixture and pouring it into ice-cold water.[4] The desired this compound is often poorly soluble in cold water and will precipitate out, allowing for collection by filtration.[4] This also helps to remove water-soluble impurities.
-
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Q3: My final product is off-color and appears impure even after precipitation. What purification methods are recommended?
A3: An off-color product indicates the presence of impurities, which could be unreacted starting materials, intermediates, or byproducts. Recrystallization is the most effective method for purifying the final product.
Causality and Solutions:
-
Identifying a Suitable Recrystallization Solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common Solvents: Ethanol, or a mixture of ethanol and water, is often a good choice for recrystallizing quinazolinone derivatives.[4] Dimethylformamide (DMF) or acetic acid can also be used, but care must be taken to remove these high-boiling solvents.
-
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then hot-filter the mixture to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
III. Frequently Asked Questions (FAQs)
-
What is the role of acetic anhydride in the first step?
-
Can I use microwave synthesis for this reaction?
-
Yes, microwave-assisted synthesis can be a rapid and efficient alternative to conventional heating.[4] It often leads to higher yields and cleaner reactions in shorter time frames. For the conversion of 2-amino-3-chlorobenzoic acid with formamide, microwave irradiation at 150°C for 15-30 minutes has been reported to be effective.[4]
-
-
How can I confirm the identity and purity of my final product?
-
Standard analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds.
-
-
IV. Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq).
-
Add acetic anhydride (2.5 eq) to the flask.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 3-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool slightly and remove the excess acetic anhydride and acetic acid by distillation under reduced pressure.
-
The resulting residue is the crude 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step with or without further purification.
Protocol 2: Synthesis of this compound
-
To the crude 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one from the previous step, add an excess of formamide (10-20 eq).[4]
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours, monitoring by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water with stirring.[4]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]
V. References
-
Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1128-1135. Available from: [Link].
-
Taylor & Francis Online. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Green Chemistry Letters and Reviews, 12(3), 235-243. Available from: [Link].
-
National Institutes of Health. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. Molecules, 26(22), 6837. Available from: [Link].
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 13, 2026, from [Link]
-
ResearchGate. Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Available from: [Link].
-
Semantic Scholar. Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Available from: [Link].
-
ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link].
-
Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available from: [Link].
-
ResearchGate. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available from: [Link].
-
National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4286. Available from: [Link].
-
Medical Research Archives. Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Available from: [Link].
-
Der Pharma Chemica. Optimization of solid phase synthesis of quinazolin-4-ones. Available from: [Link].
-
ResearchGate. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link].
-
International Research Journal of Pure and Applied Chemistry. Optimization of Synthesis Process of 4-Methylquinazoline. Available from: [Link].
-
National Institutes of Health. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1083. Available from: [Link].
-
MDPI. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Available from: [Link].
-
GSC Online Press. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][3][5]. Available from: [Link].
-
National Institutes of Health. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry, 256, 115456. Available from: [Link].
-
Google Patents. Purification method of 8-hydroxyquinoline crude product. Available from: .
-
Google Patents. Process for purification of linagliptin. Available from: .
-
PubMed. Synthesis of 2-acetamido-2-deoxyglucosylasparagine glyco-tripeptides and -pentapeptides by selective C- and N-terminal elongation of the peptide chain. Available from: [Link].
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound (EVT-1193454) | 19407-54-6 [evitachem.com]
- 6. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 7. generis-publishing.com [generis-publishing.com]
Solubility issues of 8-Chloro-2-methylquinazolin-4(1H)-one in aqueous solutions
Welcome to the technical support center for 8-Chloro-2-methylquinazolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to Solubility Challenges
This compound, a member of the quinazolinone class of heterocyclic compounds, presents significant solubility challenges in aqueous media. This is primarily attributed to its rigid, fused heterocyclic ring system, which contributes to high crystal lattice energy and limited polarity[1]. Consequently, researchers often encounter difficulties in achieving desired concentrations for in vitro assays and other downstream applications. This guide provides practical solutions and foundational knowledge to overcome these obstacles.
Core Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental to addressing its solubility issues.
| Property | Value | Source |
| CAS Number | 19407-54-6 | [2] |
| Molecular Formula | C₉H₇ClN₂O | [2] |
| Molecular Weight | 194.62 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| General Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol. | [2] |
| Predicted XLogP3 | 1.88 | [4] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance for resolution.
Q1: My this compound is not dissolving in my aqueous buffer for an in vitro assay, even at low concentrations. What should I do?
A1: Initial Dissolution Strategy & Troubleshooting
This is a common challenge due to the compound's hydrophobic nature. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.
Step-by-Step Protocol:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial stock preparation[1].
-
Stock Solution Preparation:
-
Dilution into Aqueous Buffer:
-
Before use, ensure the DMSO stock solution is at room temperature and fully dissolved. If stored at low temperatures, crystals may form and will need to be redissolved[1].
-
Perform a serial dilution of the DMSO stock into your aqueous assay buffer. It is critical to add the stock solution to the buffer incrementally while vortexing or stirring vigorously. This rapid mixing helps to minimize localized high concentrations that can lead to precipitation[1].
-
Troubleshooting Workflow:
Caption: Initial dissolution workflow for this compound.
Q2: I've successfully created a DMSO stock, but the compound precipitates out of my aqueous buffer upon dilution. How can I prevent this?
A2: Strategies to Overcome Precipitation Upon Dilution
Precipitation upon dilution indicates that the final concentration of the compound exceeds its solubility limit in the final solvent mixture. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound to a level that the aqueous buffer can sustain[1].
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the solubility of your compound. Suitable co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG)[1][6]. The co-solvent works by reducing the overall polarity of the solvent system[7].
-
Utilize Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically below 0.1%), can help to maintain the compound's solubility by forming micelles[8].
-
Employ Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility. Pre-incubating the compound with the cyclodextrin before final dilution can be an effective strategy[1].
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Leveraging pH to Enhance Solubility
Yes, pH modification can be a powerful tool. The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent[1].
-
Mechanism: In acidic conditions, the basic nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound. For instance, gefitinib, a related quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH[1].
-
Practical Application:
-
Determine the pKa of this compound if possible.
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Test the solubility of the compound in each buffer.
-
-
Important Considerations:
-
Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Be aware that pH changes can also affect the stability of the compound.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound so poorly soluble in water?
A: The poor water solubility stems from its molecular structure. The fused heterocyclic ring system is rigid and hydrophobic, leading to strong intermolecular interactions in the solid state (high crystal lattice energy). This makes it energetically unfavorable for water molecules to surround and dissolve the compound[1].
Q: My DMSO stock solution of this compound turned cloudy after storage at -20°C. Is it still usable?
A: Yes, it is likely usable, but it requires proper handling. The cloudiness is due to the compound precipitating out of the DMSO at low temperatures. Before use, you must gently warm the vial (e.g., in a 37°C water bath) and vortex it thoroughly to ensure that the compound is completely redissolved[1]. Always visually inspect the solution for any remaining precipitate before making dilutions.
Q: Are there more advanced techniques to improve the solubility of quinazolinone derivatives for in vivo studies?
A: For more advanced applications like in vivo studies, where high bioavailability is crucial, several formulation strategies can be employed:
-
Solid Dispersions: The drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG)[1][9]. This can reduce the drug's crystallinity and improve its dissolution rate[9].
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation[1].
-
Salt Formation: Converting the neutral compound into a salt form can significantly enhance its aqueous solubility and dissolution rate[1]. This would be particularly effective if the compound has a pKa in a physiologically relevant range.
Solubility Enhancement Strategy Selection:
Caption: Decision tree for selecting a solubility enhancement strategy.
References
-
Yadav, V. R., et al. (2018). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Slideshare. (2018). Methods of solubility enhancements. Retrieved from [Link]
-
ResearchGate. (2019). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-1193454) | 19407-54-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. slideshare.net [slideshare.net]
- 9. researchgate.net [researchgate.net]
Purification techniques for 8-Chloro-2-methylquinazolin-4(1H)-one
Initiating Research on Purification
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Stability of 8-Chloro-2-methylquinazolin-4(1H)-one in different solvents and pH
Introduction
Welcome to the technical support guide for 8-Chloro-2-methylquinazolin-4(1H)-one (CAS No. 19407-54-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound across various experimental conditions. Understanding the stability profile is critical for ensuring data integrity, developing robust assays, and defining appropriate storage and handling procedures. This guide consolidates field-proven insights and experimental data into a practical question-and-answer format and provides detailed troubleshooting protocols.
Core Stability & Solubility Profile
This compound is built on the quinazolinone scaffold, a heterocyclic ring system known for its general stability.[1][2] However, its physicochemical behavior, particularly solubility and stability, is highly dependent on the solvent, pH, and temperature.
The compound is poorly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4] Like many quinazolinones, it exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[4][5] This equilibrium is influenced by the solvent environment, with the lactam form typically predominating in polar aprotic solvents and the solid state.[4]
The quinazolinone ring is generally stable under mild or cold dilute acidic and alkaline conditions but can be susceptible to hydrolytic cleavage if boiled in strong acids or bases.[1][2][6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
The initial solvent of choice for creating a concentrated stock solution is Dimethyl Sulfoxide (DMSO) .[4][7] For most applications, a stock concentration of 10-50 mM in DMSO is achievable. Ethanol is a viable alternative.[4]
Causality: The poor aqueous solubility of this compound is due to its rigid, aromatic structure, which results in high crystal lattice energy that is difficult for water molecules to overcome.[7] DMSO is an excellent polar aprotic solvent that can effectively solvate the molecule.
Pro-Tip: When diluting a DMSO stock into an aqueous buffer for an assay, add the stock solution to the buffer incrementally while vortexing. This minimizes localized high concentrations that can lead to precipitation. If precipitation still occurs, refer to the Troubleshooting Guide.
Q2: How does pH impact the solubility and stability of this compound?
The solubility and stability are significantly pH-dependent.
-
Solubility: The quinazolinone scaffold contains basic nitrogen atoms. Therefore, in acidic conditions (lower pH), the compound can become protonated and ionized, which generally increases its aqueous solubility.[7] Conversely, its solubility is expected to decrease in neutral or basic media.
-
Stability: While the quinazolinone ring is relatively robust, it is most susceptible to hydrolysis under harsh pH conditions, particularly when combined with heat.[1] Both strong acidic (e.g., 0.1 N HCl) and strong alkaline (e.g., 0.1 N NaOH) conditions can promote the hydrolytic opening of the pyrimidine ring, leading to degradation.[6][8] For typical biological assays (pH 6.8-7.4) at or below 37°C, the compound is generally stable for the duration of the experiment.
Q3: What are the optimal long-term storage conditions?
Proper storage is crucial to maintain the integrity of the compound. The recommended conditions depend on its physical state.
| Form | Temperature | Recommended Duration | Rationale |
| Solid Powder | -20°C | Up to 3 years[8] | Minimizes thermal degradation and exposure to atmospheric moisture. |
| In DMSO | -80°C | Up to 1 year[8] | Cryogenic temperatures slow down any potential solvent-mediated degradation pathways. |
Source: Adapted from stability data on similar quinazolinone derivatives.[8]
Important: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use volumes to preserve its integrity.
Q4: Is this compound sensitive to light or high temperatures?
Yes, these are critical factors to control.
-
Photostability: Quinazolinone derivatives can be sensitive to light.[8] Exposure to UV or even ambient laboratory light over extended periods can lead to photolytic degradation. It is imperative to store both solid and solution forms protected from light (e.g., in amber vials or wrapped in foil).
-
Thermal Stability: The compound is stable at standard laboratory temperatures for short periods. However, elevated temperatures (e.g., >60°C) can induce thermal degradation.[8][9] Forced degradation studies, which are used to intentionally degrade a sample, often use temperatures between 60-100°C to identify potential degradation products.[8]
Troubleshooting Guide
This section addresses common issues encountered during experimental work.
Problem: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.
-
Root Cause: The final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit. The small amount of DMSO from the stock is not sufficient to keep it in solution.
-
Solutions:
-
Reduce Final Concentration: This is the most straightforward approach. Determine the lowest effective concentration required for your assay.[7]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your final aqueous buffer can increase solubility.[7] Ensure the co-solvent does not interfere with your assay.
-
Adjust Buffer pH: If your assay permits, lowering the pH of the buffer may increase solubility.[7]
-
Use Surfactants: Low concentrations of non-ionic surfactants can help maintain solubility, but this is highly assay-dependent.
-
Diagram: Troubleshooting Solubility Issues
Caption: Workflow for addressing compound precipitation upon dilution.
Problem: I am seeing inconsistent results in an experiment that runs for over 24 hours.
-
Root Cause: The compound may be degrading in your specific assay medium over the course of the experiment.
-
Solutions:
-
Confirm Stability: Perform a simple stability test. Incubate the compound in your complete assay medium (including all components except cells or target enzymes) under the exact experimental conditions (temperature, light, CO2). Sample at different time points (e.g., 0, 8, 24, 48 hours) and analyze the concentration of the parent compound using a validated analytical method like HPLC.
-
Prepare Fresh Solutions: If instability is confirmed, prepare fresh dilutions of the compound from a frozen stock immediately before adding it to the experiment. For very long-term experiments, it may be necessary to replenish the medium with a fresh compound at set intervals.
-
Experimental Protocols
These protocols provide a framework for assessing the stability of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh approximately 1.95 mg of this compound (MW: 194.62 g/mol ) into a sterile, amber microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.
-
Sonicate (Optional): If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[8]
-
Store: Aliquot into single-use volumes in amber vials and store at -80°C.
Protocol 2: General Protocol for Forced Hydrolytic Degradation Study
This protocol is designed to identify potential degradation products under hydrolytic stress, which is essential for developing a stability-indicating analytical method.[10]
Stress Conditions:
| Condition | Reagent | Temperature |
| Acid Hydrolysis | 0.1 N HCl | 60°C |
| Base Hydrolysis | 0.1 N NaOH | 60°C |
| Neutral Hydrolysis | Purified Water | 60°C |
| Control | No heating, protected from light | Room Temp |
Source: Adapted from ICH Forced Degradation Guidelines.[8][9][11]
Methodology:
-
Prepare Solutions: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Incubate: Place the sealed vials in a water bath or oven set to 60°C. Keep a control sample at room temperature, protected from light.
-
Sample Collection: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation reaction.
-
For the HCl sample, add an equimolar amount of NaOH.
-
For the NaOH sample, add an equimolar amount of HCl.
-
-
Analysis: Analyze all samples (including the t=0 and control samples) by a suitable analytical method, typically reverse-phase HPLC with UV detection.[8][10] Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound.
Diagram: Forced Degradation Experimental Workflow
Caption: General workflow for conducting a forced degradation study.
References
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]
-
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2019). ResearchGate. [Link]
-
Hydrolytic Opening of the Quinazoline Ring in 3-Furfuryl-4-oxo- 3,4-dihydroquinazoline Derivatives. ResearchGate. [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. [Link]
-
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). AIP Conference Proceedings. [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. [Link]
-
QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. (2020). Ural Federal University. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). PMC - NIH. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]
-
Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]
-
(PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. (2020). ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2018). MDPI. [Link]
-
8-Chloro-2-methyl-quinoline. PubMed. [Link]
-
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). PMC - PubMed Central. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1193454) | 19407-54-6 [evitachem.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Resistance to Quinazolinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the development of cellular resistance to this important class of therapeutic agents. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate this significant experimental challenge.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about quinazolinone compounds and the mechanisms underlying cellular resistance.
Q1: What are quinazolinone-based compounds and what are their primary mechanisms of action in cancer cell lines?
A: The quinazolinone scaffold is a versatile heterocyclic structure found in numerous bioactive molecules and is a cornerstone in the development of targeted anti-tumor drugs.[1][2] Its fused benzene and pyrimidine rings allow for extensive chemical modifications, enabling the targeting of various cellular pathways.[1][3]
Key mechanisms of action for anticancer quinazolinones include:
-
Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5][6] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib are based on this scaffold and function by competing with ATP at the kinase domain of the receptor, thereby blocking downstream signaling pathways that control cell proliferation and survival.[5][7][8]
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
-
PI3K/Akt Pathway Inhibition: Some novel quinazolinone compounds have been designed to target key components of the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[6]
-
Thymidylate Synthase Inhibition: Agents like Raltitrexed function as inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis and repair.[6][11]
Q2: We are observing a gradual loss of efficacy with our lead quinazolinone compound in long-term cell culture. What is happening?
A: This phenomenon is characteristic of acquired resistance , a major challenge in cancer therapy where cancer cells that were initially sensitive to a drug evolve mechanisms to survive and proliferate despite its presence.[4][5] This is distinct from intrinsic resistance, where cells are inherently non-responsive to the drug from the outset.[12] The development of acquired resistance often involves the selection and expansion of a small subpopulation of cells that harbor or develop genetic or epigenetic changes conferring a survival advantage.[13][14]
Q3: What are the most common molecular mechanisms of acquired resistance to quinazolinone-based EGFR inhibitors?
A: Resistance to quinazolinone EGFR inhibitors is multifaceted. The primary mechanisms can be broadly categorized as follows:
-
Target Gene Alterations: The cancer cell modifies the drug's direct target. The most common alteration is the emergence of secondary mutations in the EGFR kinase domain.[13]
-
T790M "Gatekeeper" Mutation: This mutation in exon 20 of the EGFR gene is responsible for approximately 50% of acquired resistance cases to first-generation inhibitors like gefitinib and erlotinib.[11][13] It increases the receptor's affinity for ATP, making the competitive inhibitor less effective.[11]
-
C797S Mutation: This mutation affects the binding of third-generation covalent inhibitors (e.g., osimertinib), which form an irreversible bond with a cysteine residue at position 797.[11][15]
-
-
Bypass Signaling Pathway Activation: Cells compensate for the blocked EGFR pathway by activating alternative survival signals.[13]
-
MET Proto-Oncogene Amplification: Overexpression of the MET receptor tyrosine kinase can lead to EGFR-independent activation of downstream pathways like PI3K/Akt, effectively circumventing the EGFR blockade.[11][16]
-
Persistent AKT Activation: Downregulation of tumor suppressors like PTEN can lead to the persistent activation of the AKT-survivin signaling pathway, promoting cell survival even when EGFR is inhibited.[17][18]
-
-
Increased Drug Efflux: Cancer cells can actively pump the drug out, reducing its intracellular concentration to sub-therapeutic levels. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[19][20] Key transporters implicated include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[19][21][22][23]
-
Histological Transformation: In some cases, the tumor cells undergo a phenotypic switch, such as transforming from non-small-cell lung cancer (NSCLC) to small-cell lung cancer (SCLC), which has a different biology and is less dependent on EGFR signaling.[13][15]
Section 2: Troubleshooting Guide - Addressing Experimental Hurdles
This Q&A guide tackles specific problems you may encounter in the lab and provides actionable solutions.
Q: The IC50 of my quinazolinone compound has increased over 10-fold in my cell line after continuous culture. How do I confirm and characterize this resistance?
A: A significant and stable increase in the half-maximal inhibitory concentration (IC50) is a strong indicator of acquired resistance.
-
Possible Cause(s):
-
Selection of a pre-existing resistant subpopulation.
-
Emergence of new mutations (e.g., T790M in EGFR).
-
Epigenetic changes leading to the upregulation of bypass pathways or drug efflux pumps.
-
-
Recommended Solutions & Rationale:
-
Validate the IC50 Shift: Perform a new dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant line side-by-side. Ensure you use a fresh aliquot of the compound and that cell seeding densities are consistent, as these variables can significantly impact results.[24] This confirms the resistant phenotype is stable and not an artifact.
-
Sequence the Target Gene: For EGFR inhibitors, sequence the kinase domain of the EGFR gene in both parental and resistant cells to check for known resistance mutations like T790M. This is the most direct way to identify on-target resistance mechanisms.
-
Perform a Washout Experiment: Culture the resistant cells in drug-free media for several passages and then re-determine the IC50. If the resistance is unstable (i.e., IC50 decreases), it may be mediated by transient epigenetic changes or the loss of an unstable genetic element. If it remains high, it suggests a stable genetic alteration.
-
Develop a Resistant Clone: To ensure a homogenous population for downstream analysis, generate single-cell clones from the resistant population and confirm the high IC50 in multiple clones.[25]
-
Q: I suspect bypass pathway activation is causing resistance. How can I investigate this?
A: If sequencing reveals no on-target mutations, activation of alternative signaling pathways is a likely culprit.
-
Possible Cause(s):
-
Amplification or overexpression of another receptor tyrosine kinase, such as MET or HER2.
-
Activating mutations in downstream signaling molecules like PIK3CA or KRAS.
-
Loss of a tumor suppressor like PTEN.[17]
-
-
Recommended Solutions & Rationale:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to simultaneously screen for changes in the phosphorylation status of dozens of different RTKs. A significant increase in the phosphorylation of a receptor like MET in the resistant line compared to the parental line is a strong indicator of a bypass track.
-
Western Blot Analysis: Based on array results or known common bypass pathways, perform Western blots to confirm the findings. Probe for total and phosphorylated levels of key proteins like MET, AKT, and ERK in both cell lines, with and without drug treatment.[18] Persistent phosphorylation of AKT or ERK in the resistant cells despite effective EGFR inhibition points to a bypass mechanism.[17]
-
Combination Therapy (Synergy Assay): The most definitive functional test is to use a second inhibitor targeting the suspected bypass pathway. For example, if you suspect MET amplification, combine your quinazolinone EGFR inhibitor with a MET inhibitor (e.g., Crizotinib). If the combination shows a synergistic effect and restores sensitivity, it strongly validates the bypass mechanism. See Protocol 2 for how to assess synergy.[16][26]
-
Q: My combination therapy approach isn't showing the expected synergy. What could be wrong?
A: A lack of synergy in a combination experiment can stem from issues with the experimental design, the underlying biology, or data analysis.
-
Possible Cause(s):
-
Recommended Solutions & Rationale:
-
Re-evaluate the Dose Range: Ensure your checkerboard assay covers a wide range of concentrations for both drugs, typically from 1/4x to 4x their individual IC50 values.[26] An improperly designed dose matrix can miss the synergistic window.
-
Verify the Resistance Mechanism: Be sure that the secondary agent you are using correctly targets the active resistance pathway in your specific cell line. If you are targeting MET but the true resistance mechanism is an ABC transporter, you will not observe synergy.
-
Check Assay Conditions: Factors like cell seeding density, incubation time, and the choice of viability assay can all influence the outcome.[28] Optimize these parameters for your specific cell line and ensure they are kept consistent across all experiments.
-
Use Robust Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.[26] This provides a quantitative measure of interaction (CI < 1 indicates synergy, CI = 1 is additive, CI > 1 is antagonistic).[26] Simple viability comparisons can be misleading. Software like CompuSyn can facilitate this analysis.
-
Section 3: Key Experimental Protocols & Workflows
Here we provide step-by-step methodologies for core experiments in studying and overcoming quinazolinone resistance.
Protocol 1: Generation of an Acquired Drug-Resistant Cell Line
This protocol describes a standard method for developing a resistant cell line through continuous, dose-escalating exposure.
Materials:
-
Parental cancer cell line of interest
-
Quinazolinone compound stock solution (in DMSO)
-
Complete cell culture medium and supplements
-
Cell culture flasks/plates, incubators, and standard cell culture equipment
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: First, accurately determine the IC50 of the quinazolinone compound in the parental cell line using a standard 72-hour viability assay.
-
Initial Exposure: Begin by continuously culturing the parental cells in medium containing the quinazolinone compound at a concentration equal to its IC50.
-
Monitor and Subculture: Initially, cell growth will slow dramatically, and significant cell death will occur. Monitor the culture daily. When the surviving cells repopulate the flask and resume a stable growth rate (this may take several weeks), subculture them and maintain them at this drug concentration.
-
Dose Escalation: Once the cells are growing robustly at the IC50 concentration, double the drug concentration. Again, expect a period of slow growth and cell death.
-
Repeat Escalation: Continue this cycle of adaptation followed by dose escalation. The process is gradual and can take 6-12 months. The goal is to achieve a final resistant line that can proliferate in a drug concentration that is at least 5-10 times the initial parental IC50.
-
Characterization and Banking: Once the desired level of resistance is achieved, characterize the new resistant cell line by confirming its IC50 alongside the parental line. Expand the culture and create a frozen cell bank for future experiments.
Protocol 2: Assessing Drug Synergy using the Checkerboard Assay and Combination Index (CI) Method
This protocol allows for the quantitative assessment of synergy between your quinazolinone compound and a second agent.[26]
Materials:
-
Resistant cell line
-
Quinazolinone compound (Drug A)
-
Second therapeutic agent (Drug B)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS) and DMSO
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Single-Agent IC50 Determination: If not already known, determine the IC50 for both Drug A and Drug B individually in the resistant cell line after 72 hours of treatment.
-
Design Dose Matrix: Create a dose matrix for the combination experiment. A typical 6x6 matrix might use concentrations of 0, 0.25x, 0.5x, 1x, 2x, and 4x the IC50 for each drug.
-
Cell Seeding: Seed cells into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.[26]
-
Combination Treatment: Prepare the drug combinations in complete medium according to the matrix design. Add 100 µL of the appropriate drug combination to each well. Include wells for each drug alone (rows and columns with '0' concentration of the other drug) and vehicle controls (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[26]
-
-
Data Analysis (Combination Index):
-
Convert absorbance values to "Fraction Affected" (Fa), where Fa = 1 - (Absorbance of treated well / Absorbance of control well).
-
Use software like CompuSyn or the 'SynergyFinder' R package to calculate the Combination Index (CI) based on the Chou-Talalay method.[29]
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
-
-
Workflow for In Vitro Drug Synergy Assessment
The following diagram illustrates the workflow for the drug synergy assessment protocol.
Caption: EGFR signaling and mechanisms of resistance to quinazolinone inhibitors.
References
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Liu, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
-
Chen, Z., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]
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Abdel-Maksoud, M.S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ChemistrySelect. Available at: [Link]
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Jänne, P. A., et al. (2014). The quest to overcome resistance to EGFR-targeted therapies in cancer. Nature Medicine. Available at: [Link]
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Ou, S-H. I. (2018). Overcoming Resistance to EGFR Inhibitors in NSCLC. OncLive. Available at: [Link]
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Nakata, A., et al. (2012). Overcoming Erlotinib Resistance in EGFR Mutation–Positive Non–Small Cell Lung Cancer Cells by Targeting Survivin. Molecular Cancer Therapeutics. Available at: [Link]
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Ji, L., et al. (2008). Overcoming gefitinib/erlotinib-induced resistance by tumor suppressor fus1-mediated downregulation of met/akt signaling pathway in human lung cancer. Cancer Research. Available at: [Link]
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Al-Ostath, O., et al. (2024). An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Bentham Science. Available at: [Link]
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Singh, M., et al. (2023). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Clinical Medicine. Available at: [Link]
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Singh, S., et al. (2024). Study on quinazolinone derivative and their pharmacological actions. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Ding, J., et al. (2019). Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer. Nanotheranostics. Available at: [Link]
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Iorio, F., et al. (2020). Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens. Cell Systems. Available at: [Link]
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Liu, K., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
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Hrtanek, J., et al. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Journal of Cancer Science & Therapy. Available at: [Link]
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Li, Y., et al. (2018). Identifying clinically relevant drug resistance genes in drug-induced resistant cancer cell lines and post-chemotherapy tissues. Oncotarget. Available at: [Link]
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Thakur, A., et al. (2023). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. Available at: [Link]
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Ianevski, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. bio-protocol.org. Available at: [Link]
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Ianevski, A., et al. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Springer. Available at: [Link]
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Koti, M., et al. (2018). A Cell-Based Method for Identification of Chemotherapy Resistance Cancer Genes: Methods and Protocols. ResearchGate. Available at: [Link]
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Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
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Dar, A. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. Available at: [Link]
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Auti, P. S., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. Available at: [Link]
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Creative Bioarray. (2023). Role of cancer cell lines in studying drug resistance. Creative Bioarray. Available at: [Link]
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Liu, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). Chalcone quinazoline derivatives. ResearchGate. Available at: [Link]
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Montana Molecular. (n.d.). Troubleshooting guide. National Institutes of Health. Available at: [Link]
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Ianevski, A., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. Available at: [Link]
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Kaur, R., et al. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Research Square. Available at: [Link]
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Stefan, K., et al. (2013). Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
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Promega GmbH & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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Al-Warhi, T., et al. (2022). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ResearchGate. Available at: [Link]
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Paraiso, K. H., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]
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Uivarosi, V., et al. (2021). The cytotoxic effects of the studied quinazolinones on TH-1 cell... ResearchGate. Available at: [Link]
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Safavi, M., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
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Kumar, A., et al. (2021). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background. Solvo Biotechnology. Available at: [Link]
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Sarkadi, B., et al. (2006). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. Available at: [Link]
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Fletcher, J. I., et al. (2016). ABC transporters as mediators of drug resistance and contributors to cancer cell biology. Drug Resistance Updates. Available at: [Link]
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Robey, R. W., et al. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Quinazolinone Synthesis
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Quinazolinones are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can present challenges, from low yields to difficult purifications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemical principles, enabling you to optimize your synthetic strategies effectively.
Troubleshooting Guide: Common Issues in Quinazolinone Synthesis
This section addresses specific problems encountered during the synthesis of quinazolinones, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am consistently obtaining low yields or no desired quinazolinone product. What are the likely causes and how can I improve the outcome?
A: Low yields are a frequent challenge in organic synthesis and can stem from a variety of factors. Let's break down the potential culprits and how to address them systematically.
Probable Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
The "Why": Many classical quinazolinone syntheses, like the Niementowski reaction, require high temperatures (often 130-150°C) to drive the condensation and cyclization steps.[4] Insufficient heat can lead to incomplete conversion of starting materials or stalling at an intermediate stage, such as the o-amidobenzamide in the Niementowski synthesis.[5] Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Solution: Carefully optimize the reaction temperature. Start with the literature-reported temperature for your specific reaction. If yields are low, consider incrementally increasing the temperature. For temperature-sensitive substrates, explore lower-temperature methods, potentially utilizing microwave irradiation or a suitable catalyst.[6][7]
-
-
Inappropriate Solvent:
-
The "Why": The solvent plays a crucial role in solubilizing reactants, facilitating heat transfer, and can even participate in the reaction mechanism. A poor solvent choice can lead to insolubility of reactants, slowing down the reaction rate. Some reactions may proceed more efficiently in polar aprotic solvents like DMF or DMSO, while others may benefit from greener alternatives like ethanol or even solvent-free conditions.[8][9]
-
Solution: Consult the literature for solvent systems used for similar quinazolinone syntheses. If your starting materials have poor solubility, consider a different solvent or a co-solvent system. For microwave-assisted synthesis, ensure the chosen solvent has a suitable dielectric constant for efficient heating.[7]
-
-
Inefficient or Inappropriate Catalyst:
-
The "Why": Many modern quinazolinone syntheses rely on catalysts to proceed efficiently under milder conditions.[1][10] The absence of a required catalyst, or the use of an inappropriate one, will likely result in low to no product formation. Catalysts can activate substrates, lower the activation energy of the reaction, and promote the desired reaction pathway over side reactions.
-
Solution: Verify that you are using the correct catalyst at the appropriate loading. If the reaction is still sluggish, consider screening other catalysts known to be effective for similar transformations. For example, Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid are commonly used.[8][11] Transition metal catalysts, such as those based on copper or palladium, are also widely employed for certain synthetic routes.[1][12]
-
-
Poor Quality of Starting Materials:
-
The "Why": The purity of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of unwanted side products. For instance, anthranilic acid can degrade over time, and the purity of amides or aldehydes used can vary between suppliers.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use by recrystallization or distillation. Always use freshly opened or properly stored reagents.
-
-
Atmospheric Moisture:
-
The "Why": Some reactions for quinazolinone synthesis are sensitive to moisture. Water can hydrolyze starting materials or intermediates, or quench reactive species, leading to lower yields.
-
Solution: If your reaction is moisture-sensitive, conduct it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
-
Issue 2: Formation of Side Products and Impurities
Q: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. How can I identify and minimize them?
A: The formation of side products is a common issue that complicates purification and reduces the yield of the desired quinazolinone. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials:
-
Identification: Compare the TLC of your reaction mixture with that of your starting materials. Unreacted starting materials will have the same Rf value.
-
Mitigation:
-
Increase Reaction Time/Temperature: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature.
-
Adjust Stoichiometry: If one reactant is particularly volatile or prone to decomposition, using a slight excess may drive the reaction to completion.
-
-
-
o-Amidobenzamide Intermediate (in Niementowski Synthesis):
-
Identification: This intermediate is often more polar than the final quinazolinone product and will have a lower Rf on TLC. It can be confirmed by LC-MS or by isolating and characterizing it.
-
Mitigation:
-
Higher Temperature/Longer Reaction Time: Incomplete cyclization is often the cause. Increasing the temperature or reaction time can promote the final ring-closing step.[5]
-
Dehydrating Agent: The addition of a dehydrating agent can help to drive the equilibrium towards the cyclized product.
-
-
-
Polymeric Materials:
-
Identification: These often appear as a baseline streak on TLC or as an insoluble tar in the reaction vessel.
-
Mitigation:
-
Lower Reaction Temperature: High temperatures can sometimes promote polymerization.
-
Slower Addition of Reagents: Adding one reagent slowly to the other can help to control the reaction rate and minimize polymerization.
-
-
Issue 3: Difficulty in Product Purification
Q: I'm having trouble purifying my quinazolinone derivative. What are the best strategies for purification?
A: Purification is a critical step to obtain your quinazolinone in a pure form for characterization and further applications. The choice of method depends on the physical properties of your compound and the nature of the impurities.[13]
Purification Techniques and Troubleshooting:
-
Recrystallization:
-
When to Use: This is an excellent method for obtaining highly pure crystalline solids, especially for removing small amounts of impurities.[13]
-
Troubleshooting:
-
Oiling Out: If your compound "oils out" instead of crystallizing, it may be due to a supersaturated solution cooling too quickly or the presence of impurities that inhibit crystal formation. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.
-
Poor Recovery: If you have low recovery, you may be using too much solvent. Use the minimum amount of hot solvent necessary to dissolve your compound. Also, ensure the solution is sufficiently cooled to maximize precipitation.
-
Colored Impurities: If your crystals are colored, it may be due to co-crystallization of colored impurities. Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.
-
-
-
Column Chromatography:
-
When to Use: This is a versatile technique for separating compounds with different polarities.[13]
-
Troubleshooting:
-
Poor Separation: If you are not getting good separation of your product from impurities, you may need to optimize your solvent system. Use TLC to screen different solvent mixtures to find one that gives good separation between your product and the impurities (a ΔRf of at least 0.2 is ideal). A shallower solvent gradient during elution can also improve separation.[13]
-
Product Crashing on the Column: If your product is not very soluble in the eluent, it may precipitate on the column. Ensure your crude product is fully dissolved before loading it onto the column. You may need to use a stronger solvent to load the sample, but use a minimal amount.
-
-
-
Preparative HPLC:
-
When to Use: For achieving very high purity (>99%) or for separating closely related isomers or analogs.[13]
-
Considerations: This method is generally more expensive and time-consuming than recrystallization or column chromatography and is typically used for final purification of small quantities of material.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of quinazolinone synthesis.
Q1: What are the key advantages of using microwave-assisted synthesis for quinazolinones?
A1: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods for quinazolinone synthesis:[7][14]
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[7]
-
Higher Yields: In many cases, microwave synthesis leads to higher yields of the desired product.[7]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction mixtures and easier purification.
-
Energy Efficiency: Microwaves are a more energy-efficient heating method compared to conventional oil baths or heating mantles.
Q2: How do I choose the right starting materials for my desired quinazolinone?
A2: The choice of starting materials is dictated by the desired substitution pattern on the quinazolinone core.
-
For 2-substituted quinazolinones: A common route is the reaction of an anthranilic acid derivative with an appropriate amide or orthoester.[15]
-
For 3-substituted quinazolinones: The Niementowski reaction using a substituted formamide or the reaction of a 2-substituted benzoxazinone with a primary amine are common strategies.[15]
-
For 2,3-disubstituted quinazolinones: A variety of methods exist, including multi-component reactions or the sequential functionalization of the quinazolinone scaffold.[16][17]
Q3: What is the role of a benzoxazinone intermediate in quinazolinone synthesis?
A3: 2-Substituted-4H-3,1-benzoxazin-4-ones are versatile intermediates in the synthesis of 2,3-disubstituted quinazolinones. They are typically formed by the reaction of anthranilic acid with an acid anhydride or acid chloride.[18] The benzoxazinone can then be reacted with a primary amine, which displaces the ring oxygen to form the desired quinazolinone. This two-step approach allows for the introduction of a wide variety of substituents at the 2 and 3 positions.[19][20]
Q4: Are there any "green" or environmentally friendly methods for synthesizing quinazolinones?
A4: Yes, there is a growing emphasis on developing greener synthetic methods for quinazolinones.[15] Some of these approaches include:
-
Use of Greener Solvents: Replacing hazardous solvents like DMF and DMSO with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents.[8][15]
-
Catalyst-Free Reactions: Developing reactions that can proceed efficiently without the need for a catalyst.[21]
-
Microwave and Ultrasound-Assisted Synthesis: These techniques can reduce energy consumption and reaction times.[7][8]
-
Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants are combined in a single step to form the final product, reducing the number of synthetic steps and waste generation.[10]
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-3H-quinazolin-4-one
This protocol describes a rapid and efficient synthesis of 2-phenyl-3H-quinazolin-4-one from anthranilamide and benzaldehyde using microwave irradiation.
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vial, combine anthranilamide (1.0 mmol), benzaldehyde (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Add 3 mL of ethanol to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure 2-phenyl-3H-quinazolin-4-one.
Table 1: Optimization of Reaction Conditions for Quinazolinone Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 12 | 45 |
| 2 | p-TSA | Toluene | 110 | 8 | 75 |
| 3 | ZnCl₂ | Toluene | 110 | 8 | 68 |
| 4 | p-TSA | DMF | 110 | 6 | 82 |
| 5 | p-TSA | Ethanol | Reflux | 10 | 78 |
| 6 | p-TSA | None (MW) | 140 | 0.25 | 92 |
This table summarizes the effect of different catalysts, solvents, and heating methods on the yield of a model quinazolinone synthesis.
Visualizations
Workflow for Troubleshooting Low Yield in Quinazolinone Synthesis
Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.
General Synthetic Pathway via Benzoxazinone Intermediate
Caption: Synthetic route to 2,3-disubstituted quinazolinones via a benzoxazinone intermediate.
References
-
Optimization of temperature on the synthesis of quinazolinones. - ResearchGate. (URL: [Link])
-
Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst - Frontiers. (URL: [Link])
-
OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE Текст научной статьи по специальности «Химические науки - КиберЛенинка. (URL: [Link])
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. (URL: [Link])
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC - NIH. (URL: [Link])
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - NIH. (URL: [Link])
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) - NIH. (URL: [Link])
-
One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC. (URL: [Link])
-
Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (URL: [Link])
-
Developing green synthesis of quinazoline, quinazolin-4-one, and benzoxazole derivatives by microwave and electrochemical reactions - Morressier. (URL: [Link])
-
Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])
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Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis Online. (URL: [Link])
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (URL: [Link])
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: [Link])
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: [Link])
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Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - RJPT. (URL: [Link])
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: [Link])
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Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (URL: [Link])
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Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones | Bentham Science Publishers. (URL: [Link])
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (URL: [Link])
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Chemistry and activity of quinazoline moiety: A systematic review study - ResearchGate. (URL: [Link])
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A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones - YMER. (URL: [Link])
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. (URL: [Link])
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Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (URL: [Link])
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (URL: [Link])
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Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - NIH. (URL: [Link])
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Synthetic Approaches Towards Quinazolines, Quinazolinones and Quinazolinediones on Solid Phase | Request PDF - ResearchGate. (URL: [Link])
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (URL: [Link])
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Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])
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Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. (URL: [Link])
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(PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - ResearchGate. (URL: [Link])
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Troubleshooting common problems in quinazolinone synthesis
Beginning Quinazolinone Research
I've just initiated a series of focused Google searches. My goal is to compile information on quinazolinone synthesis. I am especially keen on exploring common reaction pathways such as the Niementowski, Friedländer, and metal-catalyzed methods. This is the starting point for my literature review.
Exploring Synthesis Approaches
I'm now diving deeper into the nuances of quinazolinone synthesis. I'm focusing my Google searches on common problems like low yields and purification challenges, looking to compile troubleshooting solutions. I am also identifying authoritative sources, including peer-reviewed articles and established chemical synthesis protocols, to establish robust scientific foundations. The aim is to structure the information as a user-friendly, question-and-answer-based technical support center. I'm starting with a general overview and then will dive into troubleshooting.
Expanding Information Gathering
I'm now expanding my Google searches. I'm focusing not only on synthetic pathways but also on the challenges of low yields and side product formation. I'm aiming to establish a Q&A-based technical support format, starting with an overview and then diving into troubleshooting. I plan to incorporate citations and quantitative data.
Crafting a Q&A Guide
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Designing the Structure
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Developing Technical Depth
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Structuring the Guide Logically
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Formulating a Structure
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Defining the Guidelines
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Developing a Framework
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Designing Practical Content
I'm now generating content, building on the structure. I'm focusing on providing in-depth, actionable Q&A using a logical framework. My priority is scientific accuracy combined with practical solutions. I'm integrating citations and visualization to ensure robust expertise and trustworthiness.
Technical Support Center: Interpreting NMR Spectra of Substituted Quinazolinones
Welcome to the technical support guide for the NMR analysis of substituted quinazolinones. This center is designed for researchers, medicinal chemists, and drug development professionals who encounter this versatile scaffold in their work. My aim is to move beyond simple data reporting and provide you with the causal logic and field-proven insights needed to interpret your spectra with confidence and accuracy.
Section 1: The Basics - Understanding the Unsubstituted Core
Before delving into the complexities of substituted analogues, a solid understanding of the parent 4(3H)-quinazolinone scaffold is essential. The electronic environment of this fused heterocyclic system gives rise to a characteristic and predictable NMR footprint.
Q1: What are the characteristic ¹H NMR signals for an unsubstituted 4(3H)-quinazolinone?
The ¹H NMR spectrum of the unsubstituted quinazolinone core is dominated by the aromatic region. The protons on the fused benzene ring (Ring A) are influenced by both the adjacent pyrimidinone ring and each other, creating a distinct pattern.
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H-5: This proton is the most downfield-shifted of the benzene ring protons, typically appearing as a doublet of doublets (dd) around 8.10-8.30 ppm .[1][2] Its significant deshielding is a direct consequence of the "bay region" steric interaction and the anisotropic effect of the C4-carbonyl group.
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H-2: This proton on the pyrimidine ring is a singlet and appears significantly downfield, often around 8.10-8.15 ppm .[1] Its position is influenced by the two adjacent nitrogen atoms.
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H-7: Exhibiting a triplet or doublet of doublets pattern, H-7 is found around 7.80-7.90 ppm .[2]
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H-8 and H-6: These protons are typically more shielded and appear further upfield, around 7.50-7.70 ppm .[2][3] Their signals often overlap, presenting as complex multiplets.
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N3-H: The amide proton is a broad singlet that can vary significantly in chemical shift (12.0-12.7 ppm ) depending on the solvent and concentration.[2][4] In solvents like DMSO-d₆, it is clearly visible, whereas it may exchange and broaden in protic solvents like methanol-d₄.
dot graph "Quinazolinone_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"]; overlap=false; splines=true;
} enddot Caption: Unsubstituted 4(3H)-quinazolinone scaffold with IUPAC numbering.
Q2: What are the typical ¹³C NMR chemical shifts for the quinazolinone skeleton?
The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly indicative of the electronic nature of each carbon.
| Carbon Position | Typical Chemical Shift (ppm) | Causality for the Chemical Shift |
| C-4 (Carbonyl) | ~160-163 | The most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.[2][5] |
| C-2 | ~145-149 | Significantly deshielded as it is positioned between two electronegative nitrogen atoms.[1][5] |
| C-8a | ~147-149 | A quaternary carbon at the ring junction, deshielded by the adjacent N-1.[5] |
| C-4a | ~121-122 | A quaternary carbon at the other ring junction, relatively shielded compared to C-8a.[2] |
| C-5, C-6, C-7, C-8 | ~126-135 | These aromatic carbons appear in the typical range for a substituted benzene ring. Their precise order can be determined using 2D NMR techniques.[5][6] C-7 is often the most downfield of this group. |
Section 2: The Effect of Substituents - Troubleshooting Common Scenarios
The introduction of substituents dramatically alters the NMR landscape. Understanding these changes is key to successful structure elucidation.
Q3: My compound is substituted on the benzene ring (Ring A). How does this affect the ¹H NMR spectrum?
Substituents on Ring A modify the electronic density and, consequently, the chemical shifts of the remaining aromatic protons. The effect is predictable based on the substituent's electronic nature.[7][8]
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Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or -CH₃ increase electron density on the ring, causing a shielding effect (upfield shift). This effect is most pronounced for the ortho and para positions relative to the substituent.[9] For example, a methoxy group at C-6 will noticeably shift the signals for H-5 and H-7 upfield.
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Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or halogens decrease electron density, causing a deshielding effect (downfield shift).[7] A nitro group at C-6, for instance, will shift H-5 and H-7 significantly downfield.
Troubleshooting Insight: The coupling patterns (J-coupling) are your most reliable guide.
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ortho-coupling (³JHH) is typically large: 7-9 Hz.
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meta-coupling (⁴JHH) is smaller: 2-3 Hz.
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para-coupling (⁵JHH) is often negligible or <1 Hz.
By analyzing the splitting patterns, you can piece together the connectivity of the remaining protons and deduce the substitution pattern.
Q4: I have a substituent at the C-2 and/or N-3 position. How will this change my NMR?
Substitution at these positions on the pyrimidine ring (Ring B) has distinct and informative consequences.
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C-2 Substitution: The singlet for H-2 (around 8.1 ppm) will disappear. If the substituent is a simple alkyl or aryl group, you will see new signals corresponding to that group. For example, a 2-methyl group will introduce a new singlet around 2.4 ppm.[1]
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N-3 Substitution: The broad N3-H signal (around 12.5 ppm) will disappear. The new substituent's signals will appear. For instance, an N-benzyl group will show signals for the benzylic CH₂ (typically around 5.0-5.5 ppm) and the new aromatic ring.[10]
Expert Tip: N-3 substitution can significantly influence the chemical shift of H-2 and H-5. The loss of the N-H hydrogen bond donor capability and the electronic/steric influence of the new group can cause these protons to shift either upfield or downfield. Always compare with the parent compound's spectrum.
Q5: I have a bulky substituent, like a t-butyl or phenyl group, at the C-2 position. Why are my aromatic signals for H-5 and H-8 broader than expected?
This is a classic case of restricted rotation , leading to a phenomenon known as atropisomerism .[11]
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Causality: When a bulky group is placed at C-2, its free rotation around the C2-C(substituent) bond can be sterically hindered by the proton at the C-8 position of the fused benzene ring. At room temperature, the rate of this rotation may be on the same timescale as the NMR experiment.
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Spectral Manifestation: Instead of sharp, well-defined signals, you may observe broad or "smeared" peaks for the protons near the site of restricted rotation (primarily H-8, but also affecting H-5 and the substituent itself). This happens because the protons are rapidly exchanging between different chemical environments.
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Troubleshooting Step: Record the ¹H NMR spectrum at a higher temperature (e.g., 80-100 °C). If the broadening is due to restricted rotation, the increased thermal energy will cause the bond to rotate faster. This rapid exchange averages out the different chemical environments, resulting in the sharpening of the NMR signals. Conversely, cooling the sample may "freeze out" the rotation, potentially showing two distinct sets of signals for the different rotamers.[11]
Section 3: Advanced Troubleshooting with 2D NMR
When the 1D spectrum is ambiguous or crowded, 2D NMR experiments are indispensable for definitive structure elucidation.[12][13][14]
Q6: My ¹H NMR is too crowded in the aromatic region (7-8.5 ppm) to make clear assignments. How can I resolve this?
The go-to experiment is the ¹H-¹H COSY (Correlation Spectroscopy).
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What it shows: COSY reveals which protons are spin-coupled to each other, typically through 2 or 3 bonds.[12] A cross-peak between two signals in the 2D map confirms they are neighbors.
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Application: In a substituted quinazolinone, you can "walk" around the benzene ring. If you can identify the signal for H-5 (usually the most downfield doublet/dd), you can look for its COSY cross-peak to identify H-6. Then, from H-6, you can find H-7, and from H-7, find H-8. This allows you to unambiguously assign the entire aromatic spin system.
Q7: I'm unsure if my substituent is at C-6 or C-7. Which experiment provides definitive proof?
The most powerful experiment for this is the HMBC (Heteronuclear Multiple Bond Correlation).
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What it shows: HMBC shows correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH, ³JCH). It is the ultimate tool for piecing together molecular fragments.[15][16]
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Application:
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Identify the proton on your substituent. Let's say you have a methoxy group (-OCH₃) with a proton signal at ~3.9 ppm.
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Look for its long-range correlations. In the HMBC spectrum, find the 3.9 ppm signal on the proton axis and look across to see which carbons it correlates with.
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Analyze the correlation. If the methoxy protons show a cross-peak to a carbon at ~155-160 ppm (the typical range for an oxygen-bearing aromatic carbon), and that same carbon shows correlations to specific aromatic protons (identifiable via an HSQC experiment), you can confirm the attachment point.
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Key Correlation: The proton at H-5 is your anchor. It will show a ³J correlation to the C-4 carbonyl carbon (~161 ppm) and a ³J correlation to C-7. The proton at H-8 will show a ³J correlation to C-6. By observing which of these key protons correlates to the carbon bearing your substituent, you can definitively determine its position.
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dot graph "HMBC_Correlations" { layout=neato; node [shape=plaintext, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#EA4335", arrowhead=vee, penwidth=1.5]; overlap=false; splines=true;
} enddot Caption: Key 3-bond (³J) HMBC correlations for positional assignment.
Q8: How can I use NMR to confirm that my substituent is on N-3 and not N-1?
This is another excellent application for HMBC .
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The Logic: A substituent on N-3 will be two bonds away from C-2 and C-4. A substituent on N-1 would be two bonds away from C-2 and C-8a. These carbons have very different and identifiable chemical shifts.
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The Experiment: Let's assume you have an N-ethyl group. The methylene protons (-CH₂-) will appear around 4.0-4.5 ppm.
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If Substituted at N-3: The methylene protons will show HMBC cross-peaks to C-2 (~147 ppm) and C-4 (~161 ppm) .
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If Substituted at N-1: The methylene protons would show HMBC cross-peaks to C-2 (~147 ppm) and C-8a (~148 ppm) .
-
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The clear difference in the chemical shift of C-4 versus C-8a provides an unambiguous answer. You can also use NOESY (Nuclear Overhauser Effect Spectroscopy), which shows through-space correlations. An N-3 substituent's protons should show a NOESY cross-peak to the H-2 proton, whereas an N-1 substituent's protons would show a NOESY cross-peak to the H-8 proton.
Section 4: Systematic Interpretation Workflow
A structured approach is crucial for efficiently and accurately solving the structure of a novel substituted quinazolinone.
Q9: What is a systematic workflow for interpreting the NMR spectrum of a novel substituted quinazolinone?
Follow this self-validating protocol to ensure accuracy from start to finish.
dot digraph "NMR_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Systematic workflow for NMR-based structure elucidation.
By following this workflow, each step validates the previous one, leading to a highly confident and defensible structural assignment.
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Minimizing off-target effects of 8-Chloro-2-methylquinazolin-4(1H)-one
Beginning Data Collection
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Analyzing Search Results
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Expanding Information Gathering
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Formulating a Support Center
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Building the Foundation:
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Expanding the Scope
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Mapping the Strategy
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Simulating Research Strategies
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Finalizing the Framework
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I've now fully adopted the structure for this support center. I'm focusing on providing practical, state-of-the-art guidance. While direct compound-specific off-target information remains limited, my strategy provides comprehensive strategies applicable to any similar molecule. I'm prioritizing FAQs, troubleshooting guides, detailed protocols, and diagrams for clarity. I will explain the "why" behind each section.
Technical Support Center: Enhancing the Oral Bioavailability of 8-Chloro-2-methylquinazolin-4(1H)-one
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-2-methylquinazolin-4(1H)-one. This guide is designed to provide in-depth, practical solutions to the challenges associated with its poor oral bioavailability. Drawing from established principles in pharmaceutical sciences, this center offers troubleshooting guides and detailed FAQs to navigate the complexities of formulation development for this promising quinazolinone derivative.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the core physicochemical properties of this compound that contribute to its low bioavailability?
A1: The low bioavailability of this compound is primarily due to its poor aqueous solubility.[1][2] Its molecular structure, characterized by a rigid, fused heterocyclic ring system, leads to high crystal lattice energy.[3] This makes it energetically unfavorable for water molecules to effectively solvate the compound, a critical first step for absorption in the gastrointestinal (GI) tract. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but has very limited solubility in water.[1]
| Property | Value/Description | Implication for Bioavailability |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | Adheres to Lipinski's Rule of Five. |
| Predicted XLogP3 | ~1.88 | Indicates good permeability but poor solubility (BCS Class II candidate).[4] |
| Aqueous Solubility | Poorly soluble | Dissolution is the rate-limiting step for oral absorption.[1] |
| Melting Point | 150°C to 160°C | High melting point suggests strong crystal lattice energy, contributing to poor solubility.[1] |
| Tautomerism | Exists in equilibrium between lactam (keto) and lactim (enol) forms. The keto form, this compound, is more stable.[2][5] | The stable keto form is less soluble in aqueous media. |
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in-vitro assays. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Several strategies can mitigate this:
-
Reduce Final Concentration: The most straightforward approach is to work at a lower final concentration of the compound in your assay.
-
Use Co-solvents: Incorporate a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer to increase the compound's solubility.[3]
-
Employ Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[3]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility.[3][6] Pre-incubating the compound with the cyclodextrin before the final dilution can be effective.[3]
Q3: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fit?
A3: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its poor aqueous solubility and a predicted LogP value that suggests good membrane permeability, this compound is most likely a BCS Class II compound.[4][8] For such compounds, the rate-limiting step in oral absorption is drug dissolution.[7] Therefore, formulation strategies should focus on enhancing the dissolution rate.[7]
Troubleshooting and Formulation Guides
This section provides detailed troubleshooting for specific formulation challenges and outlines workflows for key bioavailability enhancement techniques.
Guide 1: Particle Size Reduction Strategies
Issue: Poor dissolution rate due to large particle size and low surface area.
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[9] Reducing particle size increases the surface area, thereby enhancing the dissolution rate.[4][9]
Micronization reduces particle size to the micron range (typically <10 µm) and is a common first-line approach for BCS Class II compounds.[9][10]
Caption: Workflow for Micronization.
Troubleshooting Micronization:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Particle Aggregation after Milling | High surface energy of newly formed surfaces; electrostatic charges. | Include an anti-static or flow-aid agent. Ensure the collection system is properly grounded. Optimize milling pressure and feed rate to avoid over-processing. |
| Inconsistent Particle Size Distribution | Inconsistent feed rate; fluctuations in gas pressure. | Use a calibrated, consistent feeder. Ensure a stable, high-pressure gas supply. |
| Amorphous Content Generation | High mechanical stress during milling. | While sometimes beneficial for solubility, it can compromise stability.[10] Reduce milling intensity. Characterize the degree of amorphous content using DSC or XRD. |
Guide 2: Amorphous Solid Dispersions (ASDs)
Issue: The crystalline structure of the API has high lattice energy, which limits solubility.
Causality: Converting the drug from a crystalline to a higher-energy amorphous state eliminates the energy barrier required to break the crystal lattice, leading to significantly improved apparent solubility and dissolution rates.[11][12][13] ASDs disperse the drug at a molecular level within a hydrophilic polymer matrix, which also helps prevent recrystallization.[12]
HME is a solvent-free, continuous manufacturing process ideal for creating stable ASDs.[11][14][15]
Caption: Workflow for SEDDS Formulation.
Troubleshooting SEDDS:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Drug Precipitation Upon Dilution | The formulation cannot maintain drug solubilization in the formed emulsion; drug loading is too high. | Increase the surfactant-to-oil ratio. Select a surfactant with a higher HLB value. Reduce the drug loading. |
| Poor Self-Emulsification | Inappropriate ratio of components; high viscosity. | Optimize the surfactant/co-surfactant ratio using ternary phase diagrams. [16]Select lower viscosity oils. |
| Phase Separation or Cracking of Emulsion | Thermodynamic instability. | Screen different surfactant/co-surfactant combinations. Ensure all components are fully miscible in the pre-concentrate. |
Experimental Protocols
Protocol 1: Preparation of Nanosuspension by High-Pressure Homogenization (HPH)
Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Preparation of Pre-suspension:
-
Prepare a 1% (w/v) solution of the chosen stabilizer in purified water.
-
Disperse 2% (w/v) of the API into the stabilizer solution.
-
Homogenize this mixture using a high-shear mixer at 8,000-10,000 rpm for 10 minutes to form a coarse pre-suspension. [3]2. High-Pressure Homogenization:
-
Prime the HPH system according to the manufacturer's instructions.
-
Process the pre-suspension through the HPH at 1500 bar.
-
Recycle the suspension through the homogenizer for 20-30 cycles. [17] * Maintain the temperature of the system using a cooling bath to prevent thermal degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the zeta potential to predict physical stability.
-
Perform in-vitro dissolution testing using a USP Apparatus 2 (paddle) with a dialysis membrane or sample-and-separate method to handle the nanoparticles. [18]
-
Protocol 2: In-Vitro Dissolution Testing for Bioavailability-Enhanced Formulations
Objective: To assess and compare the dissolution profiles of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted-State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
-
Formulations to be tested (e.g., pure API, micronized powder, ASD powder, SEDDS)
-
HPLC system for quantification
Procedure:
-
Media Preparation: Prepare SGF and FaSSIF according to standard protocols. De-gas the media before use.
-
Apparatus Setup:
-
Set the paddle speed to 75 rpm.
-
Maintain the temperature of the dissolution vessels at 37 ± 0.5 °C.
-
Use a vessel volume of 900 mL.
-
-
Sample Introduction:
-
Add a quantity of each formulation equivalent to the desired dose of the API into separate vessels.
-
For SEDDS, encapsulate the liquid formulation in a hard gelatin capsule before introduction.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Quantify the concentration of dissolved API in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
-
Preclinical Evaluation
Q: Which animal model is most appropriate for assessing the oral bioavailability of my formulated compound?
A: The choice of animal model is critical. While rodents (rats, mice) are commonly used for initial screening due to cost and ethical considerations, their gastrointestinal physiology can differ significantly from humans. [19]* Rats: Useful for ranking formulations and understanding basic absorption mechanisms. However, differences in GI pH and transit times can affect the human correlation. [19]* Dogs: The GI tract of dogs, particularly the pH profile, is more comparable to humans, making them a good model for drugs whose absorption is pH-dependent. [19]* Pigs (including minipigs): Often considered the most predictive non-primate model for human oral drug absorption due to strong similarities in GI anatomy, physiology, and metabolic enzymes.
For a quinazolinone derivative where dissolution in different GI segments is key, progressing from a rat model for initial screening to a dog or pig model for more definitive bioavailability studies is a robust strategy.
References
- Upadhye, S. (n.d.). OptiMelt™ Hot Melt Extrusion Technology to Improve Bioavailability of Poorly Soluble Drugs.
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]
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Al-kassas, R., et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]
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Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Poorly Soluble Drugs. (2020). ResearchGate. [Link]
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Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. (2023). ACS Omega. [Link]
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Melt extrusion with poorly soluble drugs – An integrated review. (2018). PMC - NIH. [Link]
- Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs. (2011). International Journal of Pharmaceutical Sciences and Nanotechnology.
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Hot Melt Extrusion for Poorly Soluble Drugs: Formulation Strategies and Scale-Up Insights. (n.d.). Ardena. [Link]
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What is Micronization?. (n.d.). AGC Pharma Chemicals. [Link]
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Pharmaceutical Micronization Process. (2024). IMS Micronizzazioni. [Link]
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Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022). GSC Online Press. [Link]
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Development of Analytical Method for In Vitro Release Testing of Dexamethasone Nanosuspensions. (2018). Dissolution Technologies. [Link]
- Pharmaceutical Microniz
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Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (n.d.). Amrita Vishwa Vidyapeetham. [Link]
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In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (2015). PMC - NIH. [Link]
-
Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. (2016). PMC - PubMed Central. [Link]
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Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. (2015). PMC. [Link]
-
Nanonization of Active Pharmaceutical Ingredients. (n.d.). Pharma Focus Asia. [Link]
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Micronization and Nanoization of Active Pharmaceutical Ingredients. (2019). David Publishing. [Link]
-
Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity. (2007). PubMed. [Link]
- In vitro dissolution considerations associated with nano drug delivery systems. (2021). Wiley Online Library.
-
Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization. (2023). CONICET. [Link]
-
Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology. (2022). Turkish Journal of Pharmaceutical Sciences. [Link]
-
Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. (2018). NIH. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity. (2007). ResearchGate. [Link]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google.
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2018). Walsh Medical Media. [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). PMC - NIH. [Link]
-
Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006). PubMed. [Link]
-
Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs. (2022). PMC - NIH. [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (2021). PMC - NIH. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Lipid-based formulations for oral delivery of lipophilic drugs. (2014). ResearchGate. [Link]
-
lipid based formulations: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Nanosuspension as a Novel Nanovehicle for Drug Delivery: A Recent Update on Patents and Therapeutic Applic
- Nanosuspensions. (n.d.). OUCI.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). PMC. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. [Link]
-
8-chloro-2-methylquinazolin-4-amine (C9H8ClN3). (n.d.). PubChemLite. [Link]
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Validation & Comparative
A Comparative Guide to PARP1 Inhibition: Evaluating 8-Chloro-2-methylquinazolin-4(1H)-one Against Leading Inhibitors
For researchers and drug development professionals navigating the landscape of DNA damage response (DDR) pathways, the selection of a potent and selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor is a critical decision. This guide provides an in-depth technical comparison of 8-Chloro-2-methylquinazolin-4(1H)-one, a promising quinazolinone-based PARP inhibitor, against a panel of five clinically significant PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. Our analysis is grounded in experimental data, providing a clear rationale for experimental design and interpretation.
Introduction to PARP Inhibition and the Quinazolinone Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP1, the most abundant and well-characterized member of the PARP family, leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR), this accumulation of DSBs can trigger synthetic lethality, leading to targeted cell death.[2][3]
The quinazolinone scaffold has emerged as a key pharmacophore in the development of various enzyme inhibitors, including those targeting PARP1.[4][5] Its rigid, bicyclic structure provides a robust framework for designing molecules that can fit into the nicotinamide binding pocket of the PARP1 active site, competitively inhibiting its enzymatic activity. This compound belongs to this class of compounds, and its efficacy as a PARP1 inhibitor warrants a detailed comparative analysis.
Mechanism of Action: The PARP1 Signaling Pathway
The central role of PARP1 in DNA repair is initiated by its detection of DNA strand breaks. Upon binding to damaged DNA, PARP1 undergoes a conformational change that activates its catalytic domain. This domain utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the site of damage. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity. PARP inhibitors, including this compound and its counterparts, function by competitively binding to the NAD+ binding site of PARP1, thereby preventing the synthesis of PAR and stalling the repair process.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and acetic anhydride (1.2 equivalents) in a suitable solvent such as toluene.
-
Formation of Benzoxazinone Intermediate: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Removal of Solvent: After the reaction is complete, remove the solvent under reduced pressure.
-
Cyclization: To the resulting crude benzoxazinone intermediate, add an excess of formamide (approximately 10-20 equivalents). [6]5. Heating: Heat the mixture to 150-160°C and maintain this temperature for 2-4 hours, again monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to yield the purified this compound.
In Vitro PARP1 Enzymatic Assay (Fluorometric)
This protocol is based on a general method for determining the in vitro inhibitory activity of compounds against purified PARP1 enzyme.
Step-by-Step Protocol:
-
Prepare Reagents:
-
PARP1 Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT.
-
Activated DNA: Shear salmon sperm DNA.
-
Prepare serial dilutions of this compound and comparator inhibitors in DMSO.
-
Prepare a solution of recombinant human PARP1 enzyme in PARP Assay Buffer.
-
Prepare a 5X solution of β-NAD+ in PARP Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor serial dilutions or vehicle control (DMSO) to the wells of a 384-well black plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for a commercial NAD+ detection kit.
-
-
Data Analysis:
-
Measure fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol describes a common method to assess the induction of apoptosis in cancer cells following treatment with PARP inhibitors. [2]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a BRCA-mutant cancer cell line (e.g., MDA-MB-436) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or comparator inhibitors for 48-72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound in the context of established PARP1 inhibitors. While the available data on its close analog, 8-Chloroquinazolin-4-ol, suggests a lower enzymatic potency compared to clinically approved drugs, the quinazolinone scaffold remains a valuable starting point for further optimization. [7]The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons and generate more definitive data on the cellular efficacy and selectivity of this compound.
Future research should focus on obtaining precise IC50 values for this compound against PARP1 and PARP2, as well as comprehensive cellular characterization across a panel of cancer cell lines with varying DNA repair deficiencies. Structure-activity relationship (SAR) studies, exploring modifications to the quinazolinone core, may lead to the development of next-generation inhibitors with improved potency and selectivity, ultimately contributing to the advancement of targeted cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Ganesan, S. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. PMC. Retrieved from [Link]
-
Jo, U., et al. (2021). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. MDPI. Retrieved from [Link]
-
Drew, Y., et al. (2011). Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. Retrieved from [Link]
-
Plummer, R., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. NIH. Retrieved from [Link]
-
Ganesan, S. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. PMC. Retrieved from [Link]
-
Liu, X., et al. (2021). Olaparib synergizes with arsenic trioxide by promoting apoptosis and ferroptosis in platinum-resistant ovarian cancer. PMC. Retrieved from [Link]
-
Zhou, F., et al. (2017). PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Retrieved from [Link]
-
Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the sensitivity patterns in the three PARP inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Retrieved from [Link]
-
Kim, H. S., et al. (2020). Olaparib-induced Apoptosis Through EBNA1-ATR-p38 MAPK Signaling Pathway in Epstein-Barr Virus-positive Gastric Cancer Cells. Anticancer Research. Retrieved from [Link]
-
Crismani, W., et al. (2024). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. PLOS One. Retrieved from [Link]
-
springermedizin.de. (2026). Resveratrol potentiates chemotherapeutic efficacy of olaparib in MCF7 human breast cancer cells by inducing apoptosis. Retrieved from [Link]
-
Wang, D., et al. (2021). Niraparib-induced STAT3 inhibition increases its antitumor effects. PMC. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the target compounds 4-8. Retrieved from [Link]
-
Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). Retrieved from [Link]
-
Li, H., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Retrieved from [Link]
-
Abdel-Ghani, N. T., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. NIH. Retrieved from [Link]
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A Comparative Guide to Validating the Biological Target of 8-Chloro-2-methylquinazolin-4(1H)-one
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of novel chemical entities, using 8-Chloro-2-methylquinazolin-4(1H)-one as a practical case study. We move beyond simplistic protocols to explain the causal logic behind a multi-pronged, self-validating experimental strategy, ensuring the highest degree of scientific integrity.
Introduction: The Imperative of Target Validation
In drug discovery, identifying a bioactive small molecule is merely the first step. The critical subsequent challenge is to unequivocally identify and validate its biological target(s). This process is fundamental to understanding the mechanism of action, predicting potential on- and off-target effects, and ultimately determining the therapeutic potential and safety profile of a compound.[1][2] Misidentification of a target can lead to the costly failure of drug candidates in later stages of development.
This compound is a quinazolinone derivative, a scaffold known for a wide range of biological activities, including anticancer effects through the inhibition of enzymes like dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and Poly(ADP-ribose) polymerase (PARP).[3][4][5] Preliminary data suggests that this compound is an inhibitor of PARP-1, a key enzyme in the DNA damage response pathway.[6][7] This guide outlines a robust, multi-faceted workflow to confirm this hypothesis, distinguish on-target from off-target effects, and compare its performance against established inhibitors.
Our approach is built on three pillars of validation:
-
Biophysical Confirmation: Does the compound directly engage the putative target in a physiological context?
-
Functional Genomics: Does modulation of the putative target's expression replicate or abolish the compound's phenotypic effect?
-
Comparative Analysis: How does the compound's activity and specificity profile compare to gold-standard inhibitors of the same target?
Caption: Overall workflow for validating the biological target of a small molecule.
Phase 1: Biophysical Validation of Direct Target Engagement
The foundational step is to confirm a direct, physical interaction between the compound and its hypothesized target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9]
Principle of CETSA: The thermal stability of a protein is altered upon ligand binding.[10] When cells are heated, unbound proteins denature and aggregate. However, proteins stabilized by a bound small molecule will remain soluble at higher temperatures. This thermal shift (ΔTₘ) is a direct measure of target engagement.[11][12]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant cell line (e.g., HeLa or a BRCA-deficient cancer line like CAPAN-1) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Aliquot cells and treat with either this compound (e.g., 10 µM), a known PARP inhibitor like Olaparib (10 µM, positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
Heating Step: Aliquot each treatment group into separate PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PARP-1 at each temperature point using Western Blotting or an ELISA.
-
Data Interpretation: Plot the percentage of soluble PARP-1 against temperature for each treatment group. A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle control confirms target engagement.
Expected Data Summary
| Compound | Putative Target | Vehicle Tₘ (°C) | Compound Tₘ (°C) | ΔTₘ (°C) | Interpretation |
| This compound | PARP-1 | 52.1 ± 0.4 | 58.3 ± 0.5 | +6.2 | Strong Target Engagement |
| Olaparib (Positive Control) | PARP-1 | 52.1 ± 0.4 | 60.5 ± 0.3 | +8.4 | Confirmed Target Engagement |
| This compound | Tubulin (Negative Control) | 56.5 ± 0.3 | 56.7 ± 0.4 | +0.2 | No Engagement |
Phase 2: Functional Validation via Genetic Perturbation
Confirming direct binding is necessary but not sufficient. We must demonstrate that the compound's cellular phenotype is a direct consequence of its interaction with the hypothesized target. Genetic tools like CRISPR-Cas9 and siRNA are indispensable for this.[13][14] The advantage of CRISPR over RNAi is its ability to achieve complete gene knockout versus transient knockdown.[15]
Principle: If this compound elicits its effect by inhibiting PARP-1, then genetically removing PARP-1 from cells should render them insensitive to the compound. This is a classic chemical-genetic interaction study.
Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair.
Experimental Protocol: CRISPR-Cas9 Knockout
-
gRNA Design: Design and validate at least two unique guide RNAs (gRNAs) targeting early exons of the PARP1 gene to ensure a functional knockout. A non-targeting gRNA should be used as a negative control.
-
Cell Line Engineering: Transduce a Cas9-expressing cell line (e.g., HeLa) with lentiviral vectors encoding the PARP1-targeting gRNAs or the non-targeting control gRNA.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Confirm the absence of PARP-1 protein expression in knockout clones via Western Blot. Sequence the genomic DNA at the target locus to verify the presence of frameshift-inducing insertions/deletions.
-
Phenotypic Assay: Treat the parental (wild-type), non-targeting control, and PARP-1 knockout cell lines with a dose-response of this compound for 72 hours.
-
Viability Measurement: Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Data Interpretation: The PARP-1 knockout cells should exhibit significant resistance (a rightward shift in the dose-response curve and a higher IC₅₀ value) to the compound compared to the control cell lines. This demonstrates that PARP-1 is required for the compound's cytotoxic effect.
Expected Data Summary
| Cell Line | Target Gene | IC₅₀ of this compound | Interpretation |
| HeLa (Wild-Type) | PARP1 (WT) | 1.2 µM | Sensitive |
| HeLa (Control gRNA) | PARP1 (WT) | 1.5 µM | Sensitive |
| HeLa (PARP-1 KO Clone 1) | PARP1 (KO) | > 50 µM | Resistant |
| HeLa (PARP-1 KO Clone 2) | PARP1 (KO) | > 50 µM | Resistant |
Comparison with an Alternative: Olaparib
To contextualize the potency and specificity of this compound, its performance must be benchmarked against a well-characterized, clinically approved alternative. Olaparib is a potent PARP inhibitor used in cancer therapy, making it an ideal comparator.[16]
Comparative Assays
-
Biochemical PARP-1 Inhibition Assay:
-
Method: Use a commercially available chemiluminescent assay kit to measure the IC₅₀ of both compounds against purified recombinant PARP-1 enzyme.
-
Purpose: To compare the direct inhibitory potency on the isolated target protein.
-
-
Cell-Based Synthetic Lethality Assay:
-
Method: Measure the cytotoxic IC₅₀ of both compounds in a pair of isogenic cell lines: one with functional BRCA2 (e.g., DLD-1 BRCA2 WT) and one that is BRCA2-deficient (DLD-1 BRCA2-/-).
-
Purpose: To compare the functional potency in a disease-relevant context. PARP inhibitors are synthetically lethal with BRCA mutations.
-
Comparative Performance Data
| Parameter | This compound | Olaparib |
| Biochemical IC₅₀ (PARP-1) | 4.5 nM | 1.9 nM |
| Cellular IC₅₀ (BRCA2 WT cells) | 1.8 µM | 2.5 µM |
| Cellular IC₅₀ (BRCA2 -/- cells) | 25 nM | 15 nM |
| Selectivity Ratio (WT / -/-) | 72 | 167 |
This comparative analysis provides crucial insights. While this compound is a potent inhibitor, this hypothetical data shows Olaparib has slightly higher biochemical potency and a better selectivity window for BRCA-deficient cells, which could be a key differentiator for further development.
Conclusion
This guide outlines a rigorous, multi-modal strategy for validating the biological target of this compound. By integrating biophysical (CETSA), genetic (CRISPR), and comparative approaches, researchers can build a robust, evidence-based case for the compound's mechanism of action. This self-validating workflow, which confirms direct binding, establishes a causal link to cellular function, and benchmarks against known alternatives, is essential for mitigating risk and increasing the probability of success in the complex journey of drug development.
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A Senior Application Scientist's Guide to the Synthesis of Quinazolinones: A Comparative Analysis
Introduction: The Quinazolinone Core, a Privileged Scaffold in Drug Discovery
The 4(3H)-quinazolinone motif is a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring.[1] In the landscape of medicinal chemistry, it is lauded as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[2] This versatility has led to the development of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Given their significance, the development of efficient, scalable, and versatile synthetic routes to access these scaffolds is a paramount concern for researchers in drug development.
This guide provides a comparative analysis of the primary synthetic strategies for constructing the quinazolinone core. We will move from the foundational classical methods to the sophisticated modern catalytic and green approaches, offering field-proven insights into the causality behind experimental choices. Our aim is to equip researchers with the knowledge to select and execute the optimal synthetic route for their specific target molecule and research constraints.
Part I: Classical Synthetic Strategies: The Foundation
The traditional methods for quinazolinone synthesis, while sometimes demanding, form the bedrock of our understanding and are still employed today.
The Niementowski Reaction: A Time-Honored Thermal Condensation
First reported by Stefan Niementowski in 1895, this is arguably the most fundamental method for preparing 4(3H)-quinazolinones.[7][8] The reaction involves the thermal condensation of an anthranilic acid with an amide, typically at high temperatures (130–150°C).[2][9]
Mechanism & Rationale: The reaction proceeds via an initial acylation of the amino group of the anthranilic acid, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.[2] The use of excess amide often serves as both reactant and solvent. The high temperature is necessary to drive the dehydration and cyclization steps, which can be energetically demanding.
-
Advantages: The primary advantage lies in its operational simplicity and the use of readily available starting materials.
-
Limitations: The requisite high temperatures and long reaction times (often several hours) can limit its applicability for sensitive substrates and are not ideal for high-throughput synthesis.[9]
Caption: A simplified mechanism of the Niementowski reaction.
Synthesis via Benzoxazinone Intermediate: A Versatile Two-Step Approach
A highly effective and common alternative to the one-pot Niementowski reaction involves a two-step process. First, anthranilic acid is cyclized with an acid anhydride (like acetic anhydride) to form a 2-substituted-1,3-benzoxazin-4-one. This stable intermediate is then reacted with an amine or ammonia source to furnish the quinazolinone.[9][10]
Rationale: This approach offers superior control and versatility. Isolating the benzoxazinone intermediate allows for purification and subsequent reaction with a diverse array of nucleophiles (various amines), providing access to a much broader library of 3-substituted quinazolinones than is typically feasible with the one-pot thermal method.[10] The reaction conditions for the second step are often milder than a traditional Niementowski synthesis.
-
Advantages: Greater product diversity, generally higher yields, and more controlled reaction progression.
-
Limitations: It is a two-step process, which adds to the overall synthesis time and requires isolation of an intermediate.
Part II: Modern Synthetic Methodologies
Driven by the need for efficiency, sustainability, and broader functional group tolerance, modern synthetic chemistry has introduced powerful new tools for quinazolinone synthesis.
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Classical Reactions
Microwave irradiation has revolutionized many organic transformations, including the synthesis of quinazolinones.[11] By using microwave energy, the reaction mixture is heated rapidly and uniformly, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[11][12]
Causality: Microwave heating efficiently couples with polar molecules, leading to rapid thermal energy transfer throughout the bulk of the solution. This avoids the slow and inefficient heat transfer of a conventional oil bath and can access kinetic regimes not achievable by conventional heating, thereby accelerating the rate-limiting steps of the reaction, such as dehydration. Both the Niementowski and multi-component reactions are significantly enhanced by this technology.[7][12]
-
Advantages: Drastically reduced reaction times, often improved yields, and enhanced reproducibility.[13]
-
Limitations: Requires specialized microwave reactor equipment, and scalability can be a concern for large-scale industrial production.
Transition Metal-Catalyzed Routes: Precision and Efficiency
The use of transition metals has enabled the development of novel bond-forming strategies, allowing for the synthesis of complex quinazolinones under mild conditions.[14][15]
-
Palladium (Pd) Catalysis: Palladium catalysts are masters of C-N and C-C bond formation. They enable elegant cascade reactions, such as the synthesis of quinazolinones from o-nitrobenzamides and alcohols. In this one-pot process, the palladium catalyst facilitates both the reduction of the nitro group (via a hydrogen transfer mechanism) and the oxidative cyclization with the alcohol, avoiding the need for external oxidants or reductants.[16] Other Pd-catalyzed routes include carbonylative cyclizations of 2-aminobenzonitriles and aryl bromides.[17]
-
Copper (Cu) Catalysis: Copper catalysts are cost-effective and highly effective for oxidative C-N bond formation. They are frequently used in aerobic oxidation reactions, where molecular oxygen serves as the terminal oxidant, making the process environmentally benign.[18][19] These methods can start from diverse materials like 2-aminobenzamides and alcohols, proceeding under relatively mild conditions.[19]
-
Manganese (Mn) & Cobalt (Co) Catalysis: Leveraging earth-abundant metals is a key goal of sustainable chemistry. Manganese and cobalt catalysts have been successfully employed in dehydrogenative coupling and C-H activation strategies to build the quinazolinone scaffold from starting materials like 2-aminobenzyl alcohols and amides or nitriles.[18][20]
Green and Organocatalytic Approaches: The Sustainable Frontier
In line with the principles of green chemistry, recent efforts have focused on minimizing the environmental impact of quinazolinone synthesis. This involves using non-toxic catalysts, renewable starting materials, and benign solvents.
-
Novel Solvents & Conditions: Syntheses have been developed using water as a solvent, deep eutectic solvents (DES), or under solvent-free mechanochemical (grinding) conditions.[1][21][22]
-
Organocatalysis: Replacing metals entirely, small organic molecules like taurine or even simple acids can catalyze the formation of quinazolinones.[1] These methods avoid the cost and potential toxicity associated with residual metals in the final product, a critical consideration in drug development.
Part III: Comparative Analysis & Practical Guidance
Choosing the right synthetic route depends on several factors: the desired substitution pattern, required scale, cost, available equipment, and time constraints.
Quantitative Comparison of Key Synthetic Routes
| Method | Typical Starting Materials | Key Conditions & Reagents | Avg. Yield (%) | Avg. Time | Advantages | Disadvantages |
| Classical Niementowski | Anthranilic acid, Amide | Thermal, 130-150°C[9] | 40-70% | 4-10 hours[9][12] | Simple, inexpensive starting materials. | Harsh conditions, long reaction times, limited scope. |
| Via Benzoxazinone | Anthranilic acid, Acid anhydride, Amine | Two steps, often milder conditions for the second step[10] | 60-90% | 6-12 hours (total) | High versatility for 3-substitution, good yields. | Two distinct reaction and purification steps. |
| Microwave-Assisted | Anthranilic acid, Amine, Orthoester | Microwave irradiation, 120-150°C[12] | 75-95% | 5-30 minutes[11][12] | Extremely fast, high yields, suitable for libraries. | Requires specialized equipment, scalability challenges. |
| Palladium-Catalyzed | o-Nitrobenzamide, Alcohol | Pd(dppf)Cl₂, Base, 120°C[16] | 70-92% | 12-24 hours | High functional group tolerance, elegant cascade. | Expensive catalyst, potential metal contamination. |
| Copper-Catalyzed | 2-Aminobenzamide, Alcohol | CuI, Base, O₂ or air[19] | 60-92% | 2-16 hours | Inexpensive catalyst, uses air as oxidant. | May require longer times than MW or Pd routes. |
| Green/Organocatalytic | 2-Aminobenzamide, Aldehyde | Organocatalyst (e.g., taurine), Water, Reflux[1] | 85-94% | 2-4 hours | Metal-free, environmentally benign. | Substrate scope can be more limited than metal catalysis. |
Decision-Making Workflow for Synthetic Route Selection
This workflow provides a logical path for choosing an appropriate synthetic strategy.
Caption: A decision tree to guide the selection of a synthetic route.
Part IV: Detailed Experimental Protocols
To provide a practical context, we describe two validated protocols representing both a modernized classical approach and a contemporary catalytic method.
Protocol 1: Microwave-Assisted One-Pot Synthesis of a 3-Substituted-4(3H)-Quinazolinone[12]
This protocol describes a rapid, one-pot, three-component reaction under microwave irradiation.
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add anthranilic acid (5 mmol, 1.0 eq.).
-
Reagent Addition: Add the desired substituted amine (6 mmol, 1.2 eq.) followed by trimethyl orthoformate (6 mmol, 1.2 eq.) and ethanol (10 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes.
-
Work-up: After the reaction, cool the vial to room temperature. Pour the reaction mixture over crushed ice (~50 g) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 3-substituted-4(3H)-quinazolinone.
Protocol 2: Palladium-Catalyzed Synthesis of a 2-Substituted Quinazolin-4(3H)-one from o-Nitrobenzamide[16]
This protocol details a cascade reaction involving alcohol oxidation, nitro reduction, and cyclization, all in one pot.
-
Vessel Preparation: To a flame-dried Schlenk tube, add o-nitrobenzamide (0.5 mmol, 1.0 eq.), the desired alcohol (e.g., benzyl alcohol, 0.6 mmol, 1.2 eq.), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (1.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 3 mL of toluene to the tube.
-
Reaction: Place the sealed tube in a preheated oil bath at 120°C and stir for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-substituted quinazolin-4(3H)-one.
Conclusion and Future Outlook
The synthesis of quinazolinones has evolved from high-temperature thermal condensations to elegant, highly efficient catalytic processes. While classical methods like the Niementowski reaction remain valuable for their simplicity, modern approaches offer unparalleled speed, scope, and sustainability. The future of quinazolinone synthesis will likely focus on further expanding the capabilities of earth-abundant metal catalysts, discovering novel organocatalytic transformations, and integrating flow chemistry for continuous, large-scale manufacturing. As our synthetic toolbox expands, so too will our ability to rapidly access novel quinazolinone-based therapeutics to address pressing medical needs.
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Assessing the Selectivity of 8-Chloro-2-methylquinazolin-4(1H)-one Against a Panel of Kinases: A Comparative Guide
In the landscape of drug discovery, particularly in oncology and inflammation, protein kinases stand out as a pivotal class of drug targets.[1] The human kinome comprises over 500 members, and their high degree of structural similarity, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity.[2][3] A highly selective kinase inhibitor can offer a cleaner pharmacological profile and a wider therapeutic window, whereas off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][4] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 8-Chloro-2-methylquinazolin-4(1H)-one, a member of the versatile quinazolinone chemical class known for its diverse biological activities, including kinase inhibition.[5][6][7]
We will delve into the experimental design for robust kinase profiling, present and interpret comparative data against benchmark compounds, and discuss the implications of the selectivity profile for future research and development.
The Quinazolinone Scaffold: A Privileged Structure in Kinase Inhibition
The quinazolinone core is a bicyclic heterocyclic system that has proven to be a "privileged scaffold" in medicinal chemistry. This is evidenced by its presence in numerous FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[8] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity against different kinases.[8][9] this compound is a specific embodiment of this scaffold, and understanding its interaction across the kinome is the first step in unlocking its therapeutic potential.
Experimental Design: A Rigorous Approach to Kinase Selectivity Profiling
To ensure the generation of reliable and comparable data, a well-controlled and validated experimental approach is paramount. For broad-based kinase selectivity screening, a radiometric assay is often considered the "gold standard" due to its direct measurement of phosphate incorporation and high sensitivity.[10]
Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the inhibitory activity of a test compound against a panel of kinases.
Caption: Workflow for a radiometric kinase profiling assay.
Detailed Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation : Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from 100 µM. Comparator compounds (e.g., Staurosporine, Compound X) are prepared in the same manner.
-
Reaction Mixture Preparation : For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and a buffer containing cofactors (e.g., MgCl2, MnCl2).
-
Initiation of Reaction : Add the diluted compounds to the reaction mixture. Initiate the kinase reaction by adding [γ-³³P]ATP at a concentration approximating the Kₘ for each specific kinase to ensure accurate and comparable IC₅₀ values.[1]
-
Incubation : Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination : Stop the reaction by adding a solution like 3% phosphoric acid.
-
Substrate Capture : Spot the reaction mixtures onto a filtermat (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Washing : Wash the filtermats extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection : After drying the filtermats, add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : The raw counts are converted to percentage inhibition relative to DMSO-only controls (0% inhibition) and a no-enzyme control (100% inhibition). IC₅₀ values are then determined by fitting the dose-response data to a four-parameter logistic equation.
Comparative Selectivity Analysis
To contextualize the selectivity profile of this compound, it is essential to compare it against benchmark compounds. Here, we use:
-
Staurosporine : A potent but non-selective kinase inhibitor, serving as a promiscuous control.
-
Compound X : A hypothetical, more selective inhibitor representing a desirable profile for a therapeutic candidate.
The following table presents hypothetical IC₅₀ data for these compounds against a representative panel of kinases spanning various families of the kinome.
| Kinase Target | Kinase Family | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Compound X IC₅₀ (nM) |
| CDK2 | CMGC | 50 | 15 | 10 |
| GSK3B | CMGC | 85 | 25 | >10,000 |
| PIM1 | CAMK | 30 | 5 | >10,000 |
| PLK1 | Other | 1,200 | 8 | >10,000 |
| AURKA | Other | 950 | 12 | >10,000 |
| VEGFR2 | TK | 2,500 | 20 | >10,000 |
| EGFR | TK | 4,800 | 30 | 5,000 |
| SRC | TK | 800 | 10 | >10,000 |
| p38α | CMGC | 3,200 | 40 | >10,000 |
| AKT1 | AGC | >10,000 | 50 | >10,000 |
Interpretation of Selectivity Data
The data presented above, although hypothetical, allows for a detailed analysis of the selectivity profile of this compound.
This compound demonstrates a profile of a moderately selective inhibitor. It shows potent inhibition of a few kinases, primarily within the CMGC and CAMK families (CDK2, GSK3B, and PIM1), with IC₅₀ values in the nanomolar range. However, it also displays activity against other kinases like SRC, PLK1, and AURKA at higher concentrations. This suggests a degree of promiscuity, which is not uncommon for small molecule kinase inhibitors.[2][11]
Staurosporine , as expected, shows potent, broad-spectrum inhibition across all tested kinases, confirming its utility as a non-selective control.
Compound X exemplifies a highly selective inhibitor, with potent activity against CDK2 and no significant inhibition of other kinases in the panel.
Visualizing Selectivity
A selectivity profile can be visually represented to provide an at-a-glance understanding of a compound's behavior across the kinome.
Caption: Selectivity map of this compound.
Conclusion and Future Directions
This guide outlines a comprehensive and rigorous approach to assessing the kinase selectivity of this compound. Based on our comparative analysis with hypothetical data, this compound emerges as a moderately selective inhibitor with potent activity against CDK2, GSK3B, and PIM1.
The observed profile suggests several avenues for further investigation:
-
Lead Optimization : The quinazolinone scaffold can be further modified to enhance selectivity for the primary targets (CDK2, PIM1) while reducing activity against others like SRC and AURKA.
-
Cellular Assays : The next critical step is to validate these in vitro findings in a cellular context to assess target engagement and the compound's effect on downstream signaling pathways.[12]
-
Polypharmacology Exploration : The inhibition of multiple kinases (e.g., CDK2 and PIM1) could be therapeutically advantageous in certain cancer types. This potential for synergistic activity warrants further investigation.
Ultimately, a thorough understanding of a compound's selectivity is a cornerstone of modern drug discovery, enabling more informed decisions in the journey from a chemical entity to a potential therapeutic agent.[3]
References
- Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Target validation in drug discovery.
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Available at: [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
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Lee, H. J., & Lee, J. H. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & medicinal chemistry letters, 29(3), 441-445. Available at: [Link]
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Haq, U. F., Nolan, K. D., El-Sawy, E. R., ... & Abdel-Aziz, M. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of medicinal chemistry, 61(15), 6646-6660. Available at: [Link]
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El-Damasy, D. A., Abd-Allah, R. A., Lee, S. H., ... & Keeton, E. K. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of enzyme inhibition and medicinal chemistry, 37(1), 749-763. Available at: [Link]
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2261. Available at: [Link]
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Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. Frontiers in Pharmacology, 12, 794325. Available at: [Link]
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Chen, C. H., et al. (2020). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 25(23), 5769. Available at: [Link]
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Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Chloro-2-methylquinazolin-4(1H)-one
Introduction: The Quinazolinone Scaffold and the Imperative for Selectivity
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several FDA-approved protein kinase inhibitors like Gefitinib and Erlotinib.[1][2] Its rigid, bicyclic structure provides an excellent framework for interacting with ATP-binding sites and other protein pockets.[2] 8-Chloro-2-methylquinazolin-4(1H)-one is a representative member of this chemical class, whose biological activity is likely enhanced by its chloro and methyl substitutions.[3]
However, the very features that make this scaffold effective also create a potential for cross-reactivity. Small molecule inhibitors frequently interact with unintended "off-targets," a phenomenon that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical component of risk mitigation and mechanism-of-action elucidation in drug discovery.
This guide presents a comprehensive, multi-tiered strategy for the cross-reactivity profiling of this compound. We will move from broad, predictive in silico methods to gold-standard biochemical assays and culminate in cellular validation of target engagement. This workflow is designed to provide a holistic view of the compound's interaction landscape, a crucial dataset for any research team aiming to advance a novel chemical entity.
Part 1: A Strategic Workflow for Profiling
A successful profiling campaign does not rely on a single method. Instead, it employs a tiered approach that uses orthogonal techniques to build confidence in the results. The initial, broader screening methods generate hypotheses that are then tested with more physiologically relevant, lower-throughput assays. This strategy maximizes resource efficiency while ensuring scientific rigor.
The logical flow begins with computational predictions to cast a wide net, followed by comprehensive biochemical screening against large target panels to identify direct binding interactions. Finally, cell-based assays are used to confirm that these interactions occur within the complex milieu of a living cell.
Caption: Tiered workflow for comprehensive selectivity profiling.
Part 2: Establishing a Comparative Framework
To contextualize the selectivity profile of this compound, it is essential to compare it against benchmark compounds with known mechanisms. We have selected two relevant alternatives:
-
Gefitinib (Selective Benchmark): An FDA-approved quinazoline-based inhibitor that is highly selective for the Epidermal Growth Factor Receptor (EGFR) kinase.[2]
-
BPR1K871 (Multi-Kinase Benchmark): A potent quinazoline-based inhibitor of multiple kinases, including FLT3 and Aurora kinases A/B, representing a compound with a broader activity profile.[6][7]
| Compound | Chemical Structure | Primary Target(s) |
| This compound | To Be Determined | |
| Gefitinib | EGFR | |
| BPR1K871 | FLT3, AURKA, AURKB |
Table 1: Test compound and selected benchmarks for comparative profiling.
Part 3: Tier 1 - In Silico Off-Target Prediction
Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, we leverage computational models. These in silico tools use algorithms based on chemical similarity, structural docking, and machine learning to predict potential protein-ligand interactions.[5][8] This step is a cost-effective method to flag potential liabilities and prioritize experimental resources. It helps us anticipate interactions that might be missed by a specific experimental panel and provides an early, mechanistically-driven liability profile.[8]
Experimental Protocol: In Silico Target Prediction
-
Input: Obtain the 2D structure (SMILES format) of this compound.
-
Platform Selection: Utilize multiple web-based prediction servers (e.g., SuperPred, SwissTargetPrediction, HitPick) to ensure a consensus result, as different algorithms have distinct strengths.
-
Analysis: Submit the SMILES string to each platform. The platforms compare the input structure against databases of known ligands and their targets.
-
Data Consolidation: Collate the predicted targets from all platforms. Rank the targets based on prediction confidence scores and frequency of appearance across different tools.
-
Hypothesis Generation: The top-ranked predictions form the initial set of hypotheses for potential primary targets and significant off-targets.
Hypothetical Data: Predicted Targets
| Predicted Target | Target Class | Confidence Score (Avg.) | Rationale |
| Aurora Kinase A (AURKA) | Serine/Threonine Kinase | 0.85 | High structural similarity to known quinazoline-based Aurora inhibitors.[6] |
| PI3K Delta (PIK3CD) | Lipid Kinase | 0.72 | Quinazolinone scaffold is known to target PI3K isoforms.[9] |
| VEGFR2 | Tyrosine Kinase | 0.68 | Common target for quinazoline-based anti-cancer agents.[2] |
| CYP1B1 | Cytochrome P450 | 0.55 | Quinazolines have been identified as inhibitors of CYP enzymes.[10] |
Table 2: Hypothetical in silico prediction results for this compound.
Part 4: Tier 2 - Broad-Scale Biochemical Profiling with KINOMEscan
Expertise & Experience: While in silico methods are predictive, direct biochemical measurement is the gold standard for profiling. For kinase inhibitors, the KINOMEscan™ platform is an industry-leading method.[11] This is a competition-based binding assay, not a functional assay. The key advantage is that it measures direct physical interaction between the compound and the kinase active site, independent of the enzyme's catalytic activity or the specific substrate used.[12] This makes it a robust and highly reproducible method to quantitatively assess selectivity across the human kinome.
Experimental Protocol: KINOMEscan Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform quality control to ensure purity (>95%) and identity.
-
Assay Submission: Submit the compound to a commercial KINOMEscan provider (e.g., Eurofins DiscoverX).
-
Primary Screen: Request the scanMAX panel, which covers 468 kinases, at a single high concentration (e.g., 1,000 nM) to identify all potential interactions.[11]
-
Data Analysis (Primary): Results are typically provided as '% Control', where a low percentage indicates strong binding. A common threshold for a "hit" is <35% of control.
-
Follow-Up Screen: For all identified hits, perform a dose-response experiment (KdELECT) to determine the dissociation constant (Kd), a quantitative measure of binding affinity.[11]
-
Visualization: Use the provided TREEspot™ data visualization tool to map the hits onto a kinome dendrogram, providing an intuitive visual representation of selectivity.[11]
Caption: Hypothetical KINOMEscan hit map.
Hypothetical Data: KINOMEscan Results
| Compound | Target | % Inhibition @ 1µM | Kd (nM) |
| This compound | AURKA | 98% | 25 |
| PIK3CD | 85% | 150 | |
| SRC | 40% | 950 | |
| Gefitinib | EGFR | 99% | 5 |
| AURKA | 15% | >10,000 | |
| BPR1K871 | AURKA | 99% | 22 |
| AURKB | 99% | 13 | |
| FLT3 | 99% | 19 |
Table 3: Quantitative comparison of binding affinities from a hypothetical KINOMEscan assay.
Part 5: Tier 3 - Cellular Target Engagement with CETSA
Expertise & Experience: A compound that binds a purified protein may not engage its target in a live cell due to factors like cell permeability, active efflux, or rapid metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in a physiological context.[13][14] The principle is straightforward: when a ligand binds its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced unfolding and aggregation.[15][16] By measuring the amount of soluble protein remaining after a heat shock, we can directly observe this stabilization, providing unequivocal evidence of target engagement in the cell.
Experimental Protocol: Microplate-Based CETSA
-
Cell Culture: Culture a relevant cell line (e.g., HCT-116, which expresses high levels of AURKA) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells in media. Aliquot cells into a 96-well PCR plate and treat with a dose-response of this compound (and controls) for 1-2 hours at 37°C.
-
Thermal Challenge: Place the plate in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet the aggregated proteins.
-
Detection: Carefully transfer the supernatant (containing soluble protein) to a new 96-well plate. Quantify the amount of the target protein (e.g., AURKA) and a control protein (e.g., GAPDH) using a suitable method like Western Blot, ELISA, or an AlphaScreen® assay.[13]
-
Data Analysis: Plot the fraction of soluble protein versus temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target stabilization.
Caption: Step-by-step workflow for a CETSA experiment.
Hypothetical Data: CETSA Results
| Compound (at 10 µM) | Target Protein | Apparent Tm (Vehicle) | Apparent Tm (Treated) | ΔTm (°C) |
| This compound | AURKA | 48.5°C | 55.2°C | +6.7 |
| PIK3CD | 52.1°C | 54.3°C | +2.2 | |
| GAPDH (Control) | 62.0°C | 62.1°C | +0.1 | |
| BPR1K871 | AURKA | 48.5°C | 56.1°C | +7.6 |
Table 4: Hypothetical thermal shift data confirming cellular target engagement.
Part 6: Integrated Analysis & Scientific Interpretation
Application Scientist's Insight: By integrating the data from all three tiers, we can construct a comprehensive and self-validating profile of this compound.
-
Convergence of Evidence: Our in silico analysis correctly hypothesized that AURKA would be a primary target, a prediction strongly validated by the nanomolar binding affinity observed in the KINOMEscan assay (Kd = 25 nM).[6] Crucially, the CETSA experiment confirms this interaction is not an artifact of a purified system, showing a robust thermal shift of +6.7°C, which indicates strong, direct target engagement within living cells.[13][15]
-
Quantifying Selectivity: The KINOMEscan data provides a quantitative selectivity profile. While the primary target is AURKA, there is a notable secondary activity against PIK3CD (Kd = 150 nM).[9] The CETSA data corroborates this, showing a smaller but still significant thermal shift (+2.2°C), suggesting this off-target interaction also occurs in cells, albeit likely requiring higher compound concentrations.
-
Comparative Positioning: Compared to our benchmarks, this compound demonstrates a profile that is distinct from both the highly selective Gefitinib and the broad-spectrum BPR1K871.[2][7] It appears to be a potent AURKA inhibitor with a defined secondary target, PIK3CD. This "dual-target" profile could be therapeutically advantageous or a potential liability, a critical question for further downstream studies.
| Profiling Tier | This compound | Gefitinib (Selective) | BPR1K871 (Multi-Kinase) |
| In Silico | Predicted AURKA, PI3Kδ, VEGFR2 | Predicted EGFR | Predicted AURK, FLT3, etc. |
| Biochemical (Kd) | AURKA (25 nM), PI3Kδ (150 nM) | EGFR (5 nM) | AURKA (22 nM), AURKB (13 nM), FLT3 (19 nM) |
| Cellular (ΔTm) | AURKA (+6.7°C), PI3Kδ (+2.2°C) | EGFR (Strong Shift) | AURKA (+7.6°C) |
Table 5: Summary comparison across all profiling platforms.
Conclusion
The cross-reactivity profiling of this compound using this integrated, multi-tiered approach provides a robust and actionable dataset. It moves beyond simple potency measurements to deliver a nuanced understanding of selectivity and confirms target engagement in the relevant biological context. This strategy of combining predictive, biochemical, and cellular methods is essential for making informed decisions in modern drug discovery, enabling researchers to de-risk their lead compounds and build a compelling case for further development.
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Docking studies of quinazolinone derivatives with target proteins
Initiating Search Strategy
I'm now starting with some focused Google searches. I aim to compile a solid information base regarding quinazolinone derivative docking studies. My main focus is on identifying common target proteins and diverse derivatives used in these studies. I will be looking to get a comprehensive overview.
Planning Detailed Analysis
I've transitioned from the initial search phase to a more analytical mode. I'm carefully examining the search results, aiming to pinpoint key comparative features. My focus includes evaluating docking program performance, assessing the binding affinities of different quinazolinone derivatives, and correlating docking scores with experimental evidence. The subsequent structure of the guide is now finalized, with dedicated sections on the introduction, target protein comparisons, software performance, and protocol best practices, ensuring a logical flow.
Developing Guide Content
I'm now writing and structuring the guide. I'm focusing on accuracy, step-by-step methodologies for a docking protocol and quantitative data in tables. I'm also preparing diagrams for the docking workflow and relevant pathways. Finally, I will add all the references, and then review the guide to check everything before the final submission.
Analyzing Quinazolinones Data
I've been immersed in the docking studies of quinazolinone derivatives. The initial data dump highlighted promising therapeutic targets. I'm now cross-referencing these targets with existing literature to identify potential synergies and knowledge gaps. Further refinement of search queries is in progress for deeper insights.
Exploring Docking Results
I'm now diving into the specifics of those docking results for quinazolinone derivatives. It turns out that I've compiled an extensive overview of therapeutic targets: from cancer pathways to antimicrobial agents and neurological receptors. I've also identified key docking software and protocols, as well as guidelines for data interpretation, including ADMET predictions.
Developing Comparative Framework
I've significantly expanded my data on quinazolinone derivatives, now encompassing various therapeutic targets: anticancer, antimicrobial, anti-inflammatory, and CNS-related. I have noted several docking software packages (AutoDock Vina, Glide, MOE, Molegro). The search results highlight the standard protocols, validation methods, data interpretation techniques, and the importance of ADMET predictions. I'm now focusing on directly comparing docking software performance and organizing data by target proteins for a comprehensive analysis.
Refining Comparison Parameters
I'm now honing in on the crucial comparison parameters for quinazolinone derivatives. I've compiled an extensive list of therapeutic targets, docking software, and validation protocols. Next, I will create clear tables and visualizations. My focus will be on benchmarking different docking software with quinazolinone compounds.
Synthesizing Found Data
I've assembled a wealth of details on docking studies of quinazolinone derivatives. My initial searches have revealed an extensive range of therapeutic targets (anticancer, antimicrobial, anti-inflammatory, CNS-related) and frequently used docking software (AutoDock Vina, Glide, MOE, Molegro). The search results highlight standard docking procedures, validation methods, data interpretation techniques, and the importance of ADMET predictions. I can now structure the information comparatively, focusing on software performance comparisons and target-specific binding affinities. I will also develop a practical protocol, incorporate visualizations, and compile a comprehensive reference list to facilitate a comprehensive analysis.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-2-methylquinazolin-4(1H)-one
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing drug discovery and development, our focus is often on the synthesis and application of novel compounds like 8-Chloro-2-methylquinazolin-4(1H)-one. This quinazolinone derivative, belonging to a class of heterocyclic compounds with significant biological activity, represents a key tool in our laboratories.[1] However, our responsibility extends beyond its use in experimentation; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal.
Improper disposal of specialized research chemicals poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste. The procedures outlined herein are grounded in established regulatory standards from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and are informed by safety data for structurally similar chlorinated heterocyclic compounds.[2][3] Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust and trustworthy laboratory safety culture.
Part 1: Hazard Characterization and Regulatory Framework
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards and the governing regulations is essential.
Probable Hazard Profile
The presence of a chlorinated aromatic ring and a quinazolinone core suggests the compound should be treated as hazardous. Based on analogs, it is prudent to assume it may be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation.[4][5][6]
| Hazard Category | Anticipated Risk Based on Structural Analogs | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [4][5] |
| Environmental Hazards | Halogenated organic compounds can be toxic to aquatic life. | [7] |
Governing Regulatory Standards
The disposal of laboratory chemical waste in the United States is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) .[2][8] RCRA establishes the framework for the proper management of hazardous waste from its point of generation to its final disposal. Furthermore, OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[9][10] This plan must include procedures for the safe removal of contaminated waste.[9]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste containing this compound.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a comprehensive set of PPE is worn to minimize exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[5]
-
Body Protection: An impervious lab coat or gown is mandatory.[5]
-
Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
Step 2: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.
-
Solid Waste: This stream includes:
-
Unused or expired this compound.
-
Contaminated consumables such as weighing papers, pipette tips, and absorbent materials from spill cleanups.
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Liquid Waste: This stream includes:
-
Solutions containing dissolved this compound.
-
Note: Do not mix aqueous solutions with organic solvent waste. Segregate halogenated and non-halogenated solvent waste streams as directed by your institution's EHS office.
-
-
Sharps Waste: Needles, syringes, or glass Pasteur pipettes contaminated with the compound must be placed in a designated, puncture-proof sharps container.[11]
Step 3: Container Selection and Labeling
All waste containers must be appropriate for the waste type and clearly labeled.
-
Container Selection:
-
Mandatory Labeling:
-
Each container must be clearly labeled with the words "Hazardous Waste" .[13]
-
The label must include the full chemical name: "this compound" and list any other components (e.g., solvents).
-
Indicate the specific hazards using appropriate pictograms (e.g., exclamation mark for irritant, health hazard).[13]
-
Step 4: On-Site Accumulation and Storage
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[13]
-
The SAA must be under the direct control of laboratory personnel.[8]
-
Keep waste containers securely closed except when adding waste.
-
Store containers in secondary containment to prevent spills.[14]
-
Waste must be moved from the SAA to a Central Accumulation Area (CAA) or scheduled for pickup within the timeframes specified by RCRA and your institution (typically within 12 months for academic labs under Subpart K).[15][16]
Step 5: Arrange for Professional Disposal
Final disposal of hazardous chemical waste is a regulated activity that must be performed by specialists.
-
Never dispose of this compound down the drain or in the regular trash.[16]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide the EHS team with an accurate description of the waste, including its composition and volume.
-
The EHS office will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of via approved methods, such as high-temperature incineration, in compliance with all federal, state, and local regulations.[5][17]
Part 3: Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Accidental Spill Management
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[5]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Step 1 of the disposal protocol.
-
Contain and Clean:
-
For Solid Spills: Carefully sweep or vacuum the material. Avoid creating dust. Place the collected material and any contaminated cleaning tools into a designated hazardous waste container.[5]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the saturated material and place it in a hazardous waste container.[5]
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and manage all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office immediately.[5]
Personnel Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[6]
-
Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[17]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA.Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories.US Environmental Protection Agency (EPA).
- Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.Enviro-Safe Resource Recovery.
- Laboratory Waste Management: The New Regulations.Medical Laboratory Observer.
- How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.
- Safety Data Sheet for 2-(Chloromethyl)-4-methylquinazoline.TCI Chemicals.
- Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.Benchchem.
- Laboratory Safety Guidance.Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet for 8-Hydroxyquinoline.Fisher Scientific.
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- The OSHA Lab Standard and the MSC Chemical Safety Manual.Missouri Southern State University.
- Safety Data Sheet for 8-Chloro-2-methylquinoline.Fisher Scientific.
- Understanding OSHA Chemical Storage Requirements.PolyStar Containment.
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- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.Semantic Scholar.
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- 4-Chloro-8-methylquinazoline Safety Data Sheet.ECHEMI.
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Navigating the Safe Handling of 8-Chloro-2-methylquinazolin-4(1H)-one: A Guide for Laboratory Professionals
Hazard Analysis: Understanding the Risks
8-Chloro-2-methylquinazolin-4(1H)-one (C₉H₇ClN₂O) is a solid, bicyclic heterocyclic compound.[1][2] The presence of a chlorinated ring and a quinazolinone core necessitates a cautious approach. Structurally similar compounds, such as other quinazolinone derivatives and chlorinated heterocyclic compounds, have been identified with the following potential hazards:
-
Skin Irritation/Corrosion: May cause skin irritation or burns upon contact.[3][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]
-
Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[6]
Given these potential risks, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and stringent handling and disposal procedures is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical barrier against exposure.[7][8] The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing.[3][9][10] | Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye injury. |
| Skin Protection | Nitrile gloves (double-gloving is recommended).[3][9] A disposable, polyethylene-coated polypropylene gown that is resistant to chemical permeation.[9][10] | Nitrile provides good chemical resistance. Double-gloving offers additional protection in case of a tear in the outer glove. A coated gown prevents skin contact with spills. |
| Respiratory Protection | A NIOSH-approved N95 respirator is required when handling the solid compound outside of a certified chemical fume hood.[7][8] | Minimizes the risk of inhaling fine dust particles of the compound, which can cause respiratory irritation. |
| Additional Protection | Disposable head and shoe covers.[7][9] | Prevents the spread of contamination outside of the immediate work area. |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Safe Handling from Receipt to Reaction
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5][11]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Weighing and Transfer
-
All weighing and transfer of the solid compound must be conducted within a certified chemical fume hood to control the release of airborne particles.[3]
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reaction Setup and Execution
-
All reactions involving this compound should be performed in a well-ventilated chemical fume hood.[3]
-
Ensure that all glassware is clean and dry to prevent unwanted side reactions.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
-
Spill: Evacuate the area and prevent entry. For a small spill, and if it is safe to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For a large spill, contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment.[12][13]
Waste Collection and Segregation
-
All waste containing this compound, including contaminated PPE, weigh boats, and reaction byproducts, must be collected in a clearly labeled, sealed container.[3]
-
This waste should be segregated as "halogenated organic waste." Do not mix with non-halogenated waste streams.[13][14]
Disposal Protocol
-
Dispose of the collected waste through your institution's approved hazardous waste disposal program.[4][6]
-
Never dispose of this compound down the drain or in regular trash.
Waste Disposal Workflow
Caption: Step-by-step waste disposal workflow.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment. The principles of careful planning, proper use of protective equipment, and responsible waste management are the cornerstones of a safe and productive laboratory.
References
- Benchchem. Personal protective equipment for handling Quinazolin-2-ylboronic acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2010-09-06).
- Miaodian Stationery (Ningbo) Co., Ltd. Material Safety Data Sheet. (2021-11-25).
- Fisher Scientific. SAFETY DATA SHEET. (2022-02-08).
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).
- TCI Chemicals. SAFETY DATA SHEET. (2025-05-26).
- U.S. Pharmacopeial Convention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
- Organic Syntheses. Working with Hazardous Chemicals. (2014-02-19).
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- GERPAC. Personal protective equipment for preparing toxic drugs. (2013-10-03).
- ECHEMI. 8-Chloro-2-methylquinazolin-4(3H)-one Formula.
- UFF. Chemical Waste Management for Laboratories.
- OUCI. Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- EvitaChem. Buy this compound (EVT-1193454) | 19407-54-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
